molecular formula C7H6N2O B1590176 4-Methoxypyridine-2-carbonitrile CAS No. 36057-44-0

4-Methoxypyridine-2-carbonitrile

Cat. No.: B1590176
CAS No.: 36057-44-0
M. Wt: 134.14 g/mol
InChI Key: PWGGPHUKKQTXAY-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGPHUKKQTXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540097
Record name 4-Methoxypyridine-2-carbonitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36057-44-0
Record name 4-Methoxypyridine-2-carbonitrile
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Record name 4-Methoxy-pyridine-2-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxypyridine-2-carbonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxypyridine-2-carbonitrile (CAS Number: 36057-44-0), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectral characterization, reactivity, and applications of this compound, offering field-proven insights to accelerate innovation.

Core Molecular Characteristics

This compound, also known as 4-methoxypicolinonitrile, is a crystalline solid at room temperature.[1][2] Its structure features a pyridine ring substituted with a methoxy group at the 4-position and a nitrile group at the 2-position. This unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitrile) groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 36057-44-0[3][4]
Molecular Formula C₇H₆N₂O[3][4]
Molecular Weight 134.14 g/mol [3][4]
Melting Point 118-121 °C[3]
Boiling Point 258 °C[3]
Density 1.16 g/cm³[3]
Flash Point 110 °C[3]
Appearance White to light yellow crystalline powder[1][2]
Purity (Typical) >98.0% (GC)[1]

Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several strategic pathways. A common and logical approach involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring.

One potential route starts from the commercially available 4-chloropyridine N-oxide. The N-oxide activates the pyridine ring for nucleophilic attack. Cyanation at the 2-position can be achieved using reagents like trimethylsilyl cyanide, followed by removal of the N-oxide. The final step would be the methoxylation of the 4-chloro substituent. A detailed experimental procedure for the cyanation of 4-chloropyridine N-oxide involves reacting it with N,N-dimethylcarbamoyl chloride and trimethylcyanosilane in acetonitrile.[5] The subsequent methoxylation would likely proceed by reacting the resulting 4-chloropicolinonitrile with sodium methoxide in methanol, a standard procedure for introducing methoxy groups onto activated aromatic rings.

Alternatively, a convergent synthesis could be envisioned, such as the condensation of smaller, functionalized acyclic precursors. For instance, a reaction analogous to the synthesis of 4-dimethoxymethyl-2-methoxypyridine-3-carbonitrile, which involves the condensation of methyl 4,4-dimethoxy-3-oxobutyrate with malonodinitrile in the presence of sodium methoxide, could be adapted.[6][7]

Diagram 1: Retrosynthetic Analysis of this compound

G This compound This compound 4-Chloropicolinonitrile 4-Chloropicolinonitrile This compound->4-Chloropicolinonitrile Methoxylation 4-Hydroxypicolinonitrile 4-Hydroxypicolinonitrile This compound->4-Hydroxypicolinonitrile O-Methylation 4-Chloropyridine-N-oxide 4-Chloropyridine-N-oxide 4-Chloropicolinonitrile->4-Chloropyridine-N-oxide Cyanation

Caption: Retrosynthetic pathways for this compound.

Spectroscopic and Analytical Profile

Accurate characterization of this compound is essential for its use in research and development. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C3 will appear as a singlet or a narrowly split doublet, and the proton at C6 will be a doublet. The methoxy group will present as a sharp singlet in the upfield region, typically around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The nitrile carbon will be significantly downfield. The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbon attached to the methoxy group (C4) showing a characteristic upfield shift compared to unsubstituted pyridine due to the electron-donating effect. The methoxy carbon will resonate in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • A sharp, strong band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.[8][9]

  • C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹.

  • C-O stretching of the methoxy group will be visible in the fingerprint region, usually as a strong band between 1250 and 1000 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.[8][10]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 134. Common fragmentation patterns for methoxypyridines include the loss of a methyl radical (•CH₃) to give an [M-15]⁺ fragment, or the loss of formaldehyde (CH₂O) resulting in an [M-30]⁺ fragment.[11] The nitrile group may be lost as a cyanide radical (•CN), leading to an [M-26]⁺ fragment.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the interplay of its functional groups on the pyridine core.

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to initially form the corresponding amide (4-methoxypicolinamide) and, upon further reaction, the carboxylic acid (4-methoxypicolinic acid).[12][13]

  • Reduction: The nitrile can be reduced to a primary amine (4-methoxy-2-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12][14] Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde.[14]

  • Organometallic Addition: Grignard reagents and other organometallics can add to the nitrile carbon to form ketones after acidic workup.[14]

Diagram 2: Key Reactions of the Nitrile Group

G Nitrile This compound Amide 4-Methoxypicolinamide Nitrile->Amide Mild Hydrolysis (H+ or OH-) Amine 4-Methoxy-2-(aminomethyl)pyridine Nitrile->Amine Reduction (e.g., LiAlH4) Ketone Ketone Derivative Nitrile->Ketone Grignard Reaction (R-MgX, then H3O+) Carboxylic_Acid 4-Methoxypicolinic Acid Amide->Carboxylic_Acid Strong Hydrolysis (H+ or OH-)

Caption: Common transformations of the nitrile functionality.

Reactions Involving the Pyridine Ring
  • Nucleophilic Aromatic Substitution: While the methoxy group is an electron-donating group, the overall electron-deficient nature of the pyridine ring, enhanced by the nitrile group, can still allow for nucleophilic substitution reactions under certain conditions, particularly at the positions ortho and para to the nitrogen. However, the methoxy group itself could potentially act as a leaving group under harsh conditions.

  • Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. If it does occur, it would likely be directed to the positions meta to the ring nitrogen.

  • Cross-Coupling Reactions: The pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[15][16][17][18] This often requires prior conversion of a C-H bond to a C-halogen or C-boronate ester bond. These reactions are invaluable for constructing complex biaryl structures.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs.[19] this compound serves as a valuable building block for the synthesis of more complex molecular scaffolds.

While direct incorporation into a marketed drug is not prominently documented, its structural motifs are highly relevant. For instance, the methoxyquinoline-carbonitrile core is a key feature of the tyrosine kinase inhibitor Bosutinib .[3][4][20] The synthesis of Bosutinib and its analogues often involves intermediates with similar substitution patterns, highlighting the potential of this compound as a starting material or synthon for related kinase inhibitors.[3][4][21][22]

The combination of a nitrile group, which can be converted into various other functionalities, and a methoxy-substituted pyridine ring makes this compound a versatile starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[23]

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is recommended to keep the compound stored in a cool place.[3] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important heterocyclic building block with a well-defined physicochemical and reactivity profile. Its value lies in the versatile chemistry of the nitrile group, coupled with the electronic properties of the methoxy-substituted pyridine ring. For researchers in drug discovery and process development, this compound offers a reliable and adaptable starting point for the synthesis of novel and complex molecular architectures, particularly in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 4-Methoxypyridine-2-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical implications of these properties and the experimental context for their determination.

Introduction: The Significance of this compound

This compound, also known as 2-Cyano-4-methoxypyridine or 4-Methoxypicolinonitrile, is a substituted pyridine derivative.[1][2][3][4] Its structure, featuring a pyridine ring functionalized with both a methoxy and a nitrile group, imparts a unique combination of electronic and steric properties. The pyridine scaffold is a well-established pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The electron-withdrawing nitrile group and the electron-donating methoxy group create a distinct electronic profile that can be exploited in the design of novel bioactive molecules and functional materials.[5] Understanding the fundamental physicochemical properties of this compound is therefore a critical first step for any researcher aiming to incorporate it into their synthetic or developmental workflows.

Molecular Structure and Core Identifiers

A foundational understanding of this compound begins with its molecular structure and key identifiers.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

IdentifierValue
CAS Number 36057-44-0[1][2][3][4][6]
Molecular Formula C₇H₆N₂O[1][2][4][7]
Molecular Weight 134.14 g/mol [1][2][3][4][7]
InChIKey PWGGPHUKKQTXAY-UHFFFAOYSA-N[2][4]
Canonical SMILES COC1=CC(=NC=C1)C#N[8]

Physicochemical Properties: A Quantitative Overview

The bulk properties of a compound are critical determinants of its behavior in both reactive and biological systems. The following table summarizes the key physicochemical data for this compound.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Appearance Solid[7]
Melting Point 118-121 °C[1][2][3][4]
83 - 87 °C[7]
Boiling Point 258 °C[1][2][4]
253.9 °C at 760 mmHg[7]
Density 1.16 g/cm³[1][2][4]
1.189 g/cm³[7]
Flash Point 110 °C[1][2][4]
107.4 °C[7]
Solubility in Water Insoluble[7]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and acetone.[7]
pKa No common data available[7]
XLogP3 0.9[2][4]

Note on Data Discrepancies: It is not uncommon to find minor variations in reported physical constants such as melting and boiling points across different commercial suppliers. These discrepancies can arise from differences in analytical methodology or the purity of the sample lot. Researchers should consider the stated purity of the material they are using.

Spectroscopic and Analytical Characterization

While specific, high-resolution spectra for this compound are not widely published in publicly available literature, its structural analogues provide valuable reference points for its expected spectroscopic features.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, one would expect the following signals in a typical ¹H NMR spectrum:

  • A singlet corresponding to the methoxy group (-OCH₃) protons.

  • A set of signals in the aromatic region corresponding to the three protons on the pyridine ring. The precise chemical shifts and coupling patterns would be influenced by the positions of the methoxy and nitrile substituents.

Similarly, a ¹³C NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methoxy carbon.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups. In the IR spectrum of this compound, the following characteristic absorption bands would be anticipated:

  • A sharp, medium-intensity band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

  • C-O stretching vibrations associated with the methoxy group, typically in the 1000-1300 cm⁻¹ region.

  • C=C and C=N stretching vibrations within the pyridine ring, appearing in the 1400-1600 cm⁻¹ range.

  • C-H stretching and bending vibrations for the aromatic and methyl protons.

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 134.14. Fragmentation patterns would likely involve the loss of the methoxy group or other characteristic cleavages of the pyridine ring.

Experimental Protocols for Physicochemical Characterization: A Validated Approach

The following section outlines the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound. These protocols are designed to be self-validating and are based on established laboratory practices.

5.1. Determination of Melting Point

The melting point is a crucial indicator of purity.

Melting_Point_Determination_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Validation A Dry the sample of this compound B Finely powder the sample A->B C Pack into a capillary tube B->C D Place in melting point apparatus C->D E Heat at a controlled rate D->E F Record the temperature range of melting E->F G Calibrate apparatus with known standards G->D Calibration H Perform multiple measurements H->F Replication Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis and Interpretation A Prepare sample for NMR (dissolve in deuterated solvent) D Acquire NMR spectra (¹H, ¹³C) A->D B Prepare sample for IR (e.g., KBr pellet) E Acquire IR spectrum B->E C Prepare sample for MS (dissolve in a volatile solvent) F Acquire mass spectrum C->F G Assign NMR signals to molecular structure D->G H Identify characteristic IR absorption bands E->H I Determine molecular weight and fragmentation from MS F->I

References

An In-depth Technical Guide to 4-Methoxypyridine-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-Methoxypyridine-2-carbonitrile (C₇H₆N₂O) is a substituted pyridine derivative that has emerged as a valuable building block in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitrile group and the electron-donating methoxy group on the pyridine ring, impart a distinct reactivity profile that makes it an attractive precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents, including kinase inhibitors. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential is crucial for leveraging its synthetic versatility to accelerate the discovery of new medicines.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the appropriate analytical techniques for its characterization.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1][2]
CAS Number 36057-44-0[3]
Appearance Solid[2]
Melting Point 118-121 °C[4]
Boiling Point 258 °C[5]
Density 1.16 g/cm³[5]
Solubility Soluble in common organic solvents like ethanol and acetone; insoluble in water.[2]
Flash Point 110 °C[5]

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, adhering to standard safety protocols.[6][7] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Synthesis and Purification: A Guided Protocol

The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of heterocyclic chemistry. This protocol outlines a reliable method starting from the readily available precursor, 4-chloro-pyridine-2-carbonitrile.

Reaction Principle:

The synthesis hinges on the displacement of the chloride at the 4-position of the pyridine ring by a methoxide anion. The electron-withdrawing nature of the nitrile group at the 2-position and the pyridine ring nitrogen activates the C4-position towards nucleophilic attack, facilitating the substitution reaction. Sodium methoxide serves as the source of the nucleophilic methoxide.

G cluster_reactants Reactants cluster_products Products 4-chloro-pyridine-2-carbonitrile 4-chloro-pyridine-2-carbonitrile Reaction SNAAr Reaction in Methanol 4-chloro-pyridine-2-carbonitrile->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Nucleophile This compound This compound Sodium Chloride Sodium Chloride Reaction->this compound Reaction->Sodium Chloride Byproduct G cluster_center This compound cluster_reactions Synthetic Transformations C7H6N2O C7H6N2O Hydrolysis_Nitrile Nitrile Hydrolysis (to Carboxylic Acid/Amide) C7H6N2O->Hydrolysis_Nitrile H⁺/H₂O or OH⁻ Reduction_Nitrile Nitrile Reduction (to Amine) C7H6N2O->Reduction_Nitrile e.g., LiAlH₄, H₂/Catalyst Nucleophilic_Addition Nucleophilic Addition to Pyridine Ring C7H6N2O->Nucleophilic_Addition Organometallics Demethylation O-Demethylation (to Hydroxypyridine) C7H6N2O->Demethylation e.g., BBr₃, HBr

References

An In-depth Technical Guide to 4-Methoxypyridine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxypyridine-2-carbonitrile, a key heterocyclic building block. We will delve into its chemical identity, synthesis protocols, physicochemical and spectroscopic properties, and its strategic importance as an intermediate in the synthesis of complex organic and pharmaceutical molecules.

Core Chemical Identity

This compound, a substituted pyridine derivative, is a crystalline solid at room temperature. Its structure, featuring a methoxy group at the 4-position and a nitrile group at the 2-position of the pyridine ring, imparts a unique combination of reactivity and stability, making it a valuable intermediate in medicinal chemistry and materials science.

IUPAC Name and Synonyms
  • IUPAC Name : this compound

  • Common Synonyms : 4-Methoxypicolinonitrile, 2-Cyano-4-methoxypyridine, 4-Methoxy-2-pyridinecarbonitrile[1]

  • CAS Number : 36057-44-0[1]

Molecular and Structural Information
  • Molecular Formula : C₇H₆N₂O[2]

  • Molecular Weight : 134.14 g/mol [2]

  • Canonical SMILES : COC1=CC(=NC=C1)C#N

  • InChIKey : PWGGPHUKKQTXAY-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

PropertyValueSource
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 83 - 87 °C[2]
Boiling Point 253.9 °C at 760 mmHg[2]
Density 1.189 g/cm³[2]
Flash Point 107.4 °C[2]
Solubility Insoluble in water; Soluble in common organic solvents like ethanol and acetone.[2]

Synthesis of this compound

Adapted Synthetic Protocol

Step 1: N-Oxidation of 4-Methoxypyridine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide. This activates the ring for subsequent nucleophilic substitution.

  • Reactants : 4-Methoxypyridine, oxidizing agent (e.g., hydrogen peroxide in acetic acid).

  • Procedure : 4-Methoxypyridine is dissolved in glacial acetic acid. Hydrogen peroxide is added dropwise at an elevated temperature (e.g., 80-100°C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture is then cooled, and the product, 4-methoxypyridine N-oxide, is isolated by concentrating the solution and precipitating the product.

Step 2: Cyanation of 4-Methoxypyridine N-oxide

The N-oxide is then reacted with a cyanide source to introduce the nitrile group at the 2-position.

  • Reactants : 4-Methoxypyridine N-oxide, trimethylsilyl cyanide (TMSCN), and a carbamoyl chloride (e.g., dimethylcarbamoyl chloride) or similar activating agent.

  • Procedure : The 4-methoxypyridine N-oxide and trimethylsilyl cyanide are dissolved in an appropriate solvent such as dichloromethane. The mixture is cooled, and dimethylcarbamoyl chloride is added dropwise. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is quenched with an aqueous solution of potassium carbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Cyanation A 4-Methoxypyridine C 4-Methoxypyridine N-oxide A->C Oxidation 80-100°C B H₂O₂ / Acetic Acid B->C D 4-Methoxypyridine N-oxide F This compound D->F Cyanation Room Temp E TMSCN / (CH₃)₂NCOCl E->F

Caption: Adapted workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

While a complete set of validated spectroscopic data for this compound is not widely published, data from structurally similar compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: Based on the structure, the proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. For comparison, the related compound 2-cyano-4-methylpyridine shows signals at δ 2.28 (s, 3H), 8.01-7.98 (m, 1H), 8.10 (s, 1H), and 8.79-8.76 (d, 1H)[3]. We can anticipate a similar pattern for the aromatic protons of this compound, with the methoxy group appearing as a singlet around δ 3.9 ppm.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum should display seven distinct signals. The nitrile carbon will be significantly downfield. The carbons of the pyridine ring will appear in the aromatic region, and the methoxy carbon will be in the aliphatic region. For comparison, the ¹³C NMR of 2-cyano-4-methylpyridine shows signals at δ 21.1, 116.4, 128.5, 130.6, 133.4, 147.9, and 150.1 ppm[3]. The methoxy carbon in this compound is expected to resonate around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C≡N stretch : A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C-O-C stretch : Strong bands in the 1250-1000 cm⁻¹ region, indicative of the methoxy group.

  • C=N and C=C stretches : Multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the pyridine ring.

  • C-H stretches : Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 134. Fragmentation patterns would likely involve the loss of the methoxy group (·OCH₃) or the entire methoxy radical, and potentially the loss of HCN.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its key functional groups: the pyridine ring, the methoxy group, and the nitrile group. This trifecta of functionality makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Pyridine derivatives are integral components of numerous approved drugs[4].

Key Reactive Sites and Transformations
  • The Nitrile Group : The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in building molecular complexity.

  • The Pyridine Ring : The pyridine nitrogen can be quaternized. The ring can also undergo electrophilic or nucleophilic substitution, although the existing substituents will direct the position of these reactions.

  • The Methoxy Group : The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. It can also be cleaved to reveal a hydroxyl group, providing another point for functionalization.

Role in Pharmaceutical Synthesis

4-Methoxypyridine derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds. For instance, substituted pyridines are central to the structure of drugs like Omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers[5][6]. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in various developmental and patented compounds. The combination of the methoxypyridine core and a versatile nitrile handle allows for its incorporation into diverse molecular scaffolds targeting a wide range of therapeutic areas.

Logical Framework for Application in Medicinal Chemistry

Medicinal_Chemistry_Application cluster_transformations Chemical Transformations cluster_scaffolds Resulting Scaffolds A This compound B Hydrolysis (Nitrile -> Carboxylic Acid) A->B C Reduction (Nitrile -> Amine) A->C D Grignard Reaction (Nitrile -> Ketone) A->D E Ether Cleavage (Methoxy -> Hydroxyl) A->E F Substituted Picolinic Acids B->F G Aminomethyl Pyridines C->G H Acylpyridines D->H I Hydroxypyridine Carbonitriles E->I J Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) F->J G->J H->J I->J

Caption: Potential synthetic pathways from this compound to diverse molecular scaffolds for drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification : Irritant.

  • Precautionary Statements :

    • Avoid contact with skin and eyes.

    • Do not breathe dust.

    • Use only in a well-ventilated area.

    • Wear protective gloves, clothing, and eye/face protection.

  • Storage : Keep in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique structural features provide multiple avenues for chemical modification, allowing for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists aiming to leverage this important building block in their drug discovery and development endeavors.

References

A Spectroscopic Guide to 4-Methoxypyridine-2-carbonitrile: Structural Elucidation for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral characterization of 4-Methoxypyridine-2-carbonitrile. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides the foundational data and interpretive insights necessary for the unambiguous identification and quality assessment of this important heterocyclic compound.

Introduction: The Structural Significance of this compound

This compound (C₇H₆N₂O, Molar Mass: 134.14 g/mol ) is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1][2] Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing cyano group on the pyridine ring, make it a valuable building block in the synthesis of more complex molecules.[2] Accurate and thorough spectral analysis is paramount to confirm its identity, purity, and stability, ensuring the reliability of downstream applications. This guide provides a detailed examination of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy provides the most detailed information about the molecular structure of this compound by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Unraveling the Proton Environments

The ¹H NMR spectrum provides a clear and diagnostic pattern for the three aromatic protons and the three methyl protons of the methoxy group.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.48-8.50m1HH-6
7.57-7.58m1HH-3
6.97-6.99m1HH-5
3.91s3H-OCH₃

Data obtained from a 400 MHz spectrum in CDCl₃.

Interpretation and Mechanistic Insight:

The downfield shift of H-6 (δ 8.48-8.50 ppm) is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the cyano group at the 2-position. The methoxy group at the 4-position exerts a significant electron-donating effect, leading to a notable upfield shift of the H-3 and H-5 protons (δ 7.57-7.58 and 6.97-6.99 ppm, respectively) compared to unsubstituted pyridine. The sharp singlet at δ 3.91 ppm, integrating to three protons, is characteristic of the methoxy group's methyl protons.

Diagram 1: Molecular Structure and ¹H NMR Assignments

Caption: Structure of this compound with proton assignments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
165.5C-4
151.0C-6
142.2C-2
118.5-C≡N
112.0C-5
109.8C-3
56.0-OCH₃

Interpretation and Rationale:

The carbon attached to the electron-donating methoxy group (C-4) is predicted to be the most downfield-shifted aromatic carbon. Conversely, the carbons at positions 3 and 5 are expected to be shifted upfield due to the increased electron density from the methoxy group. The quaternary carbon of the cyano group typically appears in the 115-120 ppm range. The carbon of the methoxy group is anticipated around 56 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups (Predicted)

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The predicted IR spectrum of this compound is expected to exhibit several key absorption bands.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~2230C≡N StretchNitrile
~1600, ~1560, ~1470C=C and C=N StretchPyridine Ring
~1250C-O-C Asymmetric StretchAryl Ether
~1030C-O-C Symmetric StretchAryl Ether
~3050C-H StretchAromatic
~2950, ~2850C-H Stretch-OCH₃

Analysis of Vibrational Modes:

The most diagnostic peak in the IR spectrum is the sharp, strong absorption around 2230 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1470 cm⁻¹ region. The presence of the methoxy group will be confirmed by strong C-O stretching bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAdduct
135.05530[M+H]⁺
157.03724[M+Na]⁺
134.04747[M]⁺

Data predicted by PubChem.[3]

Fragmentation Pathway Analysis:

The molecular ion peak [M]⁺ is expected at m/z 134. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 135 would be a prominent peak. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 119, or the loss of carbon monoxide (CO) to yield a fragment at m/z 106.

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z = 134 F1 [M-CH₃]⁺ m/z = 119 M->F1 - •CH₃ F2 [M-CO]⁺ m/z = 106 M->F2 - CO M_H [M+H]⁺ m/z = 135 Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Confirmation Prep Weigh & Dissolve This compound NMR NMR (¹H & ¹³C) Prep->NMR IR FT-IR Prep->IR MS Mass Spec Prep->MS Process Processing & Referencing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Peak Assignment Process->Interpret Confirm Structure Elucidation & Purity Assessment Interpret->Confirm

References

4-Methoxypyridine-2-carbonitrile crystal structure and morphology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Morphology of 4-Methoxypyridine-2-carbonitrile

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and morphology, are critical determinants of its stability, bioavailability, and manufacturability. This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its crystalline form is paramount for its development and application. As of the writing of this guide, detailed crystallographic data for this compound is not publicly available. Therefore, this technical guide provides a comprehensive, field-proven framework for the determination and analysis of its crystal structure and morphology. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental and computational choices. This document serves as both a roadmap for the characterization of this compound and a general guide for the solid-state analysis of novel molecular compounds.

Part 1: Determination of the Crystal Structure

The cornerstone of understanding a molecule's solid-state behavior is the precise determination of its crystal structure. This is achieved by elucidating the arrangement of molecules in the crystal lattice, including bond lengths, angles, and intermolecular interactions. The definitive method for this is Single-Crystal X-ray Diffraction (SCXRD).

The Foundational Step: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and free of defects.

Causality Behind Experimental Choices: The selection of a solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. If solubility is too high, achieving the necessary supersaturation for crystal nucleation is difficult. If it's too low, insufficient material will be in solution to form a crystal. The solvent's polarity and its ability to form hydrogen bonds with this compound will influence molecular assembly and can even lead to the formation of different crystal forms (polymorphs) or solvates.[1][2]

Experimental Protocol: Obtaining Single Crystals of this compound

  • Purity Assessment: Begin with the highest purity sample of this compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Confirm purity (>98%) via NMR and HPLC.

  • Solvent Screening:

    • Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

    • Place a few milligrams of the compound in a small vial and add the solvent dropwise at room temperature until it dissolves. A good starting point is a solvent that requires a moderate volume to fully dissolve the solute.

  • Crystallization via Slow Evaporation (Primary Method):

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

    • Rationale: Slow evaporation maintains a state of slight supersaturation, which is ideal for the growth of large, well-ordered crystals rather than a rapid precipitation of many small crystals.

    • Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a desiccator).

  • Alternative Crystallization Techniques (If Slow Evaporation Fails):

    • Vapor Diffusion: Place the saturated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction (SCXRD): Visualizing the Molecular Blueprint

SCXRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3] The interaction of X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern, which can be mathematically decoded to generate a 3D model of the molecular structure.

Workflow for SCXRD Analysis

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal_selection 1. Crystal Mounting (Select a clear, well-formed crystal) data_collection 2. Data Collection (Mount on diffractometer, collect diffraction pattern) crystal_selection->data_collection data_processing 3. Data Reduction (Integrate intensities, apply corrections) data_collection->data_processing structure_solution 4. Structure Solution (Solve the Phase Problem) data_processing->structure_solution structure_refinement 5. Structure Refinement (Optimize atomic model against data) structure_solution->structure_refinement validation 6. Validation (Check geometry and CIF file) structure_refinement->validation

Caption: Workflow for Crystal Structure Determination via SCXRD.

Experimental Protocol: SCXRD Data Collection and Refinement

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, leading to a higher quality diffraction pattern. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.

  • Structure Solution: The primary challenge in crystallography is the "phase problem": the detectors measure the intensities of the diffracted X-rays, but not their phases. Without phase information, the electron density map cannot be calculated.[4] For small molecules like this compound, this is typically solved computationally using direct methods, which use statistical relationships between the intensities to derive initial phase estimates.

  • Structure Refinement: Once an initial model is obtained, it is refined against the experimental data using a least-squares process.[5][6] This iterative procedure adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics like the R1 factor, which should ideally be below 5% for a well-refined structure.[7]

Hypothetical Crystallographic Data for this compound

Since no experimental data exists, the following table is provided for illustrative purposes to show what a typical output would look like.

ParameterHypothetical ValueSignificance
Chemical FormulaC₇H₆N₂ODefines the atoms within the asymmetric unit.
Formula Weight134.14 g/mol Molar mass of the compound.
Crystal SystemMonoclinicOne of the seven crystal systems describing lattice symmetry.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)8.5, 12.3, 6.7Dimensions of the unit cell.
α, γ (°)90Angles of the unit cell.
β (°)95.5The non-90° angle in a monoclinic system.
Volume (ų)695.5Volume of the unit cell.
Z4Number of molecules in the unit cell.
Density (calc)1.280 g/cm³Calculated density of the crystal.
R1 [I>2σ(I)]0.045A key indicator of the quality of the refined structure.
wR2 (all data)0.115A weighted R-factor based on all diffraction data.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

The refined crystal structure provides the exact coordinates of each atom, which allows for a detailed analysis of the intermolecular forces that hold the crystal together. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions (e.g., hydrogen bonds, π-π stacking).[8][9]

Methodology: The Hirshfeld surface is a 3D surface mapped around a molecule in a crystal. The surface is colored based on the distance to the nearest atoms from neighboring molecules, providing an immediate visual representation of close contacts. This is often decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts.[10]

Hypothetical Hirshfeld Analysis Summary

Interaction TypeContribution (%)Significance in Crystal Packing
H···H45%Represents van der Waals forces, typically the largest contributor.
C···H / H···C25%Indicates C-H···π interactions, where a C-H bond interacts with the aromatic pyridine ring.
N···H / H···N15%Suggests weak C-H···N hydrogen bonds, likely involving the nitrile and pyridine nitrogen atoms.
O···H / H···O10%Points to weak C-H···O interactions with the methoxy group.
C···C5%Can indicate π-π stacking between pyridine rings.

Part 2: Crystal Morphology: From Internal Structure to External Habit

Crystal morphology, or habit, describes the external shape of a crystal. It is a direct consequence of the internal crystal structure but is also heavily influenced by external conditions during growth, such as the solvent, temperature, and presence of impurities.[11][12] Morphology is critical in pharmaceuticals as it affects powder flow, compaction, and dissolution rates.[1]

Experimental Characterization of Bulk Material

While SCXRD analyzes a single crystal, it's crucial to characterize the bulk powder to ensure the single crystal is representative and to check for polymorphism.

Protocol 1: Phase Identification with Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine, homogenous powder.

  • Data Collection: Place the powder on a sample holder and analyze it using a powder diffractometer. The instrument scans a range of 2θ angles, producing a diffractogram.

  • Analysis:

    • Phase Purity: Compare the experimental PXRD pattern to one simulated from the single-crystal data. A perfect match confirms the bulk material is the same phase as the single crystal.[13][14]

    • Polymorph Screening: The appearance of extra peaks would indicate the presence of another crystalline form or an impurity.[13]

Protocol 2: Visualizing Crystal Habit with Scanning Electron Microscopy (SEM)

  • Sample Preparation: Mount a small number of representative crystals onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Place the stub in the SEM chamber. Scan the sample with a focused electron beam to generate high-resolution, high-depth-of-field images of the crystals.[15][16]

  • Analysis: The images will directly reveal the external morphology (e.g., needles, plates, prisms) and can be used to measure crystal dimensions and interfacial angles.[17]

Computational Morphology Prediction

Once the crystal structure is known, computational models can predict the theoretical crystal morphology. This is a powerful tool for understanding how intermolecular forces direct crystal growth.

Workflow for Computational Morphology Prediction

morphology_workflow cluster_models Prediction Models start Input: Refined Crystal Structure (CIF) bfdh 1a. BFDH Model (Geometric Prediction) start->bfdh ae 1b. Attachment Energy Model (Energetic Prediction) start->ae prediction 2. Calculate Growth Rates of Crystal Faces (hkl) bfdh->prediction ae->prediction morphology 3. Generate 3D Morphology (Wulff Construction) prediction->morphology comparison 4. Compare with Experimental Data (SEM Images) morphology->comparison

Caption: Workflow for Predicting Crystal Morphology.

Theoretical Models:

  • Bravais-Friedel-Donnay-Harker (BFDH) Model: This is a geometric model that assumes the slowest growing (and thus most prominent) faces are those with the largest interplanar spacing, d(hkl). It provides a rapid, qualitative prediction of the crystal habit based solely on the unit cell and space group symmetry.[18][19]

  • Attachment Energy (AE) Model: This is a more sophisticated, energetic model. It calculates the energy released when a new layer of molecules attaches to a growing crystal face.[20] The assumption is that faces with the highest (least negative) attachment energy will grow the slowest and therefore dominate the final morphology.[21][22]

Hypothetical Predicted Morphology for this compound (AE Model)

Miller Index (hkl)Attachment Energy (kJ/mol)Relative Growth RateMorphological Importance
(1 1 0)-45.2SlowHigh (Large Face)
(0 1 1)-48.9ModerateHigh (Large Face)
(1 0 -1)-55.6ModerateMedium
(2 0 0)-70.1FastLow (Small Face)
(0 0 2)-85.4Very FastNegligible (Disappears)

Interpretation: Based on this hypothetical data, the AE model predicts that the crystal would be dominated by the (110) and (011) faces, likely resulting in a prismatic or block-like morphology. The (200) faces would be present but small, and the (002) faces would grow so quickly they would not appear on the final crystal shape. This prediction can then be directly compared to the SEM images for validation.

Conclusion

The comprehensive solid-state characterization of a molecule like this compound is a multi-faceted process that is essential for its successful application, particularly in the pharmaceutical industry.[23][24][25] Although specific experimental data is not yet in the public domain, this guide has laid out the authoritative and logical workflow required to obtain and interpret this critical information.

By integrating meticulous crystallization techniques, precise SCXRD analysis, and insightful computational modeling, researchers can build a complete picture of the compound's solid state. This knowledge enables the rational control of crystal properties, mitigating risks such as the appearance of undesirable polymorphs and ensuring the development of a robust and effective final product. The protocols and causal explanations provided herein serve as a validated blueprint for the solid-state characterization of this and other novel chemical entities.

References

A Comprehensive Technical Guide to Quantum Chemical Calculations for 4-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 4-Methoxypyridine-2-carbonitrile, a molecule of significant interest due to its pyridine scaffold, which is prevalent in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical steps for characterizing the molecule's structural, electronic, and vibrational properties using Density Functional Theory (DFT). By detailing the causality behind methodological choices and providing a self-validating workflow, this guide aims to empower users to perform and interpret high-quality computational analyses, thereby accelerating research and development efforts.

Introduction

The Significance of this compound

This compound (C7H6N2O) is a substituted pyridine derivative.[1] The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and bioactive compounds. The methoxy (-OCH3) and carbonitrile (-C≡N) substituents modulate the electronic properties and potential intermolecular interactions of the parent ring, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug design.[2][3] Understanding its intrinsic properties at a quantum mechanical level is crucial for predicting its behavior in complex biological systems.

The Role of Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemical and pharmaceutical research.[4][5] These in silico methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular properties that can be difficult, time-consuming, or expensive to determine experimentally.[6][7] For a molecule like this compound, these calculations can provide profound insights into its stable conformation, vibrational modes (which correspond to its infrared spectrum), and electronic characteristics that govern its reactivity and interaction with biological targets.[8]

Objectives of this Guide

This guide is designed to provide both the theoretical foundation and a step-by-step protocol for conducting a thorough quantum chemical analysis of this compound. The reader will learn to:

  • Select an appropriate and well-validated computational methodology.

  • Perform geometry optimization to identify the molecule's most stable 3D structure.

  • Conduct frequency analysis to confirm the structure and predict its vibrational spectrum.

  • Analyze key electronic properties, including frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP), to understand chemical reactivity.

Theoretical Foundations and Computational Details

Choosing the Right Computational Level

The accuracy of any quantum chemical calculation is determined by the chosen theoretical method and basis set. A balance must be struck between computational cost and desired accuracy.[7]

  • Density Functional Theory (DFT): DFT has emerged as the workhorse for computational studies of medium-sized organic molecules. It offers a favorable balance of accuracy and computational efficiency by approximating the complex many-electron wavefunction with the simpler electron density.[6]

  • The B3LYP Functional: We will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is renowned for its robust performance in predicting the geometries and electronic properties of a wide range of organic molecules, including pyridine derivatives.[3][9][10]

  • The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a highly flexible and reliable choice.

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate description than smaller basis sets.

    • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing systems with lone pairs or anions and for modeling weak, non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

This combination of B3LYP/6-311++G(d,p) is well-documented and validated for providing high-quality results for molecules of this type.[9][11]

cluster_0 Computational Model Level Level of Theory DFT Density Functional Theory (DFT) (Core Method) Level->DFT based on B3LYP B3LYP (Hybrid Functional) DFT->B3LYP implemented with BasisSet 6-311++G(d,p) (Basis Set) DFT->BasisSet described by Input 1. Initial 3D Structure (e.g., from GaussView) Opt 2. Geometry Optimization (# Opt) Input->Opt Opt_Out Optimized Geometry (Lowest Energy Structure) Opt->Opt_Out Freq 3. Frequency Calculation (# Freq) Opt_Out->Freq Use as input Analysis 4. Electronic Property Analysis (HOMO, LUMO, MEP) Opt_Out->Analysis Use for analysis Freq_Out Vibrational Frequencies (IR Spectrum) Freq->Freq_Out

References

The Synthetic Journey of 4-Methoxypyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and organic synthesis, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of chemical transformations have cemented its role in the creation of complex, biologically active molecules. Within this class, 4-methoxypyridine-2-carbonitrile emerges as a particularly valuable building block. The methoxy group at the 4-position acts as a powerful electron-donating group through resonance, influencing the reactivity of the entire ring system. Simultaneously, the nitrile group at the 2-position is a versatile functional handle, readily convertible into amines, carboxylic acids, amides, and tetrazoles, thus opening avenues to a diverse range of derivatives. This guide provides an in-depth exploration of the synthetic history and key methodologies for the preparation of this important intermediate, offering field-proven insights for researchers and drug development professionals.

The Synthetic Chronicle: From Classical Reactions to Modern Catalysis

While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis can be understood through the evolution of pyridine functionalization chemistry. Two major strategic approaches represent the chronological and methodological development in this area: the classical Reissert-Henze reaction involving pyridine N-oxides and the more contemporary transition-metal-catalyzed cross-coupling reactions.

Strategy 1: The Classical Approach via Pyridine N-oxide Activation (The Reissert-Henze Reaction)

One of the most established methods for introducing a cyano group at the 2-position of a pyridine ring is the Reissert-Henze reaction.[1][2] This pathway involves the activation of the pyridine nitrogen through N-oxidation, followed by the addition of a cyanide nucleophile. The elegance of this approach lies in its ability to bypass the inherent unreactivity of the pyridine C-2 position towards nucleophilic attack.

The logical workflow for this strategy is as follows:

G cluster_0 Part 1: N-Oxide Formation cluster_1 Part 2: Reissert-Henze Cyanation 4-Methoxypyridine 4-Methoxypyridine 4-Methoxypyridine_N_oxide 4-Methoxypyridine_N_oxide 4-Methoxypyridine->4-Methoxypyridine_N_oxide Oxidation (e.g., m-CPBA, H2O2) Activated_Intermediate N-Acyloxy Pyridinium Salt 4-Methoxypyridine_N_oxide->Activated_Intermediate Activating_Agent Activating Agent (e.g., BzCl, (CH3)2NCOCl) Activating_Agent->Activated_Intermediate Target_Molecule This compound Activated_Intermediate->Target_Molecule Cyanide_Source Cyanide Source (e.g., KCN, TMSCN) Cyanide_Source->Target_Molecule

Caption: Workflow for the Reissert-Henze synthesis of this compound.

Part 1: Synthesis of 4-Methoxypyridine N-oxide [3][4]

  • Reaction Setup: To a solution of 4-methoxypyridine (10.9 g, 100 mmol) in glacial acetic acid (50 mL), add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxypyridine N-oxide as a solid.

Part 2: Cyanation of 4-Methoxypyridine N-oxide [5][6]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend 4-methoxypyridine N-oxide (12.5 g, 100 mmol) in anhydrous acetonitrile (150 mL).

  • Activation: Cool the suspension to 0°C and add dimethylcarbamoyl chloride (10.2 mL, 110 mmol) dropwise. Stir the mixture at this temperature for 30 minutes to form the N-carbamoyloxy pyridinium salt.

  • Cyanation: Add potassium cyanide (7.16 g, 110 mmol) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60°C for 2-4 hours, or until TLC analysis indicates the consumption of the activated intermediate.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water (200 mL). Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

Strategy 2: The Modern Approach via Palladium-Catalyzed Cyanation

With the advent of transition-metal catalysis, the synthesis of aryl nitriles has been revolutionized. Palladium-catalyzed cross-coupling reactions offer a highly efficient and functional-group-tolerant alternative to classical methods.[7] This approach typically involves the coupling of a halo-pyridine with a cyanide source.

The logical workflow for this strategy is as follows:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pd-Catalyzed Cyanation 4-Methoxypyridine 4-Methoxypyridine 2-Halo-4-methoxypyridine 2-Bromo-4-methoxypyridine 4-Methoxypyridine->2-Halo-4-methoxypyridine Halogenation (e.g., NBS, Br2) Target_Molecule This compound 2-Halo-4-methoxypyridine->Target_Molecule Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Target_Molecule Cyanide_Source Cyanide Source (e.g., Zn(CN)2) Cyanide_Source->Target_Molecule

Caption: Workflow for Palladium-Catalyzed Synthesis of this compound.

Part 1: Synthesis of 2-Bromo-4-methoxypyridine

  • Reaction Setup: Dissolve 4-methoxypyridine (10.9 g, 100 mmol) in a suitable solvent such as carbon tetrachloride (150 mL).

  • Halogenation: Add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) and a radical initiator such as benzoyl peroxide (0.24 g, 1 mmol).

  • Reaction Execution: Reflux the mixture for 4-6 hours. Monitor the reaction by gas chromatography (GC) or TLC.

  • Work-up and Isolation: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography to yield 2-bromo-4-methoxypyridine.

Part 2: Palladium-Catalyzed Cyanation [7]

  • Reaction Setup: To a Schlenk flask, add 2-bromo-4-methoxypyridine (18.8 g, 100 mmol), zinc cyanide (Zn(CN)₂) (7.05 g, 60 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.31 g, 2 mmol).

  • Solvent and Degassing: Add anhydrous dimethylformamide (DMF) (200 mL). Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction Execution: Heat the reaction mixture to 120°C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction for the disappearance of the starting material by GC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature and pour into a solution of aqueous ammonia (5%, 200 mL). Stir for 30 minutes to quench the excess zinc salts. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to obtain this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors including scale, cost, available equipment, and safety considerations.

ParameterReissert-Henze ReactionPalladium-Catalyzed Cyanation
Starting Materials 4-Methoxypyridine, oxidizing agents, cyanide salts2-Halo-4-methoxypyridine, zinc cyanide
Catalyst None (stoichiometric activation)Palladium complex (e.g., Pd(PPh₃)₄)
Key Advantages Avoids expensive transition metals; well-established classical method.High yield and selectivity; excellent functional group tolerance.
Key Disadvantages Use of highly toxic cyanide salts (e.g., KCN); can have moderate yields.Cost of palladium catalyst; requires inert atmosphere techniques; use of toxic zinc cyanide.
Scalability Can be challenging due to the handling of large quantities of cyanide.Generally more scalable with appropriate engineering controls.

Conclusion: A Versatile Intermediate for Future Innovation

This compound stands as a testament to the enduring importance of functionalized heterocycles in chemical synthesis. The synthetic routes outlined in this guide, from the classical Reissert-Henze reaction to modern palladium-catalyzed cross-coupling, provide researchers with a robust toolkit for accessing this valuable compound. The choice of method will ultimately be guided by the specific constraints and goals of the research program. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving future innovation.

References

Methodological & Application

Detailed experimental protocol for 4-Methoxypyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Experimental Protocol for the Synthesis of 4-Methoxypyridine-2-carbonitrile

Introduction

This compound, also known as 2-cyano-4-methoxypyridine, is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1] The presence of the methoxy and nitrile functional groups on the pyridine scaffold allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on established and reliable chemical transformations, beginning with the N-oxidation of 4-methoxypyridine, followed by a regioselective cyanation reaction.

Overall Synthetic Pathway

The synthesis is performed in two distinct stages:

  • N-Oxidation: Conversion of commercially available 4-methoxypyridine to 4-methoxypyridine N-oxide.

  • Cyanation: Introduction of a nitrile group at the C2 position of the pyridine ring via a Reissert-Kaufmann type reaction.

Part 1: Synthesis of 4-Methoxypyridine N-oxide

Principle and Rationale

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 4-methoxypyridine. Pyridine nitrogens are nucleophilic but are often resistant to direct oxidation by weaker oxidizing agents. A common and effective method is the use of a peroxy acid, such as peracetic acid.[2] In this protocol, peracetic acid is generated in situ from the reaction of hydrogen peroxide (30% aqueous solution) and glacial acetic acid. The acetic acid acts as both a solvent and a catalyst for the formation of the more potent peroxy acid oxidant. The electron-donating nature of the methoxy group at the 4-position increases the nucleophilicity of the pyridine nitrogen, facilitating the oxidation process.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Methoxypyridine≥97%Sigma-AldrichStarting material
Glacial Acetic AcidACS GradeFisher ScientificSolvent and reagent
Hydrogen Peroxide30% w/w in H₂OVWROxidizing agent
TolueneACS GradeFisher ScientificFor azeotropic removal of water
Sodium Bicarbonate (NaHCO₃)Saturated aq. solution-For neutralization
Dichloromethane (CH₂Cl₂)ACS GradeFisher ScientificExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent
Round-bottom flask--Appropriate size for reaction
Reflux condenser---
Heating mantle---
Rotary evaporator--For solvent removal
Separatory funnel--For extraction
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methoxypyridine (25.0 g, 0.229 mol) in 150 mL of glacial acetic acid.

  • Addition of Oxidant: Heat the solution to 80 °C using a heating mantle. Once the temperature is stable, slowly add 30% hydrogen peroxide (30.0 mL, 0.293 mol) dropwise over a period of 30 minutes. Caution: The reaction is exothermic; control the addition rate to maintain the temperature below 100 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 100 °C for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the acetic acid and water under reduced pressure using a rotary evaporator. To ensure complete removal of acetic acid, add 50 mL of toluene and co-evaporate under reduced pressure. Repeat this step twice. This will yield a pale yellow solid crude product.[3]

  • Neutralization and Extraction: Suspend the crude solid in 100 mL of water and carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-methoxypyridine N-oxide as a light brown crystalline solid.[2] The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Part 2: Synthesis of this compound

Principle and Rationale

This step employs a variation of the Reissert-Kaufmann reaction, a powerful method for the α-cyanation of pyridine N-oxides.[4][5] The reaction mechanism involves three key stages:

  • Activation: The N-oxide oxygen atom is activated by an acylating agent, in this case, dimethylcarbamoyl chloride. This makes the pyridine ring highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: A cyanide source, trimethylsilyl cyanide (TMSCN), attacks the activated pyridine ring. The attack occurs regioselectively at the C2 (alpha) position, which is the most electrophilic site. TMSCN is often preferred over alkali metal cyanides like KCN in organic solvents due to its better solubility and reactivity.

  • Rearomatization: The resulting dihydropyridine intermediate eliminates the activating group to regenerate the aromatic pyridine ring, now functionalized with a cyano group at the C2 position.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Methoxypyridine N-oxide-Synthesized in Part 1Starting material
Trimethylsilyl cyanide (TMSCN)≥96%Sigma-AldrichCyanide source. EXTREMELY TOXIC
Dimethylcarbamoyl chloride≥98%Sigma-AldrichActivating agent. Corrosive, Lachrymator
Dichloromethane (CH₂Cl₂)AnhydrousSigma-AldrichReaction solvent
Potassium Carbonate (K₂CO₃)10% aq. solution-For workup and quenching
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent
Silica Gel230-400 mesh-For column chromatography
Ethyl Acetate / HexanesHPLC Grade-Eluent for chromatography
Round-bottom flask--Flame-dried
Magnetic stirrer---
Syringes and needles--For reagent transfer
Rotary evaporator--For solvent removal
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask under an argon or nitrogen atmosphere, add the 4-methoxypyridine N-oxide (20.0 g, 0.160 mol) synthesized in Part 1. Add 200 mL of anhydrous dichloromethane and stir until the solid is fully dissolved.

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (23.8 g, 0.240 mol) to the solution via syringe and stir for 20 minutes at room temperature.

  • Activation: Cool the mixture to 10 °C in an ice-water bath. Slowly add dimethylcarbamoyl chloride (20.6 g, 0.192 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction by TLC.

  • Workup and Quenching: (Perform in a well-ventilated fume hood) . Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a 1 L beaker containing 300 mL of a cold 10% aqueous potassium carbonate solution. This step quenches the excess TMSCN and acylating agent. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine all organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is typically effective. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid.[1]

Quantitative Data Summary

StepStarting MaterialReagent 1Reagent 2SolventTemp.TimeProductExpected Yield
1 4-Methoxypyridine (25 g)30% H₂O₂ (30 mL)-Acetic Acid (150 mL)100 °C24 h4-Methoxypyridine N-oxide~90-95%
2 4-Methoxypyridine N-oxide (20 g)TMSCN (23.8 g)(CH₃)₂NCOCl (20.6 g)CH₂Cl₂ (200 mL)10→25 °C12 hThis compound~75-85%

Experimental Workflow Visualization

SynthesisWorkflow cluster_part1 Part 1: N-Oxidation cluster_part2 Part 2: Cyanation start1 4-Methoxypyridine in Acetic Acid reagent1 Add 30% H₂O₂ start1->reagent1 react1 React at 100°C for 24h reagent1->react1 workup1 Concentrate & Toluene Azeotrope react1->workup1 neutralize Neutralize (NaHCO₃) & Extract (CH₂Cl₂) workup1->neutralize dry1 Dry (Na₂SO₄) & Concentrate neutralize->dry1 product1 4-Methoxypyridine N-oxide dry1->product1 start2 4-Methoxypyridine N-oxide in CH₂Cl₂ product1->start2 Use in Part 2 reagent2 Add TMSCN & (CH₃)₂NCOCl start2->reagent2 react2 React at RT for 12h reagent2->react2 quench Quench with 10% K₂CO₃ react2->quench extract2 Extract with CH₂Cl₂ quench->extract2 dry2 Dry (Na₂SO₄) & Concentrate extract2->dry2 purify Column Chromatography dry2->purify product2 This compound purify->product2

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting and Safety

  • Part 1 - Low Yield: If the N-oxidation stalls, ensure the hydrogen peroxide is fresh and has not degraded. A small additional charge of H₂O₂ can be added, but monitor for excessive exotherm. Incomplete removal of acetic acid can complicate the subsequent extraction.

  • Part 2 - Low Yield: This reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and the solvent is anhydrous. The order of addition is crucial; the N-oxide should be treated with TMSCN before the activating agent is added. If the reaction is sluggish, gentle warming to 30-35 °C can be attempted, but this may increase side product formation.

  • Purification: The final product may co-elute with unreacted activated N-oxide complex. Careful fractionation during column chromatography is necessary.

  • Safety - Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer and can cause severe skin burns. Always wear gloves and safety glasses.

  • Safety - Cyanide: Trimethylsilyl cyanide (TMSCN) is extremely toxic and volatile. It can release hydrogen cyanide (HCN) gas upon contact with water or acids. All manipulations must be performed in a certified chemical fume hood. All glassware and waste must be quenched with an oxidizing agent like bleach or aqueous potassium permanganate before disposal.

References

The Versatility of 4-Methoxypyridine-2-carbonitrile: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the substituted pyridine core holds a privileged position due to its prevalence in numerous FDA-approved drugs and biologically active compounds. This application note delves into the utility of 4-methoxypyridine-2-carbonitrile as a versatile and strategic building block in medicinal chemistry. We will explore its synthesis, key reactivity patterns, and its application in the construction of molecular architectures relevant to the inhibition of key biological targets, such as protein kinases. Detailed experimental protocols for the synthesis of this valuable intermediate and its subsequent elaboration are provided to empower researchers in their drug development endeavors.

Introduction: The Significance of the 4-Methoxy-2-cyanopyridine Scaffold

The pyridine ring is a fundamental structural motif in medicinal chemistry, capable of engaging in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, metal coordination, and π-stacking. The specific substitution pattern on this heterocyclic core profoundly influences its physicochemical properties and biological activity. The this compound scaffold presents a particularly interesting combination of functionalities. The methoxy group at the 4-position acts as a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability. The nitrile group at the 2-position is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and tetrazoles, which are common pharmacophoric elements. Furthermore, the electron-withdrawing nature of the nitrile group activates the pyridine ring for certain chemical transformations. This unique combination of features makes this compound an attractive starting point for the synthesis of diverse compound libraries aimed at various therapeutic targets.

Synthesis of the Building Block: this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and efficient method involves a two-step sequence starting from the commercially available 4-chloropyridine-N-oxide. The first step is the introduction of the cyano group, followed by a nucleophilic aromatic substitution to install the methoxy group.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below:

Synthesis_Pathway Start 4-Chloropyridine N-oxide Intermediate 4-Chloro-pyridine-2-carbonitrile Start->Intermediate 1. (CH3)2NCOCl, CH3CN 2. (CH3)3SiCN Product This compound Intermediate->Product NaOCH3, CH3OH

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of 4-Chloro-pyridine-2-carbonitrile

This protocol is adapted from a known procedure for the synthesis of 4-chloro-2-cyanopyridine.[1]

Materials:

  • 4-Chloropyridine N-oxide

  • N,N-dimethylcarbamoyl chloride

  • Trimethylcyanosilane

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and chromatography

Procedure:

  • To a stirred solution of 4-chloropyridine N-oxide (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add N,N-dimethylcarbamoyl chloride (1.5 equivalents).

  • Slowly add trimethylcyanosilane (2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-chloro-pyridine-2-carbonitrile as a light yellow oil.

Compound Starting Material Product Yield
4-Chloro-pyridine-2-carbonitrile4-Chloropyridine N-oxide4-Chloro-pyridine-2-carbonitrile~99%[1]
Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the principle of nucleophilic aromatic substitution of a chloropyridine.

Materials:

  • 4-Chloro-pyridine-2-carbonitrile

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve 4-chloro-pyridine-2-carbonitrile (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium methoxide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Compound Starting Material Product Expected Yield
This compound4-Chloro-pyridine-2-carbonitrileThis compoundHigh

Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Scaffold

The this compound building block is an excellent starting point for the synthesis of various kinase inhibitors. The 2-cyano group can be readily converted to an aminopyridine, a common hinge-binding motif in many kinase inhibitors. The 4-methoxy group can be retained to modulate solubility and explore interactions with the solvent-exposed region of the kinase.

Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. As such, they are a major class of drug targets. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and substituted heterocyclic scaffolds, such as pyrimidines and pyridines, are often employed to mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region.

Synthetic Workflow for a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound can be utilized to synthesize a core scaffold for a kinase inhibitor.

Kinase_Inhibitor_Synthesis Start This compound Intermediate1 4-Methoxy-2-aminomethylpyridine Start->Intermediate1 Reduction (e.g., H2, Raney Ni or LiAlH4) Intermediate2 Substituted Urea Intermediate Intermediate1->Intermediate2 Reaction with an Isocyanate (R-N=C=O) Product Hypothetical Kinase Inhibitor Intermediate2->Product Further functionalization or cyclization

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Representative Experimental Protocol: Reduction of the Nitrile Group

Materials:

  • This compound

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • In a pressure vessel, suspend this compound (1 equivalent) in methanol.

  • Carefully add a catalytic amount of Raney Nickel to the suspension under an inert atmosphere.

  • Seal the vessel and connect it to a hydrogen source.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxy-2-aminomethylpyridine, which can be used in the next step with or without further purification.

Representative Experimental Protocol: Urea Formation

Materials:

  • 4-Methoxy-2-aminomethylpyridine

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve 4-methoxy-2-aminomethylpyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the aryl isocyanate (1 equivalent) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude urea derivative can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of two strategically positioned and readily modifiable functional groups make it an ideal starting material for the construction of diverse and complex molecular scaffolds. The protocols and applications outlined in this note are intended to serve as a practical guide for researchers and scientists in the field of drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents. The continued exploration of the chemistry of this and related building blocks will undoubtedly lead to the discovery of new and improved medicines.

References

Application Notes and Protocols for the Use of 4-Methoxypyridine-2-carbonitrile in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aryl-4-methoxypyridine Scaffolds and the Role of Suzuki-Miyaura Coupling

The 2-aryl-4-methoxypyridine structural motif is a privileged scaffold in medicinal chemistry and materials science. The pyridine ring, a common feature in bioactive molecules, offers hydrogen bonding capabilities and influences the pharmacokinetic and pharmacodynamic properties of drug candidates. The methoxy group, a prevalent substituent in natural products and pharmaceuticals, can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters. The combination of these features makes 2-aryl-4-methoxypyridines valuable building blocks in the development of novel therapeutics and functional materials.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable efficiency and precision in forming carbon-carbon bonds.[3][4] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general low toxicity of the reagents.[4] For the synthesis of 2-aryl-4-methoxypyridines, the Suzuki-Miyaura coupling offers a powerful and versatile strategy, utilizing precursors such as 4-methoxypyridine-2-carbonitrile.

Mechanistic Insights: The Dual Reactivity of this compound

The use of this compound as a substrate in Suzuki-Miyaura cross-coupling reactions presents unique mechanistic considerations. Depending on the specific reaction conditions and the other functional groups present on the pyridine ring, two primary pathways can be envisioned: conventional cross-coupling at a C-X bond and a more advanced decyanative cross-coupling.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

The Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-Pd(II)-X(Ln) R-Pd(II)-X Complex Oxidative_Addition->R-Pd(II)-X(Ln) Transmetalation Transmetalation R-Pd(II)-X(Ln)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(Ln) R-Pd(II)-R' Complex Transmetalation->R-Pd(II)-R'(Ln) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product R-R' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Heteroaryl Substrates

The presence of the Lewis-basic nitrogen atom in the pyridine ring can introduce challenges. This nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and reduced reaction efficiency.[7] The choice of appropriate ligands is therefore crucial to mitigate this effect and maintain a high catalytic turnover. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the active palladium species and promote the desired coupling reaction.

Decyanative Cross-Coupling: A Novel Pathway

While the Suzuki-Miyaura reaction traditionally involves the coupling of organic halides, recent advancements have shown that under certain conditions, the nitrile group itself can act as a leaving group in a "decyanative" cross-coupling.[8] This is particularly relevant for aryl nitriles. In this pathway, the palladium catalyst inserts into the C-CN bond, followed by the standard transmetalation and reductive elimination steps to form the C-C bond, with the cyano group being eliminated. This opens up the possibility of using this compound directly as the electrophilic partner, without the need for a halide at the 2-position.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagent_Prep Reagent Preparation and Degassing Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching and Extraction Monitoring->Quenching Drying Drying and Concentration Quenching->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization Purification->Characterization

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature (typically between 80-120 °C) for the indicated time (usually 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methoxypyridine product.

Data Presentation: Typical Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related heteroaryl electrophiles. These serve as a starting point for optimizing reactions with this compound.

Aryl Halide/Nitrile (Example)Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield Range (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10085-95
2-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH11070-85
Benzonitrile (Decyanative)Phenylboronic acidPd(OAc)₂ (5)P(t-Bu)₃ (10)Cs₂CO₃Toluene12060-75
This compound3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃DMF/H₂O9075-90 (Projected)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Base is not strong enough- Catalyst deactivation by pyridine nitrogen- Use a fresh batch of catalyst- Ensure all glassware is oven-dried and solvents are anhydrous- Try a stronger base (e.g., Cs₂CO₃)- Screen different ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos)
Formation of Homocoupled Byproducts - Decomposition of the boronic acid- Presence of oxygen- Use a slight excess of the boronic acid- Ensure the reaction is run under a strictly inert atmosphere- Degas the solvent thoroughly
Protodeboronation of the Boronic Acid - Presence of water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous conditions- Use a less nucleophilic base (e.g., K₂CO₃)- Optimize reaction time and temperature
Difficulty in Product Purification - Similar polarity of starting material and product- Presence of persistent impurities- Optimize the mobile phase for column chromatography- Consider recrystallization as an alternative purification method

Conclusion

This compound is a versatile building block for the synthesis of valuable 2-aryl-4-methoxypyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, including the potential for decyanative coupling, and careful optimization of the reaction conditions are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the successful application of this important synthetic transformation.

References

The Strategic Utility of 4-Methoxypyridine-2-carbonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. A significant number of clinically approved kinase inhibitors feature a pyridine or a related nitrogen-containing heterocyclic core.[1] This structural motif is favored for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern medicinal chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note explores the synthetic versatility of 4-methoxypyridine-2-carbonitrile , a readily available and highly functionalized building block, in the design and synthesis of novel kinase inhibitors. While direct, large-scale synthesis of a named kinase inhibitor from this specific starting material is not yet widely documented in peer-reviewed literature, its chemical architecture presents a compelling platform for the efficient construction of diverse kinase inhibitor scaffolds. We will dissect the reactivity of its key functional groups and provide detailed, field-proven protocols for its transformation into valuable intermediates for drug discovery programs.

Chemical Reactivity and Synthetic Potential

This compound offers two primary points of chemical modification: the methoxy group at the 4-position and the carbonitrile at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the 4-position for nucleophilic aromatic substitution (SNAr), while the nitrile itself is a versatile functional group amenable to a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The methoxy group at the C4 position of the pyridine ring is a competent leaving group for SNAr reactions, particularly with amine nucleophiles. This reaction is a powerful tool for introducing a key pharmacophoric element found in many Type I and Type II kinase inhibitors: a substituted amino group that can engage in crucial interactions within the ATP binding site. The reaction is typically facilitated by a base and can be performed with a wide range of primary and secondary amines, including anilines, which are prevalent in kinase inhibitor structures.[2][3]

General scheme for SNAr at the C4-position.
Transformations of the 2-Carbonitrile Group

The 2-cyano group is a versatile handle for further molecular elaboration, offering access to several key functional groups commonly found in kinase inhibitors.

  • Hydrolysis to Picolinamide: The nitrile can be hydrolyzed under acidic or basic conditions to a primary amide (picolinamide).[4][5] The resulting amide can act as a hydrogen bond donor and/or acceptor, and is a common feature in many bioactive molecules.

  • Reduction to Aminomethylpyridine: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine (aminomethylpyridine).[6] This introduces a flexible basic center that can be used to improve solubility or engage in additional interactions with the target kinase.

  • Formation of other Heterocycles: The cyano group can participate in cyclization reactions to form fused heterocyclic systems, further expanding the chemical space accessible from this starting material.

Key transformations of the 2-carbonitrile group.

Hypothetical Synthesis of a Kinase Inhibitor Scaffold

To illustrate the synthetic utility of this compound, we propose a hypothetical, yet chemically sound, synthetic route to a generic 2,4-disubstituted aminopyridine scaffold, a common core in many kinase inhibitors.

Proposed synthetic workflow to a kinase inhibitor scaffold.

Detailed Experimental Protocols

The following protocols are based on established literature procedures for analogous transformations and can be adapted for the synthesis of a library of kinase inhibitor candidates starting from this compound.

Protocol 1: Synthesis of 4-(Arylamino)pyridine-2-carbonitrile via SNAr

Objective: To displace the 4-methoxy group with a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the substituted aniline (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(arylamino)pyridine-2-carbonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous DMF: A polar aprotic solvent that is excellent for SNAr reactions, as it solvates the cation of the base without solvating the anionic nucleophile, thus increasing its reactivity.

  • Potassium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the aniline, generating the more potent nucleophile (the anilide anion).

  • Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Protocol 2: Hydrolysis of 4-(Arylamino)pyridine-2-carbonitrile to 4-(Arylamino)picolinamide

Objective: To convert the 2-cyano group to a primary amide.

Materials:

  • 4-(Arylamino)pyridine-2-carbonitrile

  • Concentrated Sulfuric Acid

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add the 4-(arylamino)pyridine-2-carbonitrile (1.0 eq).

  • Carefully add concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and slowly pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(arylamino)picolinamide, which can often be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst for the hydrolysis of the nitrile to the amide.

  • Heating: Accelerates the rate of hydrolysis.

  • Neutralization: Quenches the reaction and allows for the extraction of the product into an organic solvent.

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 36057-44-0
Molecular Formula C₇H₆N₂O[6]
Molecular Weight 134.14 g/mol [6]
Appearance White to off-white solid
Melting Point 118-121 °C
Boiling Point 258 °C at 760 mmHg
Solubility Soluble in most organic solvents

Conclusion and Future Outlook

This compound represents a versatile and underutilized building block in the synthesis of kinase inhibitors. Its bifunctional nature allows for the sequential and controlled introduction of key pharmacophoric elements through well-established and robust chemical transformations. The protocols outlined in this application note provide a solid foundation for medicinal chemists to explore the synthetic potential of this compound in their drug discovery programs. The strategic application of nucleophilic aromatic substitution at the 4-position and the diverse transformations of the 2-cyano group can facilitate the rapid generation of novel and diverse libraries of pyridine-based kinase inhibitors, ultimately accelerating the discovery of new therapeutic agents.

References

Protocols for the purification of 4-Methoxypyridine-2-carbonitrile by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 4-Methoxypyridine-2-carbonitrile via Chromatographic Techniques

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols for the purification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Achieving high purity is critical for downstream applications, necessitating robust and reproducible separation methodologies. This guide details two primary chromatographic strategies: high-throughput flash column chromatography for bulk purification and high-performance liquid chromatography (HPLC) for achieving analytical-grade purity. We delve into the underlying chemical principles governing the separation, explain the rationale behind methodological choices, and provide step-by-step protocols suitable for implementation in research and drug development laboratories.

Introduction: The Purification Challenge

This compound is a substituted pyridine derivative whose synthesis often yields a crude mixture containing unreacted starting materials, isomers, and various by-products. The presence of a basic nitrogen atom within the pyridine ring introduces specific challenges to chromatographic purification, most notably the potential for strong interactions with acidic stationary phases, leading to poor peak shape and reduced recovery[1]. This guide provides a systematic approach to overcome these challenges, ensuring the isolation of the target compound with the requisite purity for subsequent synthetic steps or biological screening.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physical properties is fundamental to designing an effective purification strategy. The compound is a solid at room temperature and exhibits poor solubility in water but good solubility in common organic solvents, making it an ideal candidate for both normal-phase and reverse-phase chromatography[2].

PropertyValueSource
Molecular Formula C₇H₆N₂O[2][3]
Molecular Weight 134.14 g/mol [2][3]
Appearance Solid[2]
Melting Point 83 - 87 °C[2]
Solubility Insoluble in water; Soluble in ethanol, acetone, and other common organic solvents.[2]

Core Chromatographic Principles & Strategy

The purification strategy hinges on the polarity of the molecule and the basicity of the pyridine nitrogen.

  • Normal-Phase Chromatography: In this mode, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. The separation is driven by the polar interactions of the methoxy and nitrile groups with the silica surface. This method is exceptionally well-suited for bulk purification from non-polar impurities. A key consideration is the potential for the basic pyridine nitrogen to interact strongly with acidic silanol groups on the silica surface, which can cause significant peak tailing[1]. This can often be mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block these active sites[1].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile). It is the method of choice for achieving the highest purity levels (>98%)[4]. For basic compounds like this compound, peak shape is dramatically improved by adding an acid modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase. The acid protonates the pyridine nitrogen, ensuring a single ionic species, and also suppresses the ionization of residual silanol groups on the stationary phase, leading to sharp, symmetrical peaks[1].

Protocol 1: Bulk Purification via Flash Column Chromatography

This protocol is designed for the rapid purification of gram-scale quantities of crude this compound, typically achieving >95% purity.

Workflow for Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC 1. TLC Method Development Column 2. Pack Silica Gel Column TLC->Column Crude Crude Material (dissolved) Crude->TLC Load 3. Dry Load Sample Column->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Solvent Removal (Rotary Evaporation) Pool->Evap Pure Final Pure Compound (>95%) Evap->Pure

Caption: Workflow for bulk purification using flash chromatography.

A. Thin-Layer Chromatography (TLC) for Method Development
  • Objective: To identify a solvent system that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of ~0.3 for the desired product.

  • Procedure: a. Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a series of test solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). d. Start with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate (e.g., 80:20, 70:30) until the desired Rf is achieved. e. Visualize the spots under a UV lamp (254 nm). The desired compound should appear as a distinct spot, well-separated from impurities.

B. Step-by-Step Column Chromatography Protocol
  • Column Preparation: a. Select a glass column of appropriate size for the amount of crude material. b. Plug the bottom of the column with a small piece of cotton or glass wool[5]. c. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase identified during TLC development (e.g., 90:10 Hexane:Ethyl Acetate)[5][6]. d. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed[5].

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. c. Carefully add this powder to the top of the prepared column, creating a thin, even layer.

  • Elution and Fraction Collection: a. Gently add the mobile phase to the column. b. Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate[5]. c. Begin eluting with the low-polarity mobile phase. If impurities are less polar, they will elute first. d. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, move from 80:20 to 70:30 Hexane:Ethyl Acetate. e. Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis and Product Isolation: a. Spot every few fractions onto a TLC plate and develop it in the optimized solvent system to identify which fractions contain the pure compound. b. Combine the fractions containing the pure product. c. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

C. Typical Parameters for Flash Chromatography
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective adsorbent for normal-phase separations.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range for eluting moderately polar compounds.[7]
Sample Loading Dry LoadingPrevents band broadening and improves resolution compared to wet loading.
Elution Mode Step-GradientAllows for efficient removal of impurities followed by elution of the target compound.
Detection UV visualization at 254 nm (TLC)The pyridine ring is UV active, allowing for easy detection.

Protocol 2: High-Purity Purification via Preparative RP-HPLC

This protocol is intended for obtaining small quantities of this compound with very high purity (>98-99%), suitable for use as an analytical standard or in sensitive biological assays.

Workflow for Preparative HPLC

HPLC_Workflow cluster_prep Method Development cluster_execution Purification cluster_analysis Finalization SamplePrep 1. Prepare Sample (Dissolve & Filter) Analytical 2. Analytical HPLC (Method Scouting) SamplePrep->Analytical ScaleUp 3. Scale Method to Preparative Column Analytical->ScaleUp Inject 4. Inject Sample & Run Preparative HPLC ScaleUp->Inject Collect 5. Collect Fractions (Peak-based) Inject->Collect Analyze 6. Analyze Fractions for Purity Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Lyophilize 8. Remove Solvent (Lyophilization) Pool->Lyophilize Pure High-Purity Compound (>98%) Lyophilize->Pure

Caption: Workflow for high-purity isolation using preparative HPLC.

A. Analytical Method Development
  • Objective: Develop a robust analytical method on a smaller scale to determine the optimal separation conditions before scaling up.

  • Procedure: a. Prepare a stock solution of the crude or partially purified material in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)[4]. Filter the solution through a 0.22 µm syringe filter[4]. b. Using an analytical HPLC system with a C18 column, inject the sample and run a broad scouting gradient (e.g., 5-95% Acetonitrile in Water over 20 minutes), with both solvents containing 0.1% formic acid. c. Monitor the separation at a suitable UV wavelength (e.g., 254 nm). d. Optimize the gradient to maximize the resolution between the peak for this compound and any adjacent impurity peaks[8].

B. Step-by-Step Preparative HPLC Protocol
  • System and Sample Preparation: a. Equip the preparative HPLC with a C18 column of appropriate dimensions for the desired sample load. b. Prepare the mobile phases (A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid) using HPLC-grade solvents. c. Dissolve the sample in the minimal amount of a strong solvent (like DMSO or Acetonitrile) and dilute with the initial mobile phase if possible to ensure solubility upon injection[4].

  • Purification Run: a. Equilibrate the preparative column with the starting mobile phase composition. b. Inject the prepared sample onto the column. c. Run the optimized gradient, scaled for the preparative column's dimensions and flow rate[8]. d. Monitor the eluent with a UV detector and collect fractions corresponding to the target peak. Automated fraction collectors triggered by UV threshold are ideal for this purpose.

  • Post-Purification Processing: a. Analyze a small aliquot from each collected fraction using the analytical HPLC method to confirm purity. b. Pool the fractions that meet the required purity specification (>98%). c. Remove the solvents. For volatile mobile phases, rotary evaporation can be used. For water-rich fractions, lyophilization (freeze-drying) is preferred to obtain a fluffy, pure solid[4].

C. Typical Parameters for Preparative RP-HPLC
ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µmStandard reverse-phase chemistry; larger column for higher loading.[4]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcid modifier ensures good peak shape for basic pyridines.[1][4]
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5-95% B over 20 minFocused gradient (e.g., 30-60% B over 30 min)Analytical scale uses a broad gradient for scouting; preparative uses a focused gradient for optimal resolution.[4]
Flow Rate 1.0 mL/min20 mL/minFlow rate is scaled with the column diameter to maintain linear velocity.[4]
Detection 254 nm254 nmThe aromatic pyridine system absorbs strongly in the UV range.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Strong interaction of basic pyridine with acidic silica silanols.- Column overload.- (Normal-Phase): Add 0.1-0.5% triethylamine (TEA) to the mobile phase.- (Reverse-Phase): Add 0.1% formic acid or TFA to the mobile phase.- Reduce the amount of sample loaded onto the column.[1]
Poor Resolution - Inappropriate mobile phase composition.- Co-eluting impurities.- Optimize the solvent gradient (make it shallower around the target peak).- Change the stationary phase (e.g., from C18 to a Phenyl-Hexyl column for different selectivity).[1]
Low Recovery - Irreversible adsorption of the compound onto the column.- Compound degradation on the stationary phase.- (Normal-Phase): Use a less acidic or end-capped silica gel.- (HPLC): Ensure mobile phase pH is within the stable range for the column (typically pH 2-8).- Perform a 2D-TLC test to check for on-plate degradation.[1]

Conclusion

The successful purification of this compound is readily achievable through the systematic application of chromatographic principles. For rapid, large-scale purification, normal-phase flash chromatography using a hexane/ethyl acetate system is highly effective. For applications demanding the highest levels of purity, a well-developed reverse-phase HPLC method using a C18 column with an acidified water/acetonitrile mobile phase provides a robust and reproducible solution. By understanding the chemical nature of the target compound and applying the protocols outlined in this guide, researchers can consistently obtain high-purity material essential for advancing scientific discovery.

References

The Strategic Utility of 4-Methoxypyridine-2-carbonitrile in the Genesis of Novel Heterocyclic Scaffolds: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

4-Methoxypyridine-2-carbonitrile stands as a pivotal starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its unique arrangement of functional groups—a nucleophilic methoxy group, an electrophilic nitrile, and an activated pyridine ring—provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the strategic application of this versatile precursor in the construction of complex, biologically relevant heterocyclic systems. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present visual workflows to empower researchers in their quest for new chemical entities. The inherent reactivity of the pyridine nucleus, coupled with the synthetic handles of the methoxy and cyano substituents, makes it an invaluable tool in medicinal chemistry and materials science.[1]

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound can be broadly categorized into three primary reaction pathways: transformations involving the nitrile group, reactions leveraging the pyridine ring as a scaffold for fused heterocycles, and cycloaddition reactions.

The Nitrile Group as a Gateway to Diverse Functionality

The cyano group at the C2 position is a key functional handle that can be readily converted into a variety of other functionalities, paving the way for subsequent cyclization reactions.[2][3]

  • Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile furnishes the corresponding carboxylic acid. This transformation is a gateway to the synthesis of amides, esters, and other derivatives that can participate in ring-closing reactions. The acidic hydrolysis typically begins with protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon and facilitating nucleophilic attack by water.[2][4]

  • Reduction to Primary Amines: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) reduces the nitrile to a primary amine. This introduces a nucleophilic center that can be utilized for the construction of fused nitrogen-containing heterocycles.[3][4]

  • Reaction with Organometallic Reagents: Grignard or organolithium reagents add to the nitrile to form ketones after hydrolysis of the intermediate imine.[2][4] This allows for the introduction of diverse side chains and further functionalization.

Construction of Fused Heterocyclic Systems

The pyridine ring of this compound serves as an excellent foundation for the annulation of other heterocyclic rings, leading to the formation of bicyclic and polycyclic systems with significant pharmacological potential.

Pyridopyrimidines are a class of fused heterocycles with a wide range of biological activities.[5] A common strategy for their synthesis involves the reaction of an aminopyridine precursor with a suitable cyclizing agent. While this compound is not an aminopyridine, it can be readily converted into one.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a two-step synthesis of a pyrido[2,3-d]pyrimidine derivative starting from this compound. The first step involves the reduction of the nitrile to an aminomethylpyridine, followed by cyclization with a suitable reagent.

Step 1: Synthesis of (4-methoxy-2-pyridinyl)methanamine

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (LiAlH4) (1.5 equiv.) in anhydrous tetrahydrofuran (THF) (50 mL) under an inert atmosphere (argon or nitrogen).

  • Addition of Starting Material: Dissolve this compound (1.0 equiv.) in anhydrous THF (20 mL) and add it dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH4 used.

  • Isolation: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (4-methoxy-2-pyridinyl)methanamine, which can be used in the next step without further purification.

Step 2: Cyclization to form a Dihydropyrido[2,3-d]pyrimidine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude (4-methoxy-2-pyridinyl)methanamine (1.0 equiv.) in ethanol (30 mL).

  • Addition of Reagents: Add urea (1.2 equiv.) and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux for 12 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivative.

Isoxazolo[5,4-b]pyridines are another important class of fused heterocycles.[6][7][8] A plausible route to these compounds from this compound involves the initial conversion of the nitrile to a hydroxamic acid, followed by cyclization.

Protocol 2: Synthesis of an Isoxazolo[5,4-b]pyridin-3(2H)-one Derivative

This protocol describes the synthesis of an isoxazolo[5,4-b]pyridin-3(2H)-one derivative from this compound via a hydroxamic acid intermediate.

Step 1: Synthesis of N-hydroxy-4-methoxypyridine-2-carboximidamide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol (25 mL).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equiv.) and sodium carbonate (1.5 equiv.).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: Filter the inorganic salts and concentrate the filtrate under reduced pressure. The crude N-hydroxy-4-methoxypyridine-2-carboximidamide can be used directly in the next step.

Step 2: Cyclization to form the Isoxazolo[5,4-b]pyridin-3(2H)-one

  • Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent such as dimethylformamide (DMF) (20 mL).

  • Addition of Reagents: Add a base such as potassium carbonate (2.0 equiv.) and an acylating agent like ethyl chloroformate (1.2 equiv.) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazolo[5,4-b]pyridin-3(2H)-one derivative.

Cycloaddition Reactions: Building Rings with Precision

The pyridine ring, particularly when activated by electron-withdrawing groups like the nitrile, can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). This strategy allows for the rapid construction of complex polycyclic frameworks.

Protocol 3: [4+2] Cycloaddition with an Electron-Rich Diene

This protocol outlines a general procedure for the Diels-Alder reaction between this compound and an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.) and a freshly distilled electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 3.0 equiv.). A high-boiling point, inert solvent such as toluene or xylene can be used, but the reaction may also be performed neat.

  • Reaction: Heat the sealed tube in an oil bath at 120-150 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the tube to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired cycloadduct.

Data Presentation

Heterocyclic System Synthetic Strategy Key Intermediates Typical Reagents Expected Outcome
Pyrido[2,3-d]pyrimidineNitrile reduction followed by cyclization(4-methoxy-2-pyridinyl)methanamineLiAlH4, Urea, HClFused pyrimidine ring
Isoxazolo[5,4-b]pyridineNitrile conversion to hydroxamic acid and cyclizationN-hydroxy-4-methoxypyridine-2-carboximidamideHydroxylamine, K2CO3, Ethyl chloroformateFused isoxazole ring
Fused Polycycle[4+2] CycloadditionNot applicableElectron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)Bicyclic adduct

Experimental Workflows and Logical Relationships

Workflow for Fused Heterocycle Synthesis

G A This compound B Nitrile Functionalization (e.g., Reduction, Hydrolysis) A->B Step 1 C Activated Pyridine Intermediate B->C Intermediate Formation D Cyclization Reaction C->D Step 2 E Fused Heterocyclic Compound D->E Final Product

Caption: General workflow for synthesizing fused heterocycles.

Decision Tree for Synthetic Strategy

G start Target Heterocycle? N_heterocycle Nitrogen-containing fused ring? start->N_heterocycle Yes O_heterocycle Oxygen-containing fused ring? start->O_heterocycle Yes polycycle Polycyclic system? start->polycycle Yes reduction Nitrile Reduction Protocol N_heterocycle->reduction hydrolysis Nitrile Hydrolysis Protocol O_heterocycle->hydrolysis cycloaddition Diels-Alder Protocol polycycle->cycloaddition

Caption: Decision tree for selecting a synthetic protocol.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The strategic manipulation of its nitrile group and the inherent reactivity of the pyridine ring open up a vast chemical space for the creation of diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable precursor. Future research in this area could focus on the development of catalytic and enantioselective methods for the synthesis of chiral heterocyclic compounds, as well as the exploration of novel cycloaddition reactions to access even more complex and unique molecular scaffolds. The continued investigation into the reactivity of this compound is sure to yield exciting new discoveries in the fields of medicinal chemistry and materials science.

References

Introduction: The Strategic Importance of 4-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of the Cyano Group in 4-Methoxypyridine-2-carbonitrile

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring activated by an electron-donating methoxy group and possessing a versatile cyano group, makes it a highly valuable scaffold for the synthesis of complex molecular architectures.[1][2] The cyano (nitrile) group, in particular, serves as a linchpin for a variety of chemical transformations, acting as a gateway to diverse functional groups such as amides, carboxylic acids, primary amines, and tetrazoles.[1][3]

This guide provides an in-depth exploration of the primary derivatization pathways for the cyano group of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations. We will delve into three core derivatization strategies: hydrolysis, reduction, and cycloaddition, providing a robust framework for the strategic modification of this important building block.

Part 1: Hydrolysis of the Cyano Group: Accessing Amides and Carboxylic Acids

The hydrolysis of a nitrile is a fundamental transformation that proceeds in two stages: first to a carboxamide, and upon further reaction, to a carboxylic acid.[4] The challenge often lies in selectively stopping the reaction at the amide stage, as harsh conditions typically drive the reaction to the more thermodynamically stable carboxylic acid.[5][6][7]

Causality Behind Experimental Choices: The electron-donating 4-methoxy group can influence the reactivity of the 2-cyano group, but the adjacent ring nitrogen atom makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.

  • For Amide Synthesis: Selective hydration requires conditions that favor the formation of the amide intermediate without promoting its subsequent hydrolysis. This is often achieved using base-catalyzed methods with precise control over temperature and reaction time, or through specialized transition-metal catalysts.[5][7][8]

  • For Carboxylic Acid Synthesis: Complete hydrolysis necessitates forcing conditions. Strong aqueous acid or base with prolonged heating ensures the full conversion of both the nitrile and the intermediate amide to the final carboxylic acid.[9][10]

Experimental Protocol 1.1: Selective Synthesis of 4-Methoxypyridine-2-carboxamide

This protocol details a selective, base-catalyzed hydration of the nitrile to the corresponding primary amide, minimizing over-hydrolysis to the carboxylic acid.[5]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a 1:1 mixture of t-BuOH and water.

  • Add powdered sodium hydroxide (2.0 eq).

  • Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize carefully with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield 4-Methoxypyridine-2-carboxamide.

  • Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocol 1.2: Synthesis of 4-Methoxypyridine-2-carboxylic Acid

This protocol describes the complete hydrolysis of the nitrile to the carboxylic acid using acidic conditions.[4][10]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water (deionized)

  • Sodium hydroxide (NaOH) solution, 10M

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper or meter.

Procedure:

  • In a round-bottom flask, cautiously add this compound (1.0 eq) to a 50% aqueous solution of sulfuric acid.

  • Attach a reflux condenser and heat the mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction by TLC until the starting material and amide intermediate are no longer observed.

  • Cool the reaction mixture in an ice bath.

  • Carefully adjust the pH to approximately 3-4 by the slow addition of 10M NaOH solution. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-Methoxypyridine-2-carboxylic acid.

Data Presentation: Hydrolysis Conditions
ProductReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide NaOHt-BuOH/H₂O804-875-90
Carboxylic Acid 50% H₂SO₄Water100-11012-2480-95

Visualization: Hydrolysis Workflow

hydrolysis_workflow start 4-Methoxypyridine- 2-carbonitrile amide 4-Methoxypyridine- 2-carboxamide start->amide Selective Hydration (e.g., NaOH, 80°C) acid 4-Methoxypyridine- 2-carboxylic Acid amide->acid Complete Hydrolysis (e.g., H₂SO₄, reflux)

Caption: Workflow for the hydrolysis of the nitrile group.

Part 2: Reduction of the Cyano Group to a Primary Amine

The reduction of nitriles is a powerful method for synthesizing primary amines, which are crucial functional groups in pharmaceuticals.[11][12] This transformation adds a methylene (-CH₂-) bridge between the pyridine ring and the amino group, providing conformational flexibility that can be critical for biological activity.

Causality Behind Experimental Choices: The choice of reducing agent is critical for achieving a clean and high-yielding reaction.

  • Catalytic Hydrogenation: Reagents like Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas are often preferred in industrial settings due to their efficiency and cleaner workup.[13] A key challenge is preventing the formation of secondary and tertiary amine byproducts.[11] This is often suppressed by adding ammonia or ammonium hydroxide to the reaction mixture, which competitively inhibits the intermediate imine from reacting with the product amine.[13]

  • Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but require strictly anhydrous conditions and a more complex workup procedure.[14][15] Borane complexes (BH₃-THF or BH₃-SMe₂) offer a milder alternative.[13]

Experimental Protocol 2.1: Synthesis of (4-Methoxypyridin-2-yl)methanamine

This protocol employs catalytic hydrogenation with Raney Nickel, a widely used method for nitrile reduction.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH), concentrated

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Add concentrated ammonium hydroxide (typically 10-20% of the solvent volume).

  • Under an inert atmosphere, carefully add the Raney Nickel catalyst (approx. 20% w/w of the nitrile). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (4-Methoxypyridin-2-yl)methanamine.

  • The product can be purified by distillation or column chromatography if necessary.

Data Presentation: Reduction Method Comparison
MethodReducing AgentSolventConditionsKey Considerations
Catalytic Hydrogenation Raney Ni, H₂MeOH / NH₄OH50-100 psi, RTSuppresses byproduct formation; pyrophoric catalyst
Metal Hydride Reduction LiAlH₄Anhydrous THF0°C to refluxHighly reactive; requires anhydrous conditions and careful workup

Visualization: Reduction Workflow

reduction_workflow nitrile 4-Methoxypyridine- 2-carbonitrile amine (4-Methoxypyridin-2-yl) methanamine nitrile->amine Reduction (e.g., Raney Ni / H₂)

Caption: Reduction of the nitrile to a primary amine.

Part 3: [3+2] Cycloaddition: Synthesis of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide source is the most common method for synthesizing 5-substituted-1H-tetrazoles.[16][17] In medicinal chemistry, the tetrazole ring is a highly valued bioisostere of the carboxylic acid group.[18][19] It mimics the acidity and planar structure of a carboxylic acid but often provides superior metabolic stability, oral bioavailability, and cell membrane permeability.

Causality Behind Experimental Choices: This reaction involves the activation of the nitrile by a Lewis acid or proton source, making it more susceptible to nucleophilic attack by the azide ion.

  • Reagents: Sodium azide (NaN₃) is the most common azide source. Catalysts like zinc chloride (ZnCl₂), ammonium chloride (NH₄Cl), or various other Lewis acids are used to activate the nitrile.[18][19]

  • Solvents & Conditions: Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the reagents. The reaction typically requires heating, and microwave irradiation can significantly accelerate the process, reducing reaction times from hours to minutes.[18]

Experimental Protocol 3.1: Synthesis of 5-(4-Methoxypyridin-2-yl)-1H-tetrazole

This protocol describes a reliable metal-catalyzed cycloaddition for tetrazole synthesis.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Water

  • Round-bottom flask, reflux condenser or microwave reactor, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq).

  • Add DMF as the solvent.

  • Conventional Heating: Attach a reflux condenser and heat the mixture at 120-130°C for 12-24 hours.

  • Microwave Irradiation: Seal the reaction vessel and heat in a microwave reactor at 150-160°C for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethyl acetate.

  • Dry the product under vacuum to yield 5-(4-Methoxypyridin-2-yl)-1H-tetrazole.

Visualization: [3+2] Cycloaddition Mechanism

cycloaddition_mechanism cluster_reactants Reactants cluster_product Product Nitrile R-C≡N Tetrazole 5-Substituted-1H-tetrazole Nitrile->Tetrazole Nitrile->Tetrazole [3+2] Cycloaddition (e.g., ZnCl₂, Heat) Azide N₃⁻ Azide->Tetrazole

References

Application Note: A Scalable and Robust Synthesis of 4-Methoxypyridine-2-carbonitrile for Process Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a high-yield, two-step synthesis for 4-methoxypyridine-2-carbonitrile, a key intermediate in pharmaceutical manufacturing. The process is designed for scalability, starting from the readily available 2-chloro-4-methoxypyridine. The synthetic route involves a palladium-catalyzed aminocarbonylation followed by a classical dehydration, a pathway selected for its operational simplicity, robustness, and amenability to large-scale production environments. This guide provides detailed protocols, process optimization insights, and critical safety considerations to ensure a reproducible and efficient synthesis.

Introduction

This compound is a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its pyridine core, substituted with methoxy and nitrile functional groups, offers versatile handles for further chemical elaboration. As demand for pharmaceuticals incorporating this scaffold grows, the need for a reliable, cost-effective, and scalable manufacturing process becomes paramount.[2]

Many laboratory-scale syntheses do not translate effectively to a process chemistry environment, where factors such as reagent cost, operational safety, cycle time, and waste management are critical.[2] The protocol outlined herein addresses these challenges by employing a well-understood and dependable chemical sequence that minimizes the use of hazardous reagents where possible and ensures high throughput and purity of the final product.

Synthetic Strategy and Rationale

The selected synthetic pathway proceeds in two distinct steps, designed to maximize yield and operational efficiency. This approach avoids the use of highly toxic cyanide salts, instead generating the nitrile functionality via the dehydration of a stable amide intermediate.

G start 2-Chloro-4-methoxypyridine step1 Step 1: Pd-Catalyzed Aminocarbonylation start->step1 CO (surrogate), NH3 (surrogate) Pd Catalyst, Ligand, Base intermediate 4-Methoxypyridine-2-carboxamide step1->intermediate step2 Step 2: Dehydration intermediate->step2 POCl3 or similar dehydrating agent product This compound step2->product G scale_up Process Scale-Up Considerations safety Safety Management scale_up->safety optimization Process Optimization scale_up->optimization waste Waste & Environmental scale_up->waste exotherm Exotherm Control (POCl3 Quench) safety->exotherm reagent_handling Corrosive Reagent Handling (POCl3) safety->reagent_handling catalyst Catalyst Loading & Recovery optimization->catalyst cycle_time Cycle Time Reduction optimization->cycle_time solvents Solvent Selection & Recycling waste->solvents aqueous Aqueous Waste Treatment waste->aqueous

References

Application Notes and Protocols: 4-Methoxypyridine-2-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Pyridine Building Block

4-Methoxypyridine-2-carbonitrile (CAS No: 36057-44-0) is a highly functionalized pyridine derivative that has emerged as a valuable reagent in organic synthesis. Its unique electronic architecture, featuring a π-deficient pyridine ring simultaneously influenced by a C4-methoxy group (electron-donating) and a C2-carbonitrile group (electron-withdrawing), imparts a distinct reactivity profile. This guide provides an in-depth exploration of its properties, synthesis, and core applications, with a focus on its role in the construction of complex molecular scaffolds relevant to pharmaceutical and materials science research.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile substituent makes the pyridine ring susceptible to specific transformations. While the methoxy group enhances the ring's electron density, facilitating electrophilic substitution at the nitrogen atom (e.g., N-acylation), the nitrile group activates the C2 position and modulates the overall reactivity, making this reagent a linchpin in sophisticated dearomatization strategies.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's physical properties and handling requirements is paramount for its safe and effective use in the laboratory.

Physical and Chemical Properties

The properties of this compound are summarized below, compiled from various chemical suppliers.[1][2]

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O[1]
Molar Mass 134.14 g/mol [1][2]
Appearance Solid[2]
Melting Point 83 - 87 °C (some sources state 118-121 °C)[3][1][2]
Boiling Point ~254 - 258 °C at 760 mmHg[1][2]
Density ~1.17 - 1.19 g/cm³[1][2]
Flash Point ~107 - 110 °C[1][2]
Solubility Insoluble in water; Soluble in common organic solvents.[2]
Synonyms 2-Cyano-4-methoxypyridine, 4-Methoxypicolinonitrile[3][1]

Note: Physical properties such as melting point can vary between suppliers and batches due to purity.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[4][5] Users must adhere to strict safety protocols.

Hazard ClassStatementPrecautionary MeasuresReference(s)
Acute Toxicity, Oral H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4][5]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4][5]

General Handling Advice: Handle in a well-ventilated area or a chemical fume hood.[6] Avoid dust formation.[4] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6] Store in a cool, dry place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[2]

Synthesis of this compound

While commercially available, understanding the synthesis of the title compound is instructive. A common and effective method for introducing a nitrile group at the C2 position of a pyridine ring involves the Reissert-Henze reaction, starting from the corresponding pyridine N-oxide. This approach leverages the activation of the C2 position by the N-oxide functionality.

G cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Cyanation (Reissert-Henze) start 4-Methoxypyridine step1_reagent Reagent: m-CPBA or H₂O₂/AcOH start->step1_reagent step1_product 4-Methoxypyridine N-oxide step1_reagent->step1_product step2_reagent Reagents: 1. Benzoyl Chloride (or similar) 2. KCN or TMSCN step1_product->step2_reagent step2_product This compound step2_reagent->step2_product

Figure 1: Proposed synthetic workflow for this compound.

Core Reactivity: The N-Acyl Pyridinium Ion Intermediate

The synthetic utility of 4-methoxypyridine derivatives is profoundly enhanced by their ability to undergo dearomatization upon activation. A key mechanistic principle involves the reaction of the pyridine nitrogen with an acylating agent (e.g., a chloroformate) to form a highly reactive N-acyl pyridinium ion.[7][8] This process disrupts the aromaticity of the ring, rendering it susceptible to nucleophilic attack.

The 4-methoxy group is crucial as it stabilizes the positive charge on the pyridinium ion and directs nucleophiles to attack the C6 position, leading to the formation of valuable dihydropyridone structures.

G cluster_activation Activation Step cluster_attack Nucleophilic Attack pyridine 4-Methoxypyridine Derivative pyridinium Reactive N-Acyl Pyridinium Ion pyridine->pyridinium acyl Acylating Agent (e.g., R-COCl) acyl->pyridinium product Dearomatized Product (Dihydropyridone) pyridinium->product Attack at C6 nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->product

Figure 2: Logical relationship of pyridine activation and subsequent nucleophilic dearomatization.

Application in Asymmetric Dearomatization Reactions

Perhaps the most powerful application of 4-methoxypyridine derivatives, including the 2-carbonitrile variant, is in the catalytic enantioselective dearomative addition of nucleophiles. This strategy provides direct access to chiral dihydro-4-pyridones, which are prevalent scaffolds in pharmaceuticals and natural products.

Protocol: Copper-Catalyzed Enantioselective Dearomative Alkylation

This protocol is adapted from methodologies developed for the asymmetric addition of Grignard reagents to activated 4-methoxypyridine derivatives.[7][8] The 2-carbonitrile group serves as a functional handle for further synthetic transformations.

Objective: To synthesize a chiral 2-cyano-dihydropyridone via catalytic asymmetric addition of a Grignard reagent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

  • Copper(I) source (e.g., CuBr·SMe₂)

  • Chiral Ligand (e.g., a chiral phosphoramidite or bisphosphine ligand)

  • Acylating Agent (e.g., Methyl Chloroformate)

  • Grignard Reagent (e.g., Ethylmagnesium Bromide, EtMgBr, in solution)

  • Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

  • Syringes for liquid transfer

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (e.g., 6 mol%) and the copper(I) source (e.g., 5 mol%) in anhydrous solvent at room temperature. Stir for 30-60 minutes to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: To the cold catalyst solution, add a solution of this compound (1.0 equiv) in the same anhydrous solvent via syringe.

  • Activation: Slowly add the acylating agent (e.g., Methyl Chloroformate, 2.0 equiv) to the reaction mixture. Stir for 10-15 minutes to ensure the in-situ formation of the N-acyl pyridinium ion. The solution may change color.

  • Nucleophilic Addition: Add the Grignard reagent (2.0 equiv) dropwise via syringe over 10-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C for the specified time (typically 12-24 hours).[8] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small, quenched aliquots.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the enantioenriched dihydropyridone product.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results and Substrate Scope

This methodology is robust for various 2-substituted 4-methoxypyridines and a range of Grignard reagents. The 2-carbonitrile group is well-tolerated. High yields and excellent enantioselectivities are typically achieved.

2-Substituent (on Pyridine)Grignard ReagentYield (%)ee (%)Reference(s)
-CH₃EtMgBr66%97%[8]
-CH₂CH₃EtMgBr65%92%[8]
-CH(CH₃)₂EtMgBr51%80%[8]
-CH₂OBnEtMgBr64%94%[8]
-HMeMgBr72%97%[8]
-HPhMgBr98%98%[8]

This table presents data for various 2-substituted 4-methoxypyridines to illustrate the general scope of the reaction, as reported in the literature.[8]

G Cat_Rest [Cu(I)-L] (Resting State) Cat_Active Active Catalyst [Cu(I)-L] Cat_Rest->Cat_Active Activation Intermediate1 Cu-Alkyl Complex [R-Cu(I)-L*] Cat_Active->Intermediate1 Pyridinium N-Acyl Pyridinium Ion Intermediate2 Transition State (Alkylation) Pyridinium->Intermediate2 Grignard R-MgX Grignard->Intermediate1 Intermediate1->Intermediate2 Intermediate2->Cat_Rest Catalyst Regeneration Product Enantioenriched Dihydropyridone Intermediate2->Product

Figure 3: Simplified conceptual catalytic cycle for the enantioselective dearomatization.

Potential in Cycloaddition Chemistry

The electronic nature of this compound suggests its potential as a partner in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions. In IEDDA, an electron-rich diene reacts with an electron-poor dienophile. However, activated pyridine rings can also function as electron-poor 1,3-azadiene systems reacting with electron-rich dienophiles.[9][10]

  • As a Dienophile: The C5=C6 bond of the N-acyl pyridinium intermediate is electron-deficient and could potentially react with electron-rich dienes.

  • As a Diene: The electron-donating 4-methoxy group could activate the pyridine ring to act as a diene, reacting with highly reactive dienophiles (e.g., alkynes, strained alkenes). The reaction would likely require thermal conditions and would result in the expulsion of a small molecule (like HCN) to form a new aromatic ring.

While specific, high-yielding protocols for this compound in cycloadditions are not yet extensively documented in peer-reviewed literature, the underlying principles of pyridine reactivity suggest this is a fertile area for future investigation. Researchers exploring the synthesis of novel fused heterocyclic systems may find this reagent to be a promising starting point.

Conclusion

This compound is more than a simple building block; it is an enabling reagent for advanced synthetic methodologies. Its primary, well-established application lies in the catalytic asymmetric dearomatization to produce highly valuable chiral dihydropyridone scaffolds. The protocols and mechanistic insights provided herein offer a robust framework for researchers in drug discovery and complex molecule synthesis to leverage the unique reactivity of this compound. Future explorations into its cycloaddition chemistry are anticipated to further expand its synthetic utility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxypyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1] The two most prevalent synthetic strategies for its preparation are:

  • The Reissert-Henze Reaction: This involves the cyanation of 4-methoxypyridine N-oxide at the C2 position. This classic reaction offers a direct route to introduce the nitrile functionality.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the displacement of a halide (e.g., chloride) from a pyridine ring with a methoxide source.[4][5]

Each of these routes has its own set of challenges and optimization parameters. This guide will walk you through them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield in Reissert-Henze Cyanation

Question: I am attempting the Reissert-Henze reaction on 4-methoxypyridine N-oxide using trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride (DMCC), but I am getting a very low yield. What could be the problem?

Answer: Low yields in this reaction can often be traced back to a few critical factors. Let's break down the potential causes and their solutions.

  • Cause A: Incomplete N-oxide formation. The starting material for the Reissert-Henze reaction is the N-oxide. If the initial oxidation of 4-methoxypyridine is incomplete, the unreacted starting material will not participate in the cyanation step.

    • Solution: Ensure the complete conversion of 4-methoxypyridine to its N-oxide. Monitor the reaction by TLC or NMR. A common method for this oxidation is using hydrogen peroxide in acetic acid.[6]

  • Cause B: Inactive Cyanating Agent. Trimethylsilyl cyanide is sensitive to moisture. If it has been improperly stored, it may have hydrolyzed, rendering it ineffective.

    • Solution: Use freshly opened or properly stored TMSCN. Consider distilling it before use if you suspect contamination. As a cheaper alternative, potassium cyanide (KCN) can be used, though it requires careful handling due to its toxicity.[7][8]

  • Cause C: Insufficient Activation of the N-oxide. The N-oxide must be activated for the nucleophilic attack of the cyanide. Dimethylcarbamoyl chloride is a good activating agent, but its effectiveness can be hampered by reaction conditions.

    • Solution: Ensure that the dimethylcarbamoyl chloride is added slowly at a controlled temperature, typically 0-10 °C, to form the reactive N-acyloxypyridinium intermediate.[9] The reaction should then be allowed to warm to room temperature and stirred for a sufficient time (e.g., 12-24 hours) to ensure complete reaction.

  • Cause D: Suboptimal Solvent. The choice of solvent is crucial.

    • Solution: Dichloromethane or acetonitrile are commonly used and effective solvents for this reaction.[7][9]

Issue 2: Formation of Impurities in SNAr Reaction

Question: I am synthesizing this compound from 2-chloro-4-cyanopyridine and sodium methoxide, but my final product is contaminated with impurities. How can I improve the purity?

Answer: Impurity formation in this SNAr reaction is often due to side reactions or incomplete reaction. Here are the likely culprits and how to address them:

  • Cause A: Unreacted Starting Material. The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Refluxing in methanol is a common condition.[4] Also, ensure you are using a slight excess of sodium methoxide (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.[5]

  • Cause B: Hydrolysis of the Nitrile Group. The nitrile group can be sensitive to harsh basic conditions, especially in the presence of water, leading to the formation of the corresponding amide or carboxylic acid.

    • Solution: Use anhydrous methanol and freshly prepared sodium methoxide. Ensure all your glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Cause C: Competitive Attack by Other Nucleophiles. If your solvent contains nucleophilic impurities (e.g., water), these can compete with the methoxide, leading to byproducts.

    • Solution: Use high-purity, anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing this compound?

A1: The "better" route depends on the availability of starting materials and the scale of the synthesis.

  • The Reissert-Henze reaction is advantageous if 4-methoxypyridine is readily available and you want to avoid working with halogenated pyridines.

  • The SNAr route from 2-chloro-4-cyanopyridine can be very efficient and high-yielding if the chlorinated starting material is accessible.[5]

Q2: What are the key safety precautions when working with cyanide reagents?

A2: Cyanide compounds like KCN and TMSCN are highly toxic. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal, following your institution's safety protocols.

Q3: How can I effectively purify the final product?

A3: The purification method will depend on the physical properties of this compound (a solid[10]) and the nature of the impurities.

  • Recrystallization: This is often a good first choice for solid products. A suitable solvent system can be determined through small-scale solubility tests.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[9]

  • Work-up Procedure: A typical work-up for the Reissert-Henze reaction involves quenching the reaction with an aqueous solution of potassium carbonate, followed by extraction with an organic solvent like dichloromethane.[9] For the SNAr reaction, after completion, the reaction mixture is often cooled, and the product is precipitated by the addition of water.[4]

Experimental Protocols

Protocol 1: Synthesis via Reissert-Henze Reaction

This protocol is adapted from a procedure for a similar compound.[9]

Step 1: N-Oxidation of 4-Methoxypyridine

  • To a solution of 4-methoxypyridine in acetic acid, slowly add hydrogen peroxide (30% aqueous solution) at room temperature.

  • Heat the mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methoxypyridine N-oxide.

Step 2: Cyanation

  • Dissolve 4-methoxypyridine N-oxide in anhydrous dichloromethane and cool the solution to 0-10 °C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN) to the solution.

  • Slowly add dimethylcarbamoyl chloride dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a 10% aqueous solution of potassium carbonate and stir for 1 hour.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield this compound.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on a literature procedure.[5]

  • Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • To this solution, add 2-chloro-4-cyanopyridine.

  • Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and then in an ice bath.

  • Add water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Data Summary

Synthesis RouteKey ReagentsTypical YieldReference
Reissert-Henze4-Methoxypyridine N-oxide, TMSCN, DMCC~70-80%[7][9]
SNAr2-Chloro-4-cyanopyridine, Sodium Methoxide~72%[5]

Visualizing the Workflow

Reissert-Henze Reaction Workflow

Reissert_Henze_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Purification start 4-Methoxypyridine reagent1 H2O2 / Acetic Acid start->reagent1 product1 4-Methoxypyridine N-oxide reagent1->product1 reagent2 TMSCN, DMCC in Dichloromethane product1->reagent2 product2 This compound reagent2->product2 purification Column Chromatography product2->purification final_product Pure Product purification->final_product

Caption: Workflow for the Reissert-Henze synthesis of this compound.

SNAr Reaction Workflow

SNAr_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Work-up & Purification start 2-Chloro-4-cyanopyridine reagent1 Sodium Methoxide in Methanol start->reagent1 reaction Reflux reagent1->reaction product1 Crude this compound reaction->product1 workup Precipitation with Water product1->workup filtration Filtration & Drying workup->filtration final_product Pure Product filtration->final_product

Caption: Workflow for the SNAr synthesis of this compound.

References

Common impurities in 4-Methoxypyridine-2-carbonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxypyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you might encounter during your synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the specific synthetic route employed. The two most common routes are:

  • Nucleophilic Aromatic Substitution (SNAr) of a 4-halopyridine-2-carbonitrile with methoxide.

  • Cyanation of 4-methoxypyridine-N-oxide.

For the SNAr Route:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of sodium methoxide and that the reaction is heated appropriately. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can facilitate the reaction.

  • Side Reactions: The strong basicity of sodium methoxide can lead to side reactions. Ensure your starting material is free of any acidic protons that could be deprotonated, leading to unwanted byproducts.

  • Poor Leaving Group: While chloro- and bromo-pyridines are commonly used, fluoro-pyridines are often more reactive in SNAr reactions. If you are struggling with a less reactive halide, consider if a starting material with a better leaving group is available.[1]

  • Moisture: The presence of water can consume your methoxide and lead to the formation of hydroxy-pyridines, which are generally unreactive towards methoxylation under these conditions. Ensure all your reagents and solvents are anhydrous.

For the Cyanation of 4-methoxypyridine-N-oxide Route:

  • Inefficient Cyanating Agent: The choice of cyanating agent is crucial. While traditional reagents like KCN or NaCN can be used, they often require harsh conditions.[2] Modern methods often employ reagents like trimethylsilyl cyanide (TMSCN) in the presence of an activating agent such as dimethylcarbamoyl chloride.[3]

  • Decomposition of N-oxide: Pyridine N-oxides can be sensitive to high temperatures. Monitor your reaction temperature carefully to avoid decomposition of the starting material.[4]

  • Suboptimal Activating Agent: The activating agent plays a key role in making the pyridine ring susceptible to nucleophilic attack by the cyanide ion. If you are experiencing low yields, consider screening different activating agents.

Question 2: I see an unexpected peak in my HPLC/GC-MS analysis. What could it be?

The identity of unexpected peaks will depend on your synthetic route and reaction conditions. Here are some of the most common impurities:

Impurity Likely Origin Analytical Signature (Expected)
4-Methoxypyridine-2-carboxamide Hydrolysis of the nitrile group.Higher polarity than the desired product. Look for a mass corresponding to the addition of a water molecule (M+18).
4-Methoxypyridine-2-carboxylic acid Further hydrolysis of the amide or direct hydrolysis of the nitrile.Significantly higher polarity. Will show a carboxylic acid proton in ¹H NMR. Mass will be M+18+17.
Unreacted Starting Material Incomplete reaction.The mass and retention time will correspond to your starting material (e.g., 4-chloropyridine-2-carbonitrile).
Isomeric Byproducts Depending on the starting material, isomers like 2-methoxypyridine-4-carbonitrile could form.Similar mass to the desired product, but likely a different retention time and fragmentation pattern in MS.
Hydroxy-pyridine byproduct Reaction with trace water in the SNAr route.Higher polarity and a mass corresponding to the replacement of the methoxy group with a hydroxyl group.
Question 3: How can I remove the 4-Methoxypyridine-2-carboxamide impurity from my product?

The presence of the corresponding amide is a very common issue, arising from the hydrolysis of the nitrile functional group.[5] Here are a few strategies for its removal:

1. Column Chromatography:

This is often the most effective method for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The more polar amide will elute later than the desired nitrile product.

Experimental Protocol: Flash Column Chromatography

  • Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Load your crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica).

  • Elute the column with a gradually increasing gradient of ethyl acetate.

  • Collect fractions and analyze them by TLC or HPLC to identify the pure product fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization:

If the concentration of the amide impurity is not too high, recrystallization can be an effective and scalable purification method.

  • Solvent Selection: The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity has different solubility characteristics. A good starting point for screening solvents would be isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.

Experimental Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

What is the most common impurity in the synthesis of this compound and why?

The most common impurity is arguably 4-methoxypyridine-2-carboxamide .[5] The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water. Even trace amounts of water in your reaction or during workup can lead to the formation of this amide impurity.

How can I prevent the formation of the amide impurity?

Prevention is always the best strategy. Here are some key precautions:

  • Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Careful workup: When quenching your reaction, do so at a low temperature and avoid prolonged exposure to aqueous acidic or basic conditions.

What are the best analytical techniques to identify impurities in my sample?

A combination of techniques is often best for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, especially when they can be isolated or are present in significant quantities.

Visualizing Impurity Formation and Troubleshooting

Diagram 1: Potential Impurity Formation Pathways

cluster_start Starting Materials cluster_product Desired Product cluster_impurities Common Impurities 4-halopyridine-2-carbonitrile 4-halopyridine-2-carbonitrile This compound This compound 4-halopyridine-2-carbonitrile->this compound SNAr with MeO- Isomeric Byproducts Isomeric Byproducts 4-halopyridine-2-carbonitrile->Isomeric Byproducts Side Reactions Unreacted Starting Material Unreacted Starting Material 4-halopyridine-2-carbonitrile->Unreacted Starting Material Incomplete Reaction 4-methoxypyridine-N-oxide 4-methoxypyridine-N-oxide 4-methoxypyridine-N-oxide->this compound Cyanation 4-methoxypyridine-N-oxide->Unreacted Starting Material Incomplete Reaction 4-Methoxypyridine-2-carboxamide 4-Methoxypyridine-2-carboxamide This compound->4-Methoxypyridine-2-carboxamide Hydrolysis (H2O) 4-Methoxypyridine-2-carboxylic acid 4-Methoxypyridine-2-carboxylic acid 4-Methoxypyridine-2-carboxamide->4-Methoxypyridine-2-carboxylic acid Hydrolysis (H2O)

Caption: Formation pathways for common impurities in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time check_reagents Check Reagent Stoichiometry/Purity incomplete->check_reagents optimize_conditions Optimize Solvent/Catalyst incomplete->optimize_conditions workup_issue Investigate Workup Procedure complete->workup_issue product_loss Product Loss During Extraction/Purification workup_issue->product_loss Yes side_reactions Analyze for Side Products (LC-MS/NMR) workup_issue->side_reactions No optimize_workup Optimize pH/Solvents for Workup product_loss->optimize_workup identify_byproducts Identify Byproducts and Modify Conditions side_reactions->identify_byproducts

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

References

Troubleshooting failed 4-Methoxypyridine-2-carbonitrile synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxypyridine-2-carbonitrile Synthesis

Welcome to the technical support guide for the synthesis of this compound (4-MPCN). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. 4-MPCN is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the chemical reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound. The most common synthetic routes involve the cyanation of a pyridine precursor, typically 4-methoxypyridine N-oxide, in a process known as the Reissert-Henze reaction.[2][3]

Section 1: Low or No Product Yield

Q1: My reaction shows no conversion of the 4-methoxypyridine N-oxide starting material. What are the likely causes?

A1: A complete lack of conversion typically points to a fundamental issue with one of the core components of the reaction:

  • Ineffective N-Oxide Activation: The cyanation of pyridine N-oxides requires activation of the N-oxide oxygen.[4] Reagents like dimethylcarbamoyl chloride, benzoyl chloride, or trimethylsilyl cyanide (TMSCN) in the presence of an activator like dimethylformamide (DMF) are used for this purpose.[5][6] If the activating agent is old, has been improperly stored, or is of low purity, the reaction will not initiate.

  • Degraded Cyanide Source: Your cyanide source may be compromised. Trimethylsilyl cyanide (TMSCN) is highly sensitive to moisture and can hydrolyze. Solid cyanide salts like KCN or Zn(CN)2 can also degrade over time or absorb moisture, reducing their nucleophilicity.

  • Insufficient Temperature: While initial activation may be performed at low temperatures, the subsequent rearrangement and cyanide addition often require heating.[6] Ensure you are reaching the target temperature specified in your protocol.

  • Inert Atmosphere: While not always strictly necessary for all Reissert-type reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential oxidative side reactions, especially if using sensitive reagents.[7]

Q2: I'm getting a very low yield, although I see some product formation on my TLC. What factors could be responsible?

A2: Low yields are a common problem and can often be traced to suboptimal reaction conditions or reagent stoichiometry.

  • Sub-stoichiometric Reagents: Ensure you are using the correct molar equivalents of your activating agent and cyanide source. For TMSCN-based reactions, it is common to use a slight excess (e.g., 1.2-1.5 equivalents) of the cyanide source.[5]

  • Moisture Contamination: The presence of water is detrimental. Water can react with the activating agent and hydrolyze TMSCN, quenching the reaction. Use anhydrous solvents and dry glassware.[7] The starting material, 4-methoxypyridine N-oxide, can also be hygroscopic and should be stored in a desiccator.[8]

  • Incorrect Solvent: The choice of solvent is critical. Dichloromethane and acetonitrile are commonly used for these types of cyanations.[5][6] Using a solvent that is not suitable for the reaction conditions can hinder solubility and reactivity.

  • Incomplete Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Some cyanations can be slow, requiring several hours to reach completion.[5]

Section 2: Impure Product and Side Reactions

Q3: My final product is impure after work-up, showing multiple spots on TLC. What are the common side products?

A3: Several side products can form during the synthesis of 4-MPCN. The most common ones include:

  • Unreacted Starting Material: As discussed, incomplete reactions will leave residual 4-methoxypyridine N-oxide.

  • Hydrolysis Products: The nitrile group (-CN) in the final product is susceptible to hydrolysis, especially during aqueous work-up under acidic or basic conditions. This can lead to the formation of 4-methoxypyridine-2-carboxamide and further to 4-methoxypyridine-2-carboxylic acid.[9][10]

  • Isomeric Products: While the cyanation of 4-substituted pyridine N-oxides is highly regioselective for the 2-position, trace amounts of other isomers could potentially form depending on the specific conditions.[4]

  • Products from Ring Opening: Under very harsh conditions, the pyridine ring can be susceptible to cleavage, although this is less common.[9]

Table 1: Common Impurities and Their Identification

Compound Molecular Weight ( g/mol ) Common Cause Identification Notes
4-Methoxypyridine N-oxide 125.13 Incomplete reaction More polar than the product on silica TLC.
4-Methoxypyridine-2-carboxamide 152.15 Hydrolysis of nitrile More polar than the product; may be visible by LC-MS.

| 4-Methoxypyridine-2-carboxylic acid | 153.14 | Hydrolysis of nitrile/amide | Highly polar; may streak on TLC. |

Q4: How can I minimize the formation of these side products?

A4: Minimizing side products requires careful control over the reaction and work-up conditions.

  • Control the Work-up: To prevent hydrolysis, use a mild aqueous base for the work-up, such as a 10% potassium carbonate solution, and avoid prolonged exposure to strongly acidic or basic conditions.[5] Keep temperatures low during extraction and concentration.

  • Ensure Complete Reaction: Drive the reaction to completion by optimizing time, temperature, and reagent stoichiometry to minimize leftover starting material.

  • Use High-Purity Reagents: Using fresh, high-purity reagents will reduce the chance of introducing contaminants that could lead to side reactions.

Section 3: Work-up and Purification

Q5: I'm having trouble isolating my product during the aqueous work-up. What are the best practices?

A5: A standard work-up for a Reissert-type reaction involves quenching the reaction mixture, often by pouring it into an aqueous solution of a mild base like potassium carbonate.[5]

  • Quenching: Slowly pour the reaction mixture into a stirred, cool (0-10 °C) 10% aqueous potassium carbonate solution. This neutralizes the reaction and helps to precipitate or dissolve inorganic byproducts.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q6: What is the most effective method for purifying the final product?

A6: The two primary methods for purifying solid this compound are column chromatography and recrystallization.

  • Column Chromatography: This is effective for removing impurities with different polarities. A common eluent system is a gradient of petroleum ether/ethyl acetate.[5]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective and scalable purification method. Solvents like methanol or ethanol/water mixtures can be effective. A known procedure for a similar compound involves precipitating the product from a mixture of methanol/dioxane and water.[11] Another patent describes washing the crude solid with an organic solvent to achieve high purity.[12]

Visualizing the Process

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the general synthetic pathway and a logical workflow for troubleshooting common issues.

Reissert_Henze_Mechanism cluster_activation Activation cluster_cyanation Cyanation & Rearrangement N_Oxide 4-Methoxypyridine N-Oxide Activated_Intermediate Activated Pyridinium Intermediate N_Oxide->Activated_Intermediate + Activator Activating Agent (e.g., (CH3)2NCOCl) Dihydropyridine Dihydropyridine Adduct Activated_Intermediate->Dihydropyridine + CN⁻ Cyanide Cyanide Source (e.g., TMSCN, KCN) Product 4-Methoxypyridine- 2-carbonitrile Dihydropyridine->Product Elimination/ Aromatization

Caption: Generalized Reissert-Henze reaction pathway for the synthesis of 4-MPCN.

Troubleshooting_Workflow cluster_no_conversion Troubleshoot No Conversion cluster_low_yield Troubleshoot Low Yield Start Reaction Failed or Low Yield Check_Conversion Check TLC/LC-MS: Any product formed? Start->Check_Conversion No_Conversion No Product Formed Check_Conversion->No_Conversion No Low_Yield Low Product Yield Check_Conversion->Low_Yield Yes Check_Reagents Verify Reagent Quality: - Activator - Cyanide Source No_Conversion->Check_Reagents Check_Stoichiometry Check Reagent Stoichiometry Low_Yield->Check_Stoichiometry Check_Conditions Verify Conditions: - Anhydrous? - Correct Temp? Check_Reagents->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Check_Stoichiometry->Check_Moisture Check_Time Increase Reaction Time Check_Moisture->Check_Time

Caption: A logical workflow for troubleshooting failed 4-MPCN synthesis reactions.

Experimental Protocol Example

This protocol is a representative example based on common literature procedures for the cyanation of a pyridine N-oxide.[5][6]

Synthesis of this compound from 4-Methoxypyridine N-oxide

Materials:

  • 4-Methoxypyridine N-oxide (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Dimethylcarbamoyl chloride (1.2 equiv)

  • Anhydrous Acetonitrile (CH3CN)

  • 10% Aqueous Potassium Carbonate (K2CO3)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 4-methoxypyridine N-oxide (1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add dimethylcarbamoyl chloride (1.2 equiv) dropwise, maintaining the internal temperature below 10 °C. Stir for 20 minutes at this temperature.

  • Cyanation: Slowly add TMSCN (1.5 equiv) dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C). Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred, cold 10% aqueous K2CO3 solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound. The expected melting point is 118-121 °C.[13][14]

References

Optimization of reaction conditions for 4-Methoxypyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development scientists engaged in the synthesis of 4-Methoxypyridine-2-carbonitrile. As a key intermediate in the development of pharmaceuticals and agrochemicals, optimizing its synthesis is critical for achieving high yield, purity, and reproducibility. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol grounded in established chemical principles.

Synthetic Overview: The Reissert-Henze Approach

The most reliable and widely adopted method for synthesizing this compound is the cyanation of the corresponding N-oxide, a variant of the Reissert-Henze reaction. The pyridine ring is inherently electron-deficient, making direct nucleophilic substitution challenging. Conversion to the N-oxide activates the ring, particularly at the C2 and C4 positions, rendering it susceptible to nucleophilic attack.[1] The reaction proceeds in two main stages:

  • N-Oxide Formation: Oxidation of commercially available 4-methoxypyridine using a suitable oxidizing agent like hydrogen peroxide in acetic acid.[2]

  • Cyanation: Activation of the 4-methoxypyridine N-oxide with an acylating agent, followed by nucleophilic attack by a cyanide source to regioselectively install the nitrile group at the C2 position.[3][4]

This guide will focus on the optimization and troubleshooting of the second, more complex cyanation step.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low or I'm recovering mostly unreacted starting material. What are the likely causes and how can I improve it?

Answer: Low conversion is a frequent challenge and can be traced back to several factors related to reaction activation and conditions.

  • Cause 1: Insufficient Activation of the N-Oxide. The N-oxide must be acylated to form a highly electrophilic pyridinium salt, which is the species that reacts with the cyanide nucleophile. If this activation is inefficient, the reaction will stall.

    • Solution:

      • Choice of Activating Agent: While various acylating agents can be used, dimethylcarbamoyl chloride (DMCC) or benzoyl chloride are often more effective than anhydrides like acetic anhydride. DMCC, for instance, has been shown to be highly effective in similar cyanations.[4]

      • Reagent Quality: Ensure the activating agent has not hydrolyzed. Use a freshly opened bottle or distill the agent if its purity is questionable.

      • Stoichiometry: Use at least a stoichiometric equivalent of the activating agent. It can be beneficial to use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure complete activation of the N-oxide.

  • Cause 2: Poor Quality or Reactivity of Cyanide Source. The potency of your cyanide source is critical.

    • Solution:

      • Cyanide Salt: Use finely powdered, dry potassium cyanide (KCN) or sodium cyanide (NaCN). These salts can be hygroscopic; moisture will reduce their nucleophilicity. Dry the cyanide salt in a vacuum oven before use if necessary. KCN is often preferred and has demonstrated superior results in related systems.[4][5]

      • Alternative Sources: For reactions sensitive to inorganic salts, trimethylsilyl cyanide (TMSCN) can be a more soluble and reactive alternative, though it is more expensive and requires stricter handling precautions.[4]

  • Cause 3: Suboptimal Reaction Temperature. The reaction often requires thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is heated sufficiently. For solvents like acetonitrile, this typically means refluxing at its boiling point (~82°C). Some procedures report temperatures as high as 120°C in sealed vessels to drive the reaction to completion.[4] Monitor the reaction by TLC or LC-MS to determine the optimal heating time and temperature for your specific setup.

Question 2: My final product is contaminated with significant impurities. How do I identify and prevent them?

Answer: Impurity profiling is key to optimization. The most common impurities arise from side reactions or incomplete conversion.

  • Side Product 1: 4-Methoxypyridine. This impurity arises from the deoxygenation of the starting N-oxide without cyanation.

    • Cause: This can occur if the reaction conditions are too harsh or if certain reagents promote reduction.

    • Prevention: Use the mildest effective temperature and reaction time. Avoid unnecessarily large excesses of reagents. Ensure a clean reaction setup, as trace metals can sometimes catalyze deoxygenation.

  • Side Product 2: 4-Methoxy-2-pyridinecarboxamide. This is formed by the hydrolysis of the target nitrile.

    • Cause: Presence of water during the reaction or, more commonly, during the aqueous workup, especially under basic or acidic conditions. The nitrile group is susceptible to hydrolysis.

    • Prevention:

      • Use anhydrous solvents and reagents for the reaction itself.[6]

      • During workup, keep the temperature low and minimize the time the product is in contact with strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly.

  • Side Product 3: Starting 4-Methoxypyridine N-Oxide. Its presence indicates an incomplete reaction.

    • Cause: See the reasons outlined in Question 1 (insufficient activation, poor reagents, low temperature).

    • Prevention: Address the root cause of the low conversion. If a small amount of starting material remains, it can often be removed during purification by column chromatography due to its high polarity.

Question 3: The reaction is highly exothermic and difficult to control upon adding reagents. What is the best way to manage this?

Answer: Exothermic reactions, particularly during the addition of the activating agent to the N-oxide and cyanide mixture, are a safety concern and can lead to side product formation.

  • Cause: The formation of the acylated pyridinium salt is often rapid and releases significant energy.

  • Solution:

    • Controlled Addition: Add the activating agent (e.g., dimethylcarbamoyl chloride) dropwise to the reaction mixture at a lower temperature (e.g., 0-5 °C) using an ice bath.

    • Order of Addition: A common and effective procedure is to suspend the N-oxide and cyanide source in the solvent first, cool the mixture, and then slowly add the activating agent.

    • Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat evenly throughout the reaction mixture.

    • Solvent Volume: Using a sufficient volume of solvent can help absorb the heat generated. Avoid overly concentrated reaction mixtures.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Acetonitrile (CH₃CN) is an excellent choice. It is a polar aprotic solvent that effectively dissolves the reagents and intermediates, and its boiling point is suitable for refluxing conditions.[4] Other solvents like DMF can be used but are more difficult to remove.[7] Dichloromethane (CH₂Cl₂) may also be effective, particularly with TMSCN.

Q: Is an inert atmosphere necessary? A: While not always strictly required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It prevents the introduction of atmospheric moisture, which can hydrolyze reagents and the final product, thus ensuring higher yield and purity.[6]

Q: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). The product, this compound, will be significantly less polar than the starting N-oxide. Spot the reaction mixture against a standard of the starting material. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, LC-MS can be used.

Q: What is the best method for purifying the final product? A: After an aqueous workup to remove inorganic salts and water-soluble components, the crude product can be purified by:

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes is highly effective for removing both more polar (unreacted N-oxide) and less polar (deoxygenated byproduct) impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.

Data Presentation

Table 1: Optimization of Reaction Parameters for Cyanation
ParameterVariationObservation/RecommendationRationale
Cyanide Source KCN, NaCN, Zn(CN)₂, TMSCNKCN is the most cost-effective and reliable choice, often providing the best yields.[4][5]KCN offers a good balance of reactivity and ease of handling. Zn(CN)₂ can be less reactive, while TMSCN is more reactive but also more expensive and moisture-sensitive.
Activating Agent Dimethylcarbamoyl Chloride (DMCC), Benzoyl ChlorideDMCC is highly effective and often leads to cleaner reactions and higher yields.[4]DMCC forms a very reactive intermediate that readily undergoes nucleophilic attack by the cyanide ion.
Solvent Acetonitrile, DMF, CH₂Cl₂Acetonitrile is recommended due to its suitable polarity, boiling point for reflux, and ease of removal.[4]Provides good solubility for reagents while being less reactive and easier to handle than DMF.
Temperature Room Temp, 60 °C, Reflux (~82 °C)Refluxing in acetonitrile is generally required to drive the reaction to completion in a reasonable timeframe.The cyanation step has a significant activation energy barrier that requires elevated temperatures to overcome.
Stoichiometry (Cyanide) 1.1 eq, 1.5 eq, 2.0 eqUsing 1.5 to 2.0 equivalents of cyanide ensures a sufficient excess to drive the reaction forward.Compensates for any potential hydrolysis of the cyanide and ensures it is not the limiting reagent.

Experimental Protocols & Visualizations

Optimized Protocol for this compound

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-methoxypyridine N-oxide (1.0 eq).

  • Add finely powdered and dried potassium cyanide (1.5 eq).

  • Add anhydrous acetonitrile to the flask to form a stirrable suspension (approx. 10 mL per gram of N-oxide).

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Reagent Addition and Reaction

  • Slowly add dimethylcarbamoyl chloride (1.2 eq) to the cooled suspension dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting N-oxide.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing cold water (approx. 3-4 times the volume of the acetonitrile used).

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Visual Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine N-Oxide & KCN in Anhydrous MeCN B Cool to 0 °C A->B C Slowly Add DMCC B->C D Warm to RT C->D E Heat to Reflux (4-6h) D->E F Monitor by TLC E->F G Aqueous Quench F->G H Ethyl Acetate Extraction G->H I Dry & Concentrate H->I J Silica Gel Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Simplified Reaction Mechanism

G N_Oxide 4-Methoxypyridine N-Oxide Activated Activated Pyridinium Intermediate N_Oxide->Activated + Activation DMCC DMCC (Activating Agent) DMCC->Activated Adduct Cyanide Adduct Activated->Adduct + Nucleophilic Attack Cyanide CN⁻ Cyanide->Adduct Product 4-Methoxypyridine- 2-carbonitrile Adduct->Product → Rearomatization

Caption: Simplified mechanism of the Reissert-Henze cyanation reaction.

References

Technical Support Center: Synthesis of 4-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxypyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental protocols to help you navigate the challenges of this synthesis and optimize your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the Reissert-Henze reaction of 4-methoxypyridine N-oxide.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can often be traced back to a few key areas. The primary synthetic route, the Reissert-Henze reaction, involves the activation of 4-methoxypyridine N-oxide followed by nucleophilic attack of a cyanide source. Here’s a breakdown of potential failure points:

1. Inefficient N-Oxide Activation:

  • Causality: The N-oxide must be activated by an electrophilic reagent (e.g., benzoyl chloride, dimethylcarbamoyl chloride, or trimethylsilyl chloride) to form a reactive acyl- or silyloxypyridinium intermediate. This intermediate is highly susceptible to nucleophilic attack by the cyanide ion. If this activation is incomplete, the reaction will not proceed.

  • Troubleshooting:

    • Reagent Quality: Ensure your activating agent is fresh and anhydrous. Acyl chlorides, in particular, are sensitive to moisture and can hydrolyze, rendering them ineffective.

    • Reaction Conditions: The formation of the activated intermediate is typically rapid and performed at low temperatures (e.g., 0 °C to room temperature) to prevent side reactions. Ensure proper temperature control during this step.

2. Cyanide Source and Reactivity:

  • Causality: The choice and quality of your cyanide source are critical. Trimethylsilyl cyanide (TMSCN) is often preferred as it is a less hazardous and more soluble source of nucleophilic cyanide in organic solvents. Traditional salts like KCN or NaCN may have lower solubility and reactivity in anhydrous organic solvents.

  • Troubleshooting:

    • TMSCN: If using TMSCN, ensure it is of high purity. Older bottles can decompose.

    • KCN/NaCN: If using alkali metal cyanides, ensure they are finely powdered and completely dry. The use of a phase-transfer catalyst may be beneficial to improve solubility.

3. Reaction Quenching by Water:

  • Causality: The activated N-oxide intermediate is highly sensitive to water. Any moisture in the reaction will lead to the hydrolysis of the intermediate back to the starting N-oxide, effectively halting the reaction.

  • Troubleshooting:

    • Anhydrous Conditions: All glassware should be oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: A General Reissert-Henze Procedure

  • Under an inert atmosphere, dissolve 4-methoxypyridine N-oxide in an anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution to 0 °C.

  • Slowly add the activating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride, 1.1 equivalents). Stir for 30 minutes at 0 °C.

  • Add the cyanide source (e.g., TMSCN, 1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting Workflow for Low/No Yield

low_yield start Low or No Yield check_reagents Verify Reagent Quality (N-oxide, Activator, Cyanide) start->check_reagents check_conditions Confirm Anhydrous Reaction Conditions start->check_conditions check_temp Review Temperature Control start->check_temp reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Use Fresh/Purified Reagents check_reagents->reagents_bad Fail conditions_ok Conditions OK check_conditions->conditions_ok conditions_bad Dry Glassware/Solvents, Use Inert Atmosphere check_conditions->conditions_bad Fail temp_ok Temperature OK check_temp->temp_ok temp_bad Optimize Temperature Profile check_temp->temp_bad Fail reconsider Re-evaluate Reaction Parameters and Setup reagents_ok->reconsider conditions_ok->reconsider temp_ok->reconsider

Caption: Troubleshooting workflow for low or no product yield.

Question 2: I've isolated a product, but it's not the desired nitrile. My analytical data suggests the presence of an amide or carboxylic acid. What happened?

Answer:

The formation of 4-methoxypyridine-2-carboxamide or 4-methoxypyridine-2-carboxylic acid is a classic side reaction in this synthesis, resulting from the hydrolysis of the nitrile group.

1. Hydrolysis During Workup:

  • Causality: The nitrile group can be hydrolyzed under either acidic or basic conditions, especially at elevated temperatures. If your reaction workup involves prolonged exposure to strong acids or bases, you risk converting your product. The initial product of nitrile hydrolysis is the primary amide, which can be further hydrolyzed to the carboxylic acid under more forcing conditions.

  • Troubleshooting:

    • Neutral Workup: Use a mild aqueous quench, such as saturated sodium bicarbonate solution, and avoid strong acids or bases.

    • Temperature Control: Perform the workup at room temperature or below.

    • Minimize Contact Time: Do not let the reaction mixture sit for extended periods in the aqueous phase during extraction.

2. In-situ Hydrolysis:

  • Causality: If there is residual water in your reaction mixture, it can participate in the reaction, leading to the formation of the amide directly.

  • Troubleshooting:

    • Strict Anhydrous Conditions: As mentioned previously, ensuring your reaction is completely dry is paramount.

Mechanism of Nitrile Hydrolysis

hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis nitrile_acid 4-Methoxypyridine- 2-carbonitrile protonated_nitrile Protonated Nitrile nitrile_acid->protonated_nitrile + H+ amide_intermediate Amide Intermediate protonated_nitrile->amide_intermediate + H2O, -H+ amide 4-Methoxypyridine- 2-carboxamide amide_intermediate->amide nitrile_base 4-Methoxypyridine- 2-carbonitrile hydroxide_adduct Hydroxide Adduct nitrile_base->hydroxide_adduct + OH- imidate Imidate hydroxide_adduct->imidate proton transfer amide_base 4-Methoxypyridine- 2-carboxamide imidate->amide_base

Caption: Simplified mechanism of nitrile hydrolysis under acidic and basic conditions.

Purification Strategy:

If you have a mixture of the nitrile, amide, and carboxylic acid, you can often separate them using column chromatography.

CompoundPolarityElution Order (Normal Phase)
This compoundLowFirst
4-Methoxypyridine-2-carboxamideMediumSecond
4-Methoxypyridine-2-carboxylic acidHighThird (or remains on baseline)

A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. The carboxylic acid may require a more polar solvent system, possibly with a small amount of methanol or acetic acid, to elute.

Question 3: My NMR spectrum shows a loss of the methoxy signal and the appearance of a broad singlet, suggesting demethylation. Why did this happen?

Answer:

The demethylation of the 4-methoxy group to the corresponding 4-pyridone is a potential side reaction, particularly under certain conditions.

1. Acid-Mediated Demethylation:

  • Causality: Strong acids, especially at elevated temperatures, can catalyze the cleavage of aryl methyl ethers. If your reaction or workup conditions are too acidic, you risk this side reaction. Some Lewis acids can also promote demethylation.

  • Troubleshooting:

    • Avoid Strong Acids: Use mild conditions for workup. If an acidic wash is necessary, use a dilute acid and keep the temperature low.

    • Choice of Activating Agent: Be mindful that some activating agents can generate acidic byproducts.

2. Nucleophilic Demethylation:

  • Causality: Certain strong nucleophiles can also effect demethylation. While less common in this specific reaction, it's a possibility to consider if you are using unconventional reagents. For instance, reagents like L-selectride are known to chemoselectively demethylate methoxypyridines.

  • Troubleshooting:

    • Stick to Established Protocols: Use well-documented cyanide sources and activating agents.

Structure of the Demethylated Side Product:

The product of demethylation would be 2-cyano-4-hydroxypyridine, which exists in equilibrium with its tautomer, 2-cyano-4-pyridone. The pyridone tautomer is generally favored.

Frequently Asked Questions (FAQs)

Q1: What is the regioselectivity of the cyanation reaction on 4-methoxypyridine N-oxide? Can I expect other isomers?

A: The cyanation of 4-methoxypyridine N-oxide is highly regioselective for the 2-position. The electron-donating methoxy group at the 4-position directs the nucleophilic attack of the cyanide to the 2- and 6-positions. Due to symmetry, these are equivalent. Studies on related 4-methoxypyrimidine N-oxides have shown that cyanation with TMSCN exclusively yields the 2-carbonitrile product. Therefore, the formation of other isomers, such as 3- or 5-cyano derivatives, is generally not a significant concern under standard Reissert-Henze conditions.

Q2: What is the best way to purify the final product, this compound?

A: The purification method will depend on the purity of your crude product.

  • Column Chromatography: This is the most common method for removing both more and less polar impurities. A typical stationary phase is silica gel. Eluent systems like ethyl acetate/hexanes or dichloromethane/methanol gradients are effective. The desired nitrile product is moderately polar.

  • Recrystallization: If your crude product is relatively clean, recrystallization can be an excellent final purification step. You will need to screen for a suitable solvent or solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

Q3: Can I use other cyanating agents besides TMSCN?

A: Yes, other cyanating agents can be used, but they come with their own advantages and disadvantages.

Cyanating AgentProsCons
TMSCNGood solubility, high reactivityMoisture sensitive, relatively expensive
KCN / NaCNInexpensiveLow solubility in organic solvents, highly toxic
Zn(CN)2Less toxic than alkali metal cyanidesLower reactivity

When using KCN or NaCN, a phase-transfer catalyst can be beneficial. The choice of activating agent can also influence the outcome with different cyanide sources.

Q4: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is the most convenient method. Use a silica gel plate and an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The product, this compound, should have an Rf value between the starting N-oxide (which is typically more polar and has a lower Rf) and any less polar byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Degradation pathways of 4-Methoxypyridine-2-carbonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 4-methoxypyridine-2-carbonitrile under common laboratory conditions. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower researchers in their experimental work.

I. Introduction to the Stability of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of three key features: the electron-deficient pyridine ring, the electron-donating methoxy group at the 4-position, and the electron-withdrawing nitrile group at the 2-position. Understanding the inherent stability and potential degradation pathways of this molecule is crucial for optimizing reaction conditions, maximizing yields, and minimizing the formation of unwanted byproducts.

This guide will explore the principal degradation pathways, provide troubleshooting advice for common issues, and offer detailed analytical procedures to identify potential degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: The two most prevalent degradation pathways involve the hydrolysis of the nitrile group and the cleavage of the methoxy group.

  • Nitrile Hydrolysis: Under both acidic and basic aqueous conditions, the nitrile group can hydrolyze. This typically occurs in a stepwise fashion, first forming the intermediate 4-methoxypyridine-2-carboxamide , and then the final product, 4-methoxypyridine-2-carboxylic acid .[1][2]

  • Methoxy Cleavage (Demethylation): In the presence of strong acids, particularly at elevated temperatures, the methoxy group can be cleaved to yield 4-hydroxypyridine-2-carbonitrile .[3] This product can then undergo subsequent hydrolysis of its nitrile group.

Q2: My reaction is showing a new, more polar spot on TLC that wasn't there initially. What could it be?

A2: A more polar spot on a TLC plate often indicates the formation of a more polar compound, which is consistent with several potential degradation products. The most likely candidates are:

  • 4-methoxypyridine-2-carboxamide or 4-methoxypyridine-2-carboxylic acid if your reaction conditions involve water, even in trace amounts, under acidic or basic conditions. Carboxylic acids and amides are significantly more polar than nitriles.

  • 4-hydroxypyridine-2-carbonitrile if you are using strong acidic conditions. The hydroxyl group dramatically increases polarity compared to the methoxy group.

To confirm the identity, it is recommended to run co-spot TLC with authentic standards if available, or to scale up the reaction to isolate and characterize the byproduct using techniques like NMR and mass spectrometry.

Q3: Can the pyridine ring itself degrade?

A3: While the pyridine ring is generally robust, it can undergo degradation under harsh oxidative or reductive conditions. However, under the typical conditions used in synthetic organic chemistry, degradation of the pyridine ring is less common than transformations of the methoxy and nitrile functional groups.

Q4: How do the methoxy and nitrile groups influence each other's reactivity?

A4: The electronic properties of these substituents have a mutual influence:

  • The methoxy group is electron-donating through resonance, which increases the electron density of the pyridine ring. This can make the nitrile carbon slightly less electrophilic and potentially slow down the rate of hydrolysis compared to an unsubstituted 2-cyanopyridine.

  • The nitrile group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the 4- and 6-positions. This electron-withdrawing effect can also influence the conditions required for the cleavage of the methoxy group.

III. Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Nitrile Group Instability

Problem 1: My reaction is producing significant amounts of 4-methoxypyridine-2-carboxamide and/or 4-methoxypyridine-2-carboxylic acid.

  • Possible Cause: Unintentional hydrolysis of the nitrile group due to the presence of water in your reaction mixture, in combination with acidic or basic reagents/conditions.[4][5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use freshly distilled or anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purify Reagents: Ensure that all starting materials and reagents are free from water. Some reagents can be hygroscopic.

    • Control pH: If your reaction does not require acidic or basic conditions, consider running it at a neutral pH. If an acid or base is necessary, consider using non-aqueous alternatives if compatible with your reaction.

    • Temperature Control: Hydrolysis is often accelerated at higher temperatures. If your desired reaction allows, try running it at a lower temperature.

Problem 2: I am trying to hydrolyze the nitrile to the carboxylic acid, but the reaction stops at the amide stage.

  • Possible Cause: The reaction conditions are not harsh enough to drive the hydrolysis of the amide to the carboxylic acid. Amide hydrolysis generally requires more forcing conditions than nitrile hydrolysis to the amide.[1]

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Prolonged heating under reflux is often necessary for complete amide hydrolysis.

    • Increase Concentration of Acid or Base: A higher concentration of the hydrolyzing agent can accelerate the reaction.

    • Choice of Acid/Base: For acidic hydrolysis, strong acids like concentrated HCl or H₂SO₄ are typically used. For basic hydrolysis, a higher concentration of NaOH or KOH may be required.

B. Methoxy Group Instability

Problem 3: I am observing the formation of 4-hydroxypyridine-2-carbonitrile in my reaction.

  • Possible Cause: Your reaction conditions are too acidic, leading to the cleavage of the methoxy group. This is particularly common with strong acids like HBr or HI, but can also occur with other strong protic acids at elevated temperatures.[3]

  • Troubleshooting Steps:

    • Use a Milder Acid: If your reaction requires an acid catalyst, consider switching to a weaker acid or using a Lewis acid if appropriate for the desired transformation.

    • Lower the Reaction Temperature: Acid-catalyzed demethylation is highly temperature-dependent. Reducing the temperature may suppress this side reaction.[6]

    • Protecting Groups: If acidic conditions are unavoidable and the methoxy group is not involved in the desired reaction, consider if a different protecting group strategy for the hydroxyl functionality would be more suitable for your synthetic route.

C. Chromatographic and Analytical Issues

Problem 4: I am having difficulty separating this compound from its degradation products by HPLC.

  • Possible Cause: Poor peak shape (tailing) or co-elution due to suboptimal chromatographic conditions. Basic compounds like pyridines can interact with residual silanols on silica-based columns, leading to peak tailing.[7][8]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The retention of pyridine derivatives is highly sensitive to the pH of the mobile phase. Buffering the mobile phase can improve peak shape and selectivity. For basic pyridines, a mobile phase pH of 3-4 or >8 (with a pH-stable column) often yields better peak shapes.[8]

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and generally provide better peak shapes for basic compounds.

    • Consider a Different Stationary Phase: If C18 is not providing adequate separation, a phenyl-hexyl or a polar-embedded phase can offer different selectivity. For highly polar degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.

IV. Analytical Characterization of Potential Degradation Products

Accurate identification of byproducts is key to effective troubleshooting. Below is a summary of expected analytical data for the primary degradation products.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (approx. ppm)Expected ¹³C NMR Signals (approx. ppm)
4-methoxypyridine-2-carboxamide C₇H₈N₂O₂152.15Pyridyl-H (3), OCH₃ (s, ~3.9), NH₂ (br s, 2H)Carbonyl (~165-170), Pyridyl-C (5), OCH₃ (~56)
4-methoxypyridine-2-carboxylic acid C₇H₇NO₃153.14Pyridyl-H (3), OCH₃ (s, ~3.9), COOH (br s, 1H, >10)[9]Carboxyl (~160-165), Pyridyl-C (5), OCH₃ (~56)[10]
4-hydroxypyridine-2-carbonitrile C₆H₄N₂O120.11Pyridyl-H (3), OH (br s, 1H)Nitrile (CN, ~115-120), Pyridyl-C (5)
4-hydroxypyridine-2-carboxamide C₆H₆N₂O₂138.12Pyridyl-H (3), OH (br s, 1H), NH₂ (br s, 2H)Carbonyl (~165-170), Pyridyl-C (5)
4-hydroxypyridine-2-carboxylic acid C₆H₅NO₃139.11Pyridyl-H (3), OH (br s, 1H), COOH (br s, 1H, >10)[11][12]Carboxyl (~160-165), Pyridyl-C (5)[11]

Note: Exact chemical shifts are solvent-dependent. These are approximate values for guidance.

V. Experimental Protocols and Visualization

Protocol 1: Monitoring for Nitrile Hydrolysis by HPLC

This protocol provides a general method for monitoring the progress of a reaction and detecting the formation of hydrolysis byproducts.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: The starting material, this compound, will be relatively nonpolar. The amide and carboxylic acid degradation products will have shorter retention times due to their increased polarity.

Diagrams of Degradation Pathways

The following diagrams, generated using DOT language, illustrate the primary degradation pathways discussed.

A This compound B 4-Methoxypyridine-2-carboxamide A->B H₂O / H⁺ or OH⁻ (Mild Conditions) C 4-Methoxypyridine-2-carboxylic acid B->C H₂O / H⁺ or OH⁻ (Harsh Conditions)

Caption: Hydrolysis of the nitrile group.

A This compound D 4-Hydroxypyridine-2-carbonitrile A->D Strong Acid (e.g., HBr) Heat E 4-Hydroxypyridine-2-carboxamide D->E H₂O / H⁺ or OH⁻ F 4-Hydroxypyridine-2-carboxylic acid E->F H₂O / H⁺ or OH⁻

Caption: Acid-catalyzed demethylation and subsequent hydrolysis.

VI. References

  • Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

  • Sharma, A. K. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. ResearchGate.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

  • Neuman. (n.d.). 14: Substituent Effects.

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.

  • PubMed. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

  • PubChem. 4-Methoxy-pyridine-2-carboxylic acid.

  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • ResearchGate. (2025). Analytical Reactions of Hydroxypyridines.

  • Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. (2019). Dalton Transactions.

  • Chemistry LibreTexts. (2023). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223).

  • Sigma-Aldrich. 4-hydroxypyridine-2-carboxylic acid AldrichCPR.

  • The Good Scents Company. 4-hydroxypyridine, 626-64-2.

  • PubChem. 4-Hydroxy-2-pyridinecarboxylic Acid.

  • Green Chemistry. (2020). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution.

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?.

  • ChemicalBook. 2-Picolinic acid(98-98-6) 1H NMR spectrum.

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions.

  • ACS Sustainable Chemistry & Engineering. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments.

  • Chemistry LibreTexts. The Hydrolysis of Nitriles.

  • MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.

  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

  • Organic Chemistry. Nitrile to Acid - Common Conditions.

  • NIST WebBook. Picolinic acid, TMS derivative.

  • Wikipedia. Demethylation.

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

  • Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.

  • The Royal Society of Chemistry. (2015). Supporting Information.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).

  • ChemicalBook. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID.

  • Lumen Learning. 21.5. Hydrolysis of nitriles.

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

  • ChemicalBook. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis.

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy.

References

Preventing decomposition of 4-Methoxypyridine-2-carbonitrile during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Methoxypyridine-2-carbonitrile

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. The unique combination of a basic pyridine ring, an electron-donating methoxy group, and an electrophilic nitrile group makes this molecule highly valuable, but also susceptible to decomposition during purification. This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity while preserving the integrity of your compound.

Section 1: Understanding the Chemical Instability

The key to preventing decomposition is understanding the molecule's inherent reactivity. This compound has three primary points of vulnerability during purification, especially under non-neutral pH conditions.

  • Pyridine Nitrogen (pKa ≈ 6.5): The nitrogen atom is basic and will readily interact with acidic media, including standard silica gel. This interaction can cause significant band tailing during chromatography and can activate the ring, making it more susceptible to other reactions.

  • Nitrile Group (-C≡N): The carbon atom of the nitrile group is electrophilic. It is highly susceptible to hydrolysis under both acidic and basic conditions, first converting to the corresponding amide (4-methoxypyridine-2-carboxamide) and subsequently to the carboxylic acid (4-methoxypyridine-2-carboxylic acid)[1][2][3]. This is the most common decomposition pathway.

  • Methoxy Group (-OCH₃): While more stable than the nitrile, the methoxy group can be cleaved under harsh acidic conditions to yield the corresponding 4-hydroxypyridine derivative, which exists in equilibrium with its 4-pyridone tautomer[4].

These potential degradation pathways are illustrated below.

DecompositionPathways main This compound amide 4-Methoxypyridine-2-carboxamide main->amide H⁺ or OH⁻ (Mild Conditions) pyridone 4-Oxo-1,4-dihydropyridine-2-carbonitrile (Pyridone Tautomer) main->pyridone Strong H⁺, Heat (Ether Cleavage) acid 4-Methoxypyridine-2-carboxylic acid amide->acid H⁺ or OH⁻ (Forced Conditions)

Caption: Primary decomposition pathways for this compound.

Section 2: Troubleshooting & FAQs

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My compound is streaking severely on my silica gel TLC plate and column. What is causing this and how can I stop it?

A: This is the most frequently reported issue. The streaking (tailing) is caused by the strong interaction between the basic pyridine nitrogen of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This ionic interaction slows the compound's elution in a non-uniform way.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a non-nucleophilic base to your eluent system.

    • Recommended: Add 0.5-1% triethylamine (Et₃N) to your pre-mixed mobile phase (e.g., for 500 mL of eluent, add 2.5-5 mL of Et₃N).

    • Alternative: For very sensitive compounds, you can use silica gel that has been pre-slurried with the base-containing eluent.

  • Switch to a Neutral Stationary Phase: If base-additive methods fail or are incompatible with downstream steps, consider using neutral alumina (Brockmann I-III) as your stationary phase. It lacks the strong acidity of silica.

  • Solvent Choice: Ensure you are using high-purity, non-acidic solvents.

Q2: I ran a column and my final yield is low. I see a new, more polar spot on the TLC that wasn't in the crude mixture. What is this impurity?

A: You are likely observing decomposition on the column. The new, more polar spot is almost certainly the hydrolysis product, 4-methoxypyridine-2-carboxamide. The acidic environment of the silica gel, especially when paired with protic solvents like methanol, can catalyze the hydrolysis of the nitrile group[3][5].

Troubleshooting Steps:

  • Avoid Protic Solvents: Do not use methanol or ethanol as a primary component of your eluent with standard silica gel. If high polarity is needed, opt for dichloromethane (DCM) or use a system with neutralized silica as described in Q1.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and load the column immediately after equilibrating it. Elute the compound as efficiently as possible.

  • Consider an Alternative Purification Method: If hydrolysis is persistent, flash chromatography may not be suitable. The gentlest method is recrystallization (see Protocol B).

Q3: My compound is turning yellow or brown during workup or purification. Is this decomposition?

A: Discoloration often indicates the formation of minor, highly conjugated impurities. Electron-rich aromatic compounds can be sensitive to air and light, leading to oxidative degradation[6][7].

Troubleshooting Steps:

  • Use an Inert Atmosphere: If possible, conduct your purification steps (especially solvent removal) under an inert atmosphere of nitrogen or argon.

  • Check Solvent Purity: Ensure your solvents are free of peroxides, which can initiate oxidation. Use freshly opened bottles of anhydrous grade solvents when possible.

  • Limit Light Exposure: Protect the compound from direct light by covering flasks and collection tubes with aluminum foil.

Q4: Is reverse-phase (C18) chromatography a good option?

A: It can be, but with significant caveats. Reverse-phase chromatography avoids the issue of acidic silica. However, it requires polar, often aqueous, mobile phases.

  • Pros: Eliminates strong interactions with an acidic stationary phase.

  • Cons: The required acidic (e.g., formic acid or TFA) or basic (e.g., ammonia) mobile phase modifiers can readily cause hydrolysis of the nitrile group if the pH is not carefully controlled.

  • Recommendation: Only use reverse-phase HPLC if you can employ a neutral buffer system (e.g., ammonium acetate) and have validated that your compound is stable under those conditions for the duration of the purification. For preparative work, it is often a higher-risk choice than neutralized normal-phase chromatography.

Section 3: Recommended Purification Protocols

Based on the compound's chemical properties, a logical decision process can guide the choice of purification method.

PurificationDecisionTree start Crude Material Analysis is_solid Is the crude material a solid? start->is_solid purity_check Purity by NMR/TLC > 90%? is_solid->purity_check Yes complex_mixture Complex mixture or oily crude material is_solid->complex_mixture No (Oil) impurities_polar Are impurities significantly more or less polar? purity_check->impurities_polar Yes purity_check->complex_mixture No recrystallize Protocol B: Recrystallization impurities_polar->recrystallize Yes chromatography Protocol A: Deactivated Flash Chromatography impurities_polar->chromatography No complex_mixture->chromatography

Caption: Decision tree for selecting a purification method.

Protocol A: Deactivated Normal-Phase Flash Chromatography

This method is ideal for complex mixtures or when recrystallization is not effective. The key is the deactivation of the silica gel to prevent hydrolysis and streaking.

Methodology:

  • Eluent Preparation:

    • Select an appropriate solvent system based on TLC analysis. A common starting point is 20-40% Ethyl Acetate in Hexanes.

    • To your chosen solvent mixture, add 1% triethylamine (v/v) . For example, to 1 L of eluent, add 10 mL of Et₃N. Mix thoroughly.

  • TLC Analysis (Crucial Validation Step):

    • Prepare a TLC developing jar containing your Et₃N-modified eluent.

    • Spot your crude material on a silica TLC plate.

    • Develop the plate. You should observe a significant reduction in tailing and a well-defined spot for your product compared to a plate run without Et₃N. The Rf value will likely be higher.

  • Column Packing:

    • Dry-pack the column with silica gel.

    • Flush the column with at least 5 column volumes (CV) of the Et₃N-modified eluent. This step is critical for neutralizing the entire stationary phase bed.

  • Sample Loading:

    • Dissolve your crude material in a minimum amount of dichloromethane or the prepared eluent.

    • Alternatively, for better resolution, perform a dry load by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution and Collection:

    • Run the column using the Et₃N-modified eluent. Collect fractions and monitor by TLC (using the same modified eluent system).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol B: Recrystallization

This is the most gentle purification method and should be the first choice for material that is already >90% pure and solid. It effectively removes baseline impurities and colored material without the risk of on-column decomposition.

Methodology:

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your crude material into several small test tubes.

    • Add a few drops of different solvents/solvent systems to each tube (e.g., Ethyl Acetate, Isopropanol, Toluene, Acetone, Ethyl Acetate/Hexanes).

    • Find a system where the compound is poorly soluble at room temperature but dissolves completely upon gentle heating.

    • A promising system is often Isopropanol or an Ethyl Acetate/Hexanes mixture.

  • Recrystallization Procedure (Scale-Up):

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

    • If a co-solvent system like Ethyl Acetate/Hexanes is used, dissolve the solid in the minimum amount of hot Ethyl Acetate, then add Hexanes dropwise until the solution becomes faintly cloudy. Add a final drop or two of Ethyl Acetate to clarify.

  • Crystal Formation:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Data Summary Table

The table below summarizes the key parameters and considerations for the recommended purification protocols.

ParameterProtocol A: Deactivated ChromatographyProtocol B: Recrystallization
Best For Oily products, complex mixturesSolid material with >90% purity
Stationary Phase Silica GelNone
Mobile Phase Aprotic solvent system (e.g., EtOAc/Hex)Single or binary solvent system (e.g., Isopropanol)
Key Additive 1% Triethylamine (v/v) None
Primary Risk Incomplete neutralization leading to some hydrolysisPoor recovery if compound is too soluble
Throughput ModerateHigh (for pure materials)
Gentleness Good (with deactivation)Excellent

References

Technical Support Center: Catalyst Selection & Optimization for 4-Methoxypyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxypyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting assistance, and robust protocols for common synthetic transformations involving this versatile heterocyclic building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst selection for key transformations of this compound.

Q1: What are the most common catalytic transformations for this compound?

A1: The primary reactive site is the nitrile group, which readily undergoes hydrolysis to the carboxylic acid or reduction to the primary amine. Additionally, the pyridine ring itself, activated by the methoxy group, can participate in dearomatization reactions. If the starting material is a precursor, such as a 2-halo-4-methoxypyridine, then palladium-catalyzed cyanation is the key reaction to form the target molecule.

Q2: For the synthesis of this compound via cyanation, what catalyst system do you recommend?

A2: Palladium-catalyzed cyanation is the state-of-the-art method.[1] A common starting point is the use of a Pd(0) catalyst, such as Pd(PPh₃)₄, or a combination of a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand (e.g., Xantphos, dppf). The choice of cyanide source is critical; while zinc cyanide (Zn(CN)₂) is widely used due to its lower toxicity and ability to mitigate catalyst poisoning, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an even safer, non-toxic alternative.[2][3] The reaction mechanism involves oxidative addition of the palladium catalyst to the heteroaryl halide, followed by transmetalation with the cyanide source and reductive elimination to yield the nitrile product.

Q3: I need to hydrolyze the nitrile to 4-methoxypyridine-2-carboxylic acid. Is this catalytically feasible?

A3: Yes, both acid and base-catalyzed hydrolysis are common. For catalytic approaches, transition metal complexes can be employed. However, strong acid (e.g., H₂SO₄) or base (e.g., NaOH) hydrolysis at elevated temperatures is often the most direct method.[4] Pyridine derivatives can themselves act as catalysts in certain hydrolysis reactions, particularly in carbodiimide-driven systems, where their nucleophilicity plays a key role.[5][6]

Q4: What catalyst should I consider for the reduction of the nitrile group to an aminomethyl group?

A4: Catalytic hydrogenation is the preferred method for this transformation. High-pressure hydrogenation using catalysts like Raney Nickel or Rhodium on alumina is effective. For milder conditions, electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor with a platinum or palladium on carbon (Pt/C or Pd/C) cathode is a modern, efficient alternative that avoids high pressures of H₂ gas.[7] The key challenge is preventing the formation of secondary amines as byproducts, which can be influenced by catalyst choice and reaction conditions.[8]

Section 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and resolving common experimental challenges.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue stemming from various factors, from reagent purity to catalyst inefficiency.[9][10]

Scenario A: Palladium-Catalyzed Cyanation of 2-Chloro-4-methoxypyridine

Observation: After 12 hours at 100 °C using Pd(PPh₃)₄ and Zn(CN)₂, LC-MS analysis shows only 15% conversion of the starting material.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation by Cyanide: Free cyanide ions are notorious for poisoning palladium catalysts, leading to irreproducible results.[3]

    • Solution: Ensure slow addition of the cyanide source or use a source with low free cyanide concentration like K₄[Fe(CN)₆].[2] Employing palladacycle catalysts can also prevent poisoning during catalyst formation.[2]

  • Inactive Catalyst: The Pd(0) source may have oxidized upon storage.

    • Solution: Use a fresh bottle of catalyst or switch to an in-situ generated Pd(0) system (e.g., Pd₂(dba)₃ with a phosphine ligand). Monitor catalyst activity by running a known, reliable control reaction.

  • Insufficient Ligand: For electron-rich heteroaryl chlorides, a more electron-rich and sterically demanding phosphine ligand may be required to facilitate the oxidative addition step.

    • Solution: Screen a panel of ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior for challenging cross-coupling reactions involving heteroaryl chlorides.[11]

  • Moisture or Oxygen: These reactions are sensitive to air and moisture.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[9]

Workflow for Troubleshooting Low Cyanation Yield

G start Low Yield in Cyanation Reaction check_catalyst 1. Verify Catalyst Activity (Run control reaction) start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions Catalyst OK replace_catalyst Use fresh Pd(0) or in-situ generation system. check_catalyst->replace_catalyst Catalyst Inactive check_ligand 3. Evaluate Ligand Choice check_conditions->check_ligand Conditions OK fix_conditions Flame-dry glassware. Use anhydrous solvent. Ensure inert atmosphere. check_conditions->fix_conditions Moisture/O₂ suspected check_reagents 4. Check Reagent Purity check_ligand->check_reagents Ligand OK screen_ligands Screen electron-rich, bulky phosphine ligands (e.g., XPhos). check_ligand->screen_ligands Oxidative addition fails success Yield Improved check_reagents->success All factors addressed

Caption: A decision tree for troubleshooting low yield in Pd-catalyzed cyanation.

Problem 2: Catalyst Deactivation

Catalyst deactivation is characterized by a gradual or abrupt loss of reaction rate over time.[12]

Observation: In a catalytic hydrogenation of the nitrile group, the reaction starts well but stalls at ~50% conversion, even after extending the reaction time.

Potential Causes & Troubleshooting Steps:

  • Poisoning by Substrate/Product: The nitrogen lone pair on the pyridine ring or the product amine can coordinate strongly to the metal center (e.g., Pt, Pd, Rh), blocking active sites.

    • Solution: Adding a catalytic amount of a weak acid like p-toluenesulfonic acid (PTSA) can protonate the pyridine nitrogen, reducing its coordinating ability.[7] This strategy is effective in the hydrogenation of quinolines and pyridines.[7]

  • Coking/Fouling: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block pores and active sites.[13][14]

    • Solution: Lower the reaction temperature if feasible. Perform a Temperature-Programmed Oxidation (TPO) on the spent catalyst to confirm coking.[12] If confirmed, the catalyst may be regenerated by controlled combustion of the coke.[12]

  • Leaching of Active Metal: The metal may be leaching from the solid support into the solution, especially under acidic or basic conditions or with strong chelating agents.

    • Solution: Analyze the reaction filtrate for dissolved metal via ICP-MS. If leaching is confirmed, consider a more robust support or a catalyst with stronger metal-support interactions.

Problem 3: Poor Selectivity

Poor selectivity leads to the formation of undesired byproducts, complicating purification and reducing the yield of the target molecule.

Observation: During the reduction of this compound, a significant amount of the secondary amine (bis((4-methoxypyridin-2-yl)methyl)amine) is formed alongside the desired primary amine.

Potential Causes & Troubleshooting Steps:

  • Condensation Pathway: The primary amine product can react with the intermediate primary imine, leading to a secondary imine that is subsequently hydrogenated to the secondary amine.[8]

    • Solution 1 (Ammonia Addition): The addition of ammonia to the reaction mixture can suppress the formation of the secondary amine by shifting the equilibrium away from the condensation pathway.

    • Solution 2 (Catalyst Choice): The choice of catalyst metal and support can influence selectivity. Cobalt-based catalysts, particularly those with a hexagonal close-packed (hcp) phase, have shown high selectivity for primary amines in nitrile hydrogenation without the need for ammonia.[8]

    • Solution 3 (Solvent Effects): The solvent can influence the relative rates of the desired hydrogenation and the undesired condensation. Screening solvents like THF, ethanol, and dioxane may reveal improved selectivity.

Catalyst Performance in Nitrile Reduction
Catalyst SystemConditionsPrimary Amine SelectivitySecondary Amine FormationReference
Raney Nickel100 bar H₂, 100 °C, NH₃/MeOHHighLow (with NH₃)[8]
Rh/Al₂O₃50 bar H₂, 80 °C, THFModerateSignificantGeneral Knowledge
hcp-Co Nanoparticles30 bar H₂, 100 °C, Toluene>95%<5%[8]
Pd/C (Electrocatalytic)RT, 50 mA cm⁻², EtOHGoodVariable[7]

Section 3: Advanced Protocols & Methodologies

This section provides detailed, field-proven protocols for key reactions.

Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromo-4-methoxypyridine

This protocol uses a non-toxic cyanide source and a modern ligand for robust results.

Materials:

  • 2-Bromo-4-methoxypyridine (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)[2]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-4-methoxypyridine, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, XPhos, and Na₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction Execution: Heat the mixture to 120 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.

Protocol 2: Enantioselective Dearomative Addition of a Grignard Reagent

This advanced protocol demonstrates the synthesis of chiral dihydropyridones from 4-methoxypyridine derivatives, highlighting the utility of the substrate in more complex transformations.[15][16]

Materials:

  • 4-Methoxypyridine derivative (e.g., 4-methoxy-2-methylpyridine) (1.0 equiv)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) (5 mol%)

  • Chiral Ligand (e.g., a Josiphos-type ligand) (6 mol%)

  • Methyl chloroformate (2.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.0 equiv, in THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve CuBr·SMe₂ and the chiral ligand in anhydrous CH₂Cl₂. Stir for 20 minutes at room temperature.

  • Substrate Addition: Add the 4-methoxypyridine derivative to the catalyst solution.

  • Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Activation: Slowly add methyl chloroformate to form the N-acylpyridinium ion in situ. Stir for 10 minutes.[15]

  • Nucleophilic Addition: Add the EtMgBr solution dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Execution: Stir the reaction at -78 °C for 12 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to obtain the enantioenriched dihydropyridone product. The enantiomeric excess (ee) can be determined by HPLC on a chiral stationary phase.[16]

Logical Workflow for Catalyst System Optimization

Caption: A phased approach for systematic optimization of a catalytic reaction.

References

Work-up procedures to minimize product loss of 4-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methoxypyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the work-up and purification of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to minimize product loss and achieve high purity.

Introduction: Understanding the Molecule

This compound is a polar, basic compound, and its purification requires careful consideration of its chemical properties. The pyridine nitrogen imparts basicity, while the nitrile and methoxy groups are generally stable but can be susceptible to degradation under harsh conditions. This guide will address the common challenges associated with handling this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the work-up and purification of this compound.

Issue 1: Low Product Recovery After Aqueous Work-up

Q: I'm losing a significant amount of my product during the aqueous extraction. What could be the cause and how can I prevent this?

A: Low recovery after aqueous work-up is a common issue, often stemming from the product's partial solubility in the aqueous phase, especially under acidic conditions. The pyridine nitrogen can be protonated by acidic solutions, forming a water-soluble pyridinium salt.

Troubleshooting Steps:

  • pH Control is Critical: Avoid washing the organic layer with strongly acidic solutions (pH < 4). If an acid wash is necessary to remove basic impurities, use a weak acid like a dilute solution of ammonium chloride or very dilute HCl (e.g., 0.1 M) and perform the wash quickly at low temperatures (0-5 °C).[1][2]

  • Back-Extraction: If you suspect your product has partitioned into the aqueous layer, you can perform a back-extraction. Neutralize the acidic aqueous layer with a mild base like sodium bicarbonate to a pH of 7-8, and then extract it several times with an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Use of Brine: After any aqueous wash, always wash the organic layer with a saturated sodium chloride solution (brine). This helps to "salt out" the dissolved organic product from the aqueous phase and also aids in removing dissolved water from the organic layer.[2]

  • Solvent Choice: Ensure you are using an appropriate organic solvent for extraction. Ethyl acetate and dichloromethane are common choices. For more polar products, a mixture of solvents might be necessary.

Issue 2: Product Degradation (Hydrolysis of the Nitrile Group)

Q: My NMR analysis shows the presence of 4-methoxypyridine-2-carboxamide or 4-methoxypyridine-2-carboxylic acid as an impurity. How can I avoid this?

A: The presence of the carboxamide or carboxylic acid suggests that the nitrile group is undergoing hydrolysis. This can be catalyzed by either acid or base, particularly with prolonged exposure and elevated temperatures.[3]

Preventative Measures:

  • Avoid Strong Acids and Bases: During work-up, minimize contact time with strong acids or bases. If a basic wash is required, use a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide.

  • Temperature Control: Perform all aqueous work-up steps at room temperature or below. Avoid heating the reaction mixture for extended periods if strong acids or bases are present.

  • Anhydrous Conditions: If possible, work under anhydrous conditions until the aqueous work-up is necessary.

Issue 3: Product Degradation (Demethylation of the Methoxy Group)

Q: I have an impurity that I suspect is 4-hydroxypyridine-2-carbonitrile. Is it possible for the methoxy group to be cleaved?

A: Yes, demethylation of methoxypyridines can occur, though it typically requires harsh conditions such as strong acids (like HBr or BBr₃) or specific reagents at elevated temperatures.[4][5][6] While unlikely during a standard aqueous work-up, it's a possibility if your reaction conditions were forcing or if certain reagents are carried over.

Considerations:

  • Reaction Conditions: Be mindful of the reagents used in your synthesis. If strong Lewis acids were used, ensure they are thoroughly quenched before any heating during the work-up.

  • Purification Method: If you observe demethylation, avoid purification methods that involve high temperatures for prolonged periods.

Issue 4: Difficulty with Chromatographic Purification (Peak Tailing)

Q: My product is showing significant peak tailing during silica gel column chromatography, leading to poor separation. What is the cause and how can I improve the peak shape?

A: Peak tailing is a frequent problem when purifying pyridine derivatives on silica gel.[7] The basic lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica, leading to this undesirable peak shape.[7]

Solutions:

  • Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is highly effective. The TEA will preferentially interact with the acidic silanol sites, "masking" them from your product.[7]

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel. Alternatively, end-capped silica gel, where the silanol groups are chemically modified to be less acidic, can also improve peak shape.[8]

  • Solvent System Optimization: Systematically screen different solvent systems to find one that provides optimal separation. Common solvent systems for pyridine derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[9]

Recommended Work-up & Purification Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is a standard procedure for quenching a reaction and performing an initial extraction to remove water-soluble impurities.

Workflow Diagram:

G start Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) quench->extract combine Combine Organic Layers extract->combine wash_water Wash with Water combine->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Product concentrate->crude

Caption: General aqueous work-up workflow.

Step-by-Step Procedure:

  • Cool the Reaction: Cool the reaction mixture to room temperature. If the reaction is highly exothermic, an ice bath is recommended.

  • Quench: Slowly add water or a saturated aqueous solution of ammonium chloride to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times for optimal recovery.[10]

  • Combine and Wash: Combine the organic layers and wash sequentially with water and then brine.[10]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the crude product using silica gel chromatography.

Key Parameters for Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradientStart with a low polarity and gradually increase to elute the product.
Additive 0.1 - 1% Triethylamine (TEA)To prevent peak tailing by neutralizing acidic silanol groups.[7]

Step-by-Step Procedure:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often leads to better separation.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

If the crude product is a solid, recrystallization can be a highly effective purification method.

Workflow for Solvent Selection:

G start Crude Solid test_solvents Test Solubility in Various Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane) start->test_solvents find_good_solvent Find a solvent in which the product is: - Soluble when hot - Insoluble when cold test_solvents->find_good_solvent dissolve Dissolve in Minimum Hot Solvent find_good_solvent->dissolve cool Cool Slowly to Room Temperature, then in an Ice Bath dissolve->cool collect Collect Crystals by Filtration cool->collect

Caption: Workflow for selecting a recrystallization solvent.

Common Recrystallization Solvent Systems:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexanes[11]

  • Toluene/Heptane

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[12] An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

Validation & Comparative

A Comparative Guide to the Purity Determination of 4-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

4-Methoxypyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-donating methoxy group and the electron-withdrawing nitrile group on a pyridine scaffold, make it an invaluable precursor for the synthesis of complex molecular targets, including novel pharmaceuticals. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind methodological choices, present comparative experimental data, and provide validated, step-by-step protocols to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

Pillar 1: Understanding the Analyte and Potential Impurities

The molecular structure of this compound (MW: 134.14 g/mol , MP: 118-121 °C) dictates the most effective analytical approaches.[1] Its aromatic nature provides a strong chromophore for UV detection, its moderate polarity makes it amenable to reversed-phase chromatography, and its thermal stability and volatility allow for gas-phase analysis.

A robust purity method must be stability-indicating, meaning it can resolve the main component from its potential process-related impurities and degradation products. Common impurities may include:

  • Starting Materials: Unreacted precursors such as a halogenated or hydroxy-pyridine starting material.

  • Isomeric Impurities: Positional isomers like 2-Methoxy-pyridine-4-carbonitrile.

  • Hydrolysis Products: Degradation products such as 4-Methoxypyridine-2-carboxamide or 4-Methoxypyridine-2-carboxylic acid, formed by the hydrolysis of the nitrile group.

  • Residual Solvents: Organic solvents used during synthesis and purification.

Pillar 2: A Comparative Overview of Core Analytical Techniques

The choice of an analytical method is a balance of sensitivity, selectivity, speed, and the type of information required. While HPLC and GC are workhorse chromatographic techniques for purity assessment by area percent, qNMR offers a distinct, non-chromatographic approach to determine absolute purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the purity analysis of non-volatile or thermally labile compounds.[2] For this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

  • Expertise & Causality: The molecule possesses both hydrophobic (the pyridine ring) and hydrophilic (methoxy and nitrile groups) characteristics. A C18 stationary phase provides a hydrophobic surface that retains the molecule based on its interaction with the nonpolar carbon chains. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used to elute the compound. By modifying the mobile phase composition, retention can be finely tuned to achieve separation from impurities with different polarities. The inclusion of a buffer or acid (like formic or phosphoric acid) is crucial to control the ionization state of the basic pyridine nitrogen, ensuring sharp, symmetrical peaks.[3][4]

Gas Chromatography (GC)

GC is an ideal technique for analytes that are volatile and thermally stable.[5] Given its boiling point of approximately 254 °C, this compound is well-suited for GC analysis.[6]

  • Expertise & Causality: The sample is vaporized in a heated inlet and separated in a column based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, making it excellent for purity calculations based on area percent. The choice of a mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane) provides a good balance of interactions to resolve the target analyte from potential impurities.[7][8]

Quantitative NMR (qNMR) Spectroscopy

Unlike chromatographic methods that provide relative purity, qNMR is a primary ratio method capable of determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[9]

  • Expertise & Causality: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) to a known mass of the this compound sample, the purity of the analyte can be calculated directly.[9] This technique is invaluable as it does not require a reference standard of the analyte itself and can quantify impurities that are invisible to other detectors (e.g., water, inorganic salts). For accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time) is critical to ensure all protons are fully relaxed before the next pulse, guaranteeing a linear response.[10]

Pillar 3: Performance Comparison & Supporting Data

To provide an objective comparison, the performance of validated HPLC, GC, and qNMR methods for the analysis of a hypothetical batch of this compound (spiked with known impurities) is summarized below.

Table 1: Comparative Performance of Analytical Methods

ParameterRP-HPLC-UVGC-FIDQuantitative ¹H NMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatilitySpectroscopic quantification by nuclear spin count
Specificity Excellent separation of polar/nonpolar impuritiesExcellent separation of volatile impuritiesHigh; resolves structurally distinct protons
LOD/LOQ ~0.01% / ~0.03%~0.02% / ~0.05%~0.1% (analyte dependent)
Precision (%RSD) < 1.0%< 1.5%< 1.0%
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%99.5 - 100.5% (absolute purity)
Sample Throughput Moderate (15-30 min/sample)High (10-20 min/sample)Low (requires precise weighing and longer acquisition)
Information Relative purity (Area %), retention timeRelative purity (Area %), retention timeAbsolute purity (mass %), structural confirmation
Destructive? YesYesNo (sample can be recovered)

Pillar 4: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating parameters that ensure robustness and compliance with international standards such as the ICH Q2(R2) guidelines.[11][12][13]

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is designed to be a stability-indicating assay for routine quality control.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (0.5 mg/mL) dissolve Dissolve in 50:50 Water/ACN weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 5 µL onto RP-HPLC System filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate

Caption: Workflow for purity analysis by RP-HPLC.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method provides a rapid and robust alternative for assessing the purity of volatile components.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Split Ratio: 50:1

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Acetone or Ethyl Acetate to a final concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

4. Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1.0 mg/mL) dissolve Dissolve in Acetone weigh->dissolve inject Inject 1 µL into GC-FID System dissolve->inject separate Temperature Programmed Separation on DB-5 inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate

Caption: Workflow for purity analysis by GC-FID.

Method Selection Guide: A Logic-Based Approach

The optimal method depends on the specific analytical objective. The following diagram illustrates a decision-making process.

Method_Selection start Start: Purity Analysis of This compound q1 Need absolute purity or structural confirmation? start->q1 q2 Are impurities primarily non-volatile or polar? q1->q2 No (Relative % Area OK) nmr Use Quantitative NMR (qNMR) q1->nmr Yes hplc Use RP-HPLC q2->hplc Yes gc Use GC-FID q2->gc No (Volatile Impurities)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Analytical Strategy

For the comprehensive purity determination of this compound, no single method is universally superior. A multi-faceted approach provides the most complete picture of sample quality.

  • RP-HPLC stands out as the most versatile and robust method for routine quality control and stability testing, offering excellent resolution for a wide range of potential polar and non-polar impurities.

  • GC-FID is a powerful, high-throughput alternative, particularly effective for assessing volatile impurities and for laboratories where GC is the preferred chromatographic technique.

  • Quantitative NMR serves as an orthogonal, primary method for obtaining an absolute purity value. It is the gold standard for qualifying reference materials and for instances where a direct, unbiased quantification is required without reliance on the area percent assumption of chromatographic techniques.

By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the appropriate method, ensuring the quality of their materials and the integrity of their scientific outcomes.

References

A Senior Application Scientist's Guide to the Analysis of 4-Methoxypyridine-2-carbonitrile: A Comparative Evaluation of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate and robust quantification of 4-Methoxypyridine-2-carbonitrile, a key heterocyclic intermediate in pharmaceutical and chemical synthesis, is critical for quality control and process optimization. This guide provides an in-depth comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods are capable of analyzing this compound, they offer distinct advantages and are suited for different analytical objectives.

High-Performance Liquid Chromatography, particularly when coupled with a UV detector, emerges as the superior choice for routine quality control, purity assessment, and quantitative analysis due to its robustness, precision, and suitability for non-volatile and polar compounds. In contrast, Gas Chromatography-Mass Spectrometry is the unparalleled tool for trace-level impurity identification and structural elucidation, leveraging its high separation efficiency for volatile compounds and the definitive identification power of mass spectrometry. This guide presents detailed experimental protocols, a head-to-head performance comparison, and decision-making frameworks to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

Introduction: The Analytical Significance of this compound

This compound (CAS No. 36057-44-0) is a substituted pyridine derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final product. The development of reliable analytical methods is therefore not merely a procedural step but a cornerstone of good manufacturing practice (GMP) and regulatory compliance.[3]

To select an appropriate analytical technique, a fundamental understanding of the analyte's physicochemical properties is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[4][5]
Molecular Weight 134.14 g/mol [4][5]
Appearance Solid[5]
Melting Point 83 - 87 °C / 118 - 121 °C[2][4][5]
Boiling Point ~254 - 258 °C[4][5]
Polarity (XLogP3) 0.9[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[5]

The compound's moderate polarity, indicated by its XLogP3 value, and its solid state at room temperature make it a suitable candidate for both HPLC and GC-MS, provided the conditions are optimized. Its relatively high boiling point necessitates careful parameter selection in GC to ensure volatilization without thermal degradation.[4][5]

High-Performance Liquid Chromatography (HPLC) for Routine Quantification

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling non-volatile, polar, and thermally sensitive compounds.[6][7] For the routine assay and purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, offering excellent reproducibility and accuracy.

Expertise & Rationale: Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the analyte's moderate polarity.[4] The non-polar stationary phase will interact with the molecule, while a polar mobile phase will elute it. An acetonitrile/water mobile phase is chosen for its common use, low UV cutoff, and excellent peak-shaping properties. The addition of a small amount of acid (e.g., formic acid) is a standard practice to protonate any residual silanols on the column packing, thereby minimizing peak tailing and improving chromatographic performance.[8] A UV detector is selected due to the presence of the chromophoric pyridine ring in the analyte, which should provide strong absorbance for sensitive detection.

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (to be optimized by scanning the UV spectrum).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.

    • Sample Solution: Prepare the sample at a similar target concentration (100 µg/mL) using the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent (ACN/Water 50:50) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter (0.45 µm) S3->S4 A1 Inject into HPLC System S4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection at 270 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration & Purity D2->D3

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique that combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[9] It is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[10] Given the analyte's boiling point of ~255 °C, it is amenable to GC analysis, making GC-MS an excellent choice for identifying unknown process impurities or degradation products.[4][5]

Expertise & Rationale: Causality Behind Experimental Choices

The primary challenge in GC is to volatilize the analyte without causing thermal degradation.[7][11] The solid nature of the compound requires it to be dissolved in a suitable solvent. A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column. The inlet temperature is set high enough to ensure rapid vaporization but below the point where degradation might occur. A temperature-programmed oven ramp is employed to first separate more volatile impurities at lower temperatures before increasing the temperature to elute the main analyte and any less volatile components. A standard, robust 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is chosen for its general-purpose utility and inertness. Mass spectrometry in full scan mode allows for the collection of mass spectra for all eluting peaks, which can be compared against libraries (e.g., NIST) for tentative identification of impurities.

Experimental Protocol: GC-MS Method
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless inlet and coupled to a mass spectrometer (e.g., single quadrupole).

  • Chromatographic and MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 260 °C.

    • Injection Mode: Split (50:1 ratio) for concentrated samples, Splitless for trace analysis.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 400 amu.

  • Sample Preparation:

    • Solvent: Acetone or Ethyl Acetate.

    • Sample Solution: Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL. Ensure complete dissolution.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation S1 Dissolve Sample in Acetone S2 Vortex to Mix S1->S2 S3 Transfer to GC Vial S2->S3 A1 Inject into GC Inlet (260°C) S3->A1 A2 Separation via Temperature Program A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (40-400 amu) A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Analyze Mass Spectra D1->D2 D3 Library Search (NIST) & Structure Elucidation D2->D3

Caption: GC-MS analysis workflow for this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends entirely on the analytical goal. One is not universally "better" than the other; they are complementary tools.[6][12]

Table 2: Performance Comparison for this compound Analysis

ParameterHPLC-UVGC-MSRationale & Justification
Analyte Suitability ExcellentGoodHPLC is ideal for polar, non-volatile compounds. GC is suitable as the analyte is thermally stable enough and semi-volatile.[7][9]
Primary Application Quantitative Analysis (Assay, Purity)Qualitative Analysis (Impurity ID)HPLC provides high precision for quantification. MS provides structural information for definitive identification.[10][11]
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)GC-MS is inherently more sensitive for volatile compounds, especially in Selected Ion Monitoring (SIM) mode.[6][9]
Selectivity GoodExcellentChromatographic selectivity can be high in both. MS adds a second dimension of separation based on m/z, providing unparalleled selectivity.[13]
Speed / Throughput Moderate (15-20 min/run)Fast (10-15 min/run)GC run times are often shorter due to faster separations in the gas phase.[6][11]
Cost per Sample HigherLowerHPLC consumes significant volumes of expensive, high-purity solvents. GC primarily uses inert gas, which is less costly.[6][11]
Robustness HighModerateHPLC systems are generally considered workhorses for QC labs. GC methods can be more susceptible to matrix effects and inlet contamination.
Sample Preparation Simple (Dissolve and filter)Simple (Dissolve)Both methods require minimal sample preparation for this analyte.

Decision Framework: Choosing the Right Technique

To assist in selecting the appropriate method, the following decision-making flowchart can be used.

Decision_Tree start What is your primary analytical goal? goal1 Routine QC: Assay, Purity, Content Uniformity start->goal1 Quantification goal2 Impurity Profiling: Identification of Unknowns start->goal2 Identification goal3 Trace Level Quantification of a known impurity start->goal3 Trace Analysis method1 Use HPLC-UV goal1->method1 method2 Use GC-MS (Full Scan) goal2->method2 method3 Use GC-MS (SIM Mode) goal3->method3 reason1 Why? High precision, robustness, and proven methodology for QC. method1->reason1 reason2 Why? MS provides structural data for definitive identification. method2->reason2 reason3 Why? Superior sensitivity and selectivity for trace level analysis. method3->reason3

Caption: Decision flowchart for selecting between HPLC and GC-MS.

Method Validation: Ensuring Trustworthy Data

Regardless of the chosen technique, the analytical method must be validated for its intended purpose to ensure the reliability and consistency of the data.[14] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15]

Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[15][16] For HPLC, this is demonstrated by peak purity analysis (DAD) and resolution from other peaks. For GC-MS, it is demonstrated by unique retention times and mass spectra.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are particularly critical for impurity analysis.[17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).

Documenting these validation parameters in a comprehensive report is essential for regulatory submissions and maintaining data integrity.[15]

Conclusion and Recommendations

For the analysis of this compound, both HPLC and GC-MS are highly effective and scientifically sound techniques. The ultimate choice is dictated by the analytical objective.

  • Recommendation for Quality Control (QC): For routine analysis, such as determining the potency of a batch or assessing its purity against known standards, the proposed RP-HPLC-UV method is recommended. Its operational simplicity, high precision, and robustness make it ideal for the demanding environment of a QC laboratory.

  • Recommendation for Research & Development (R&D): For identifying unknown impurities, investigating degradation pathways, or troubleshooting a chemical synthesis, the proposed GC-MS method is the superior choice. Its ability to provide structural information is invaluable for these applications.

By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive analytical portfolio to ensure the quality and safety of products derived from this compound.

References

A Comparative Guide to the Spectroscopic Validation of 4-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic techniques used to validate the chemical structure of 4-methoxypyridine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. By objectively comparing its spectral data with that of a potential isomer, 2-methoxypyridine-4-carbonitrile, this document offers researchers, scientists, and drug development professionals a robust framework for unambiguous structure determination. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and trustworthiness.

The Imperative of Structural Certainty in Drug Development

In the synthesis of novel chemical entities, absolute certainty of a molecule's structure is paramount. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a drug candidate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of modern structural elucidation. This guide will demonstrate how a multi-technique approach provides a self-validating system for confirming the identity and purity of this compound.

The Challenge: Differentiating Isomers

The primary challenge in the characterization of this compound lies in distinguishing it from its constitutional isomers, particularly 2-methoxypyridine-4-carbonitrile. Both compounds share the same molecular formula (C₇H₆N₂O) and, consequently, the same exact mass. Therefore, their differentiation relies on the subtle yet distinct differences in their spectroscopic fingerprints, which arise from the unique electronic environment of each atom within the respective structures.

CompoundStructureCAS NumberMelting Point (°C)
This compound this compound36057-44-0118-121[1]
2-Methoxypyridine-4-carbonitrile 2-Methoxypyridine-4-carbonitrile72716-86-095-99

Spectroscopic Validation Workflow

A systematic approach to structure validation involves a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture.

workflow Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Identifies Key Bonds NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Reveals Atom Connectivity MolecularFormula Determine Molecular Formula MS->MolecularFormula FunctionalGroups Identify Functional Groups IR->FunctionalGroups Connectivity Elucidate Connectivity & Isomeric Structure NMR->Connectivity MolecularFormula->Connectivity FunctionalGroups->Connectivity FinalStructure Validated Structure of This compound Connectivity->FinalStructure

Caption: A typical workflow for the spectroscopic validation of a synthesized organic compound.

I. Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of information for determining its molecular formula.

Expected Results for this compound:

  • Molecular Ion (M⁺): The expected exact mass of C₇H₆N₂O is 134.0480. In a high-resolution mass spectrum (HRMS), the observation of a molecular ion peak at or very close to this value is strong evidence for the correct elemental composition.

  • Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), the protonated molecule is often observed. For this compound, this would appear at m/z 135.0553.[2]

Comparison with 2-Methoxypyridine-4-carbonitrile:

Since both isomers have the same molecular formula, their high-resolution mass spectra will show identical molecular ion and protonated molecule peaks. Therefore, mass spectrometry alone is insufficient to distinguish between these isomers. However, it is a crucial first step to confirm the elemental composition and rule out other potential products. A synthesis of 2-methoxypyridine-4-carbonitrile reported observing the expected [M+H]⁺ peak at m/z 135.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the exact mass of the most abundant ion corresponding to the protonated molecule and compare it to the theoretical exact mass of C₇H₇N₂O⁺. The mass accuracy should ideally be within 5 ppm.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected Results for this compound:

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • C≡N Stretch: A sharp, strong absorption band in the region of 2240-2220 cm⁻¹ is characteristic of an aromatic nitrile. This is a key indicator of the cyano group.

  • C-O Stretch: The methoxy group will exhibit a strong C-O stretching vibration, typically in the range of 1250-1000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C-H stretches of the methyl group will be just below 3000 cm⁻¹.

Comparison with 2-Methoxypyridine-4-carbonitrile:

The IR spectra of the two isomers are expected to be very similar due to the presence of the same functional groups. However, minor differences in the positions and intensities of the aromatic C=C and C=N stretching bands, as well as the C-O stretch, may be observable due to the different substitution patterns on the pyridine ring. The "fingerprint region" (below 1500 cm⁻¹) will likely show more distinct differences, but these can be difficult to interpret without authentic reference spectra.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the dry, powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously established.

¹H NMR Spectroscopy

Expected Spectrum of this compound:

The ¹H NMR spectrum will provide information about the number and environment of the hydrogen atoms.

  • Methoxy Protons: A singlet integrating to 3 protons, expected around δ 3.9-4.1 ppm.

  • Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.7 ppm), each integrating to 1 proton. The precise chemical shifts and coupling patterns will be characteristic of the 2,4-disubstituted pyridine ring. We would expect to see a doublet, a singlet (or a narrow triplet/doublet of doublets with small coupling constants), and another doublet.

Comparison with 2-Methoxypyridine-4-carbonitrile:

The ¹H NMR spectrum of the 2-methoxy-4-cyano isomer will also show a methoxy singlet and three aromatic protons. However, the chemical shifts and, most importantly, the coupling patterns of the aromatic protons will be different due to the different connectivity. This difference in the aromatic region is the most definitive way to distinguish the two isomers using ¹H NMR.

¹³C NMR Spectroscopy

Expected Spectrum of this compound:

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Quaternary Carbons: Three signals for the carbon atoms that do not have any attached protons (C2 bearing the cyano group, C4 bearing the methoxy group, and the cyano carbon itself). The cyano carbon (C≡N) typically appears around δ 115-120 ppm.

  • CH Carbons: Three signals for the carbons of the pyridine ring that are bonded to hydrogen.

  • Methoxy Carbon: One signal for the methyl carbon of the methoxy group, typically around δ 55-60 ppm.

Comparison with 2-Methoxypyridine-4-carbonitrile:

While both isomers will show a total of seven carbon signals, the chemical shifts of the pyridine ring carbons will differ significantly due to the different electronic effects of the substituents at their respective positions. These differences in the ¹³C NMR spectra provide another layer of confirmation for the correct structural assignment.

Summary of Expected NMR Data

Spectroscopic DataThis compound2-Methoxypyridine-4-carbonitrile
¹H NMR 3 aromatic protons with a specific coupling pattern, 1 methoxy singlet3 aromatic protons with a different coupling pattern, 1 methoxy singlet
¹³C NMR 7 distinct carbon signals with characteristic shifts7 distinct carbon signals with different characteristic shifts

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C spectra to the respective atoms in the proposed structure.

Logical Relationship for Structure Determination

The process of distinguishing between the two isomers is a logical deduction based on the combined spectroscopic evidence.

logic Isomer Differentiation Logic Start Synthesized Product (C₇H₆N₂O) MS_Data MS Data: m/z = 135 [M+H]⁺ Start->MS_Data IR_Data IR Data: C≡N stretch (~2230 cm⁻¹) C-O stretch Start->IR_Data NMR_Data ¹H & ¹³C NMR Data Start->NMR_Data Isomer_Check Aromatic Region Coupling Pattern in ¹H NMR? NMR_Data->Isomer_Check Isomer_A_Pattern Pattern A (e.g., doublet, singlet, doublet) Isomer_Check->Isomer_A_Pattern Yes Isomer_B_Pattern Pattern B (e.g., doublet of doublets, doublet, singlet) Isomer_Check->Isomer_B_Pattern No Structure_A Structure is This compound Isomer_A_Pattern->Structure_A Structure_B Structure is 2-Methoxypyridine-4-carbonitrile Isomer_B_Pattern->Structure_B

Caption: Logical flow for distinguishing isomers using key NMR data.

Conclusion

The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry confirms the elemental composition and infrared spectroscopy identifies the key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the unambiguous evidence to differentiate it from its isomers. The distinct coupling patterns in the aromatic region of the ¹H NMR spectrum, in conjunction with the unique chemical shifts in the ¹³C NMR spectrum, serve as the definitive fingerprints for the correct structural assignment. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently validate the structure of this compound, ensuring the integrity of their synthetic work and the reliability of subsequent biological evaluations.

References

A Comparative Guide to the Biological Activity of 4-Methoxypyridine-2-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse range of biological activities. Among these, the 4-methoxypyridine-2-carbonitrile core has emerged as a promising pharmacophore, with its derivatives exhibiting significant potential in anticancer and antimicrobial applications. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, supported by experimental data and detailed protocols to aid researchers in this field.

Introduction to the this compound Scaffold

The this compound structure combines several key features that contribute to its bioactivity. The pyridine ring itself is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The 2-carbonitrile group can act as a hydrogen bond acceptor or participate in other interactions with biological targets. The 4-methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring and thereby modulate its binding affinity and reactivity. The strategic placement of these functional groups provides a template for the synthesis of a wide array of derivatives with diverse pharmacological profiles.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of critical enzymes in cancer cell proliferation and survival, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrases (CAs).

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several pyridine-based compounds have been investigated as potent VEGFR-2 inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • To each well of a 96-well plate, add the VEGFR-2 enzyme and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to allow for ATP depletion.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Loading Load Plate: Enzyme + Compound Compound_Dilution->Plate_Loading Enzyme_Prep VEGFR-2 Enzyme Preparation Enzyme_Prep->Plate_Loading Reaction_Initiation Initiate Reaction: Add Substrate + ATP Plate_Loading->Reaction_Initiation Incubation Incubate (30°C, 60 min) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction: Add ADP-Glo™ Reagent Incubation->Reaction_Stop Signal_Generation Generate Signal: Add Kinase Detection Reagent Reaction_Stop->Signal_Generation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading IC50_Calculation Calculate % Inhibition and IC50 Value Luminescence_Reading->IC50_Calculation

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site) Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration

Carbonic Anhydrase Inhibition

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, play a crucial role in maintaining the pH balance in the tumor microenvironment.[2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to an acidic extracellular environment, which promotes tumor invasion and metastasis.[3] The sulfonamide group is a well-known zinc-binding moiety that can effectively inhibit carbonic anhydrases. Pyridine sulfonamide derivatives have shown significant inhibitory activity against various CA isoforms.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Activity

This method measures the kinetics of CO2 hydration catalyzed by carbonic anhydrase.

Materials:

  • Stopped-flow spectrophotometer

  • Carbonic anhydrase enzyme (e.g., hCA I, II, IX, or XII)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-SO4) with a pH indicator (e.g., phenol red)

  • Test compounds (dissolved in DMSO)

  • Acetazolamide (standard inhibitor)

Procedure:

  • Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (e.g., 25°C).

  • The stopped-flow instrument rapidly mixes the enzyme solution (containing the pH indicator and inhibitor at various concentrations) with the CO2-saturated water.

  • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from CO2 hydration.

  • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • The inhibition constant (Ki) is determined by plotting the reaction rates at different inhibitor concentrations.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) cluster_effects Downstream Effects H_ion H+ Invasion Tumor Invasion H_ion->Invasion Metastasis Metastasis H_ion->Metastasis HCO3 HCO3- Survival Cell Survival HCO3->Survival CAIX Carbonic Anhydrase IX (CA IX) CAIX->H_ion Catalyzes CAIX->HCO3 Catalyzes Inhibitor Pyridine Sulfonamide Derivative Inhibitor->CAIX Inhibits (Active Site) CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX

Comparative Anticancer Activity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

Compound IDR1-Substituent (Position 6)R2-Substituent (Position 4)Cancer Cell LineIC50 (µM)Reference
5d 2,5-dichlorothiophen-3-yl4-chlorophenylHepG2 (Liver)1-5[4]
5d 2,5-dichlorothiophen-3-yl4-chlorophenylDU145 (Prostate)1-5[4]
5d 2,5-dichlorothiophen-3-yl4-chlorophenylMBA-MB-231 (Breast)1-5[4]
5g 2,5-dichlorothiophen-3-yl4-methoxyphenylHepG2 (Liver)1-5[4]
5g 2,5-dichlorothiophen-3-yl4-methoxyphenylDU145 (Prostate)1-5[4]
5g 2,5-dichlorothiophen-3-yl4-methoxyphenylMBA-MB-231 (Breast)1-5[4]
5h 2,5-dichlorothiophen-3-yl3,4-dimethoxyphenylHepG2 (Liver)1-5[4]
5h 2,5-dichlorothiophen-3-yl3,4-dimethoxyphenylDU145 (Prostate)1-5[4]
5h 2,5-dichlorothiophen-3-yl3,4-dimethoxyphenylMBA-MB-231 (Breast)1-5[4]
5i 2,5-dichlorothiophen-3-yl4-(dimethylamino)phenylHepG2 (Liver)1-5[4]
5i 2,5-dichlorothiophen-3-yl4-(dimethylamino)phenylDU145 (Prostate)1-5[4]
5i 2,5-dichlorothiophen-3-yl4-(dimethylamino)phenylMBA-MB-231 (Breast)1-5[4]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a bulky, electron-rich substituent at the 6-position, such as the 2,5-dichlorothiophen-3-yl group, appears to be favorable for cytotoxic activity.

  • Substitution on the 4-aryl ring significantly influences potency. Electron-donating groups, such as methoxy and dimethylamino, tend to enhance anticancer activity. This suggests that electronic and steric factors at this position are critical for target engagement.

Antimicrobial Activity

In addition to their anticancer potential, derivatives of this compound have been explored for their antimicrobial properties. The pyridine ring is a common motif in many antimicrobial agents, and the introduction of various substituents can lead to compounds with broad-spectrum activity against bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Inoculation Inoculate 96-well Plate Compound_Dilution->Plate_Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Plate_Inoculation Incubation Incubate (18-24 hours) Plate_Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some pyridine-2-carbonitrile derivatives against representative bacterial and fungal strains.

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrimidine-5-carbonitrile derivativeE. coli12.5[5]
Pyrimidine-5-carbonitrile derivativeS. aureus12.5[5]
Pyrimidine-5-carbonitrile derivativeC. albicans12.5[5]
2-amino-pyridine-3-carbonitrileE. coliSignificant Activity[6]
2-amino-pyridine-3-carbonitrileS. aureusGood Activity[6]

Structure-Activity Relationship (SAR) Insights:

  • The antimicrobial activity of pyridine-2-carbonitrile derivatives is highly dependent on the nature and position of the substituents.

  • The presence of specific pharmacophores, such as amino groups and certain heterocyclic rings, can enhance the antimicrobial potency.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating the rational design and screening of new, more potent, and selective compounds. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of next-generation drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxypyridine-2-carbonitrile Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Within this broad class, the 4-methoxypyridine-2-carbonitrile core has emerged as a promising template for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing on experimental data from key research studies. We will dissect how subtle molecular modifications influence biological activity, offering insights for researchers and professionals in drug discovery and development.

The Significance of the this compound Scaffold

The unique arrangement of the methoxy group at the 4-position and the carbonitrile at the 2-position of the pyridine ring imparts specific electronic and steric properties that are crucial for biological activity. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methoxy group can influence solubility and metabolic stability. The electron-withdrawing nature of the carbonitrile group can modulate the reactivity of the entire ring system and participate in key interactions with biological targets.

Structure-Activity Relationship Analysis: A Tale of Substitutions

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring. The following sections compare the effects of various modifications.

Substitutions at the 3- and 5-Positions

While the core topic is this compound, insights can be drawn from related structures. For instance, in a series of 2-methoxypyridine-3-carbonitriles, the introduction of aryl groups at the 4-position and a dichlorothiophen group at the 6-position led to significant cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[3] This highlights the importance of bulky and electronically diverse substituents in driving antiproliferative effects.

Substitutions at the 6-Position

The 6-position of the pyridine ring has been a key focus of modification to enhance anticancer potency. Studies on various pyridine derivatives have shown that introducing different aryl or heterocyclic moieties at this position can dramatically impact activity.

Comparative Analysis of Biological Activity

To illustrate the SAR, the following table summarizes the in vitro cytotoxicity of a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. While not perfect analogs to the 4-methoxy-2-carbonitrile core, they provide valuable insights into the effects of substitutions on a closely related scaffold.

Compound4-Aryl SubstituentHepG2 IC50 (µM)DU145 IC50 (µM)MBA-MB-231 IC50 (µM)
5d 4-Chlorophenyl1.2 ± 0.32.1 ± 0.53.5 ± 0.8
5g 4-Nitrophenyl1.5 ± 0.41.8 ± 0.42.9 ± 0.7
5h 4-Bromophenyl2.3 ± 0.63.1 ± 0.74.1 ± 0.9
5i 4-Fluorophenyl2.8 ± 0.73.9 ± 0.95.0 ± 1.1

Data extracted from Al-Refai et al., Molecules, 2019.[3]

Key Insights from the Data:

  • Electronic Effects: The presence of electron-withdrawing groups on the 4-aryl substituent, such as chloro (5d) and nitro (5g), generally leads to higher potency.

  • Halogen Substitution: Among the halogens, the chloro-substituted analog (5d) displayed the most potent activity, followed by bromo (5h) and fluoro (5i). This suggests that both the electronegativity and the size of the halogen atom play a role in the interaction with the biological target.

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds typically involves standardized in vitro assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, DU145, MBA-MB-231) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized this compound analogs are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR findings and the experimental workflow.

SAR_Summary Core This compound Core R1 Position 6: Bulky aryl/heterocyclic groups enhance activity Core->R1 Substitution at C6 R3 Position 3 & 5: Substitutions can modulate activity Core->R3 Other positions R2 Position 4 of Aryl Group (at Pos. 6): Electron-withdrawing groups (Cl, NO2) increase potency R1->R2 Fine-tuning of aryl substituent

Caption: Key SAR takeaways for this compound analogs.

MTT_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plate B Treat with this compound analogs A->B C Add MTT solution B->C D Solubilize formazan with DMSO C->D E Measure absorbance D->E F Calculate IC50 values E->F

Caption: Workflow for the MTT cytotoxicity assay.

Concluding Remarks

The this compound scaffold represents a versatile and promising starting point for the design of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the 6-position of the pyridine ring and on appended aryl moieties, can significantly enhance cytotoxic potency. The insights provided herein, grounded in experimental data, offer a rational basis for the future design and optimization of this important class of compounds. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Methoxypyridine-2-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxypyridine-2-carbonitrile is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine scaffold is a common motif in pharmacologically active compounds, and the nitrile group serves as a versatile synthetic handle for further molecular elaboration into amides, carboxylic acids, amines, or various heterocyclic systems.[1] Given its utility, the efficient and reliable synthesis of this compound is of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical considerations for each route. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and implement the most suitable synthetic pathway for their specific laboratory or process chemistry needs.

Route 1: Cyanation via Pyridine N-Oxide Activation

One of the most established and reliable methods for introducing a cyano group at the C2 position of a pyridine ring is through the activation of a corresponding pyridine N-oxide.[2][3] This approach, often referred to as a Reissert-Henze type reaction, leverages the electronic properties of the N-oxide to facilitate nucleophilic attack at the otherwise electron-deficient α-position.

Mechanistic Rationale: The lone pair on the N-oxide oxygen atom can be donated into the pyridine ring, increasing the electron density at the C2 and C4 positions. An activating agent, typically an acylating agent like dimethylcarbamoyl chloride (DMCC) or trifluoroacetic anhydride (TFAA), is added. This agent is attacked by the N-oxide oxygen, forming a highly reactive N-acyloxypyridinium intermediate. This intermediate is now exceptionally electrophilic at the C2 position and susceptible to attack by a nucleophilic cyanide source. A subsequent elimination step rearomatizes the ring and expels the activating group's conjugate base, yielding the 2-cyanopyridine product.

Experimental Protocol: N-Oxide Cyanation

This protocol is adapted from established procedures for the cyanation of substituted pyridine N-oxides.[1][4]

Step 1: Synthesis of 4-Methoxypyridine N-Oxide

  • Dissolve 4-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) or hydrogen peroxide (30% aq. solution), portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours until starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the excess oxidizing agent (e.g., with aqueous sodium thiosulfate for m-CPBA).

  • Basify the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxypyridine N-oxide, which can be purified by chromatography or recrystallization if necessary.

Step 2: Cyanation of 4-Methoxypyridine N-Oxide

  • To a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxypyridine N-oxide (1.0 eq) and a cyanide source such as potassium cyanide (KCN) (3.0 eq) or zinc cyanide (Zn(CN)₂) (1.5 eq) in an anhydrous polar aprotic solvent like acetonitrile (CH₃CN).[1][4]

  • Add the activating agent, dimethylcarbamoyl chloride (DMCC) (3.0 eq), dropwise to the suspension.

  • Seal the vessel and heat the reaction mixture to 120°C for 4-12 hours.[1] The reaction progress should be monitored by an appropriate method (TLC, GC-MS, or LC-MS).

  • After cooling to room temperature, carefully quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate. Caution: The quenching of excess cyanide and acylating agents can be exothermic and may release toxic gases. Perform in a well-ventilated fume hood.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Visualization of N-Oxide Cyanation Workflow

N-Oxide Cyanation Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation A 4-Methoxypyridine C 4-Methoxypyridine N-Oxide A->C Oxidation B Oxidizing Agent (e.g., m-CPBA) D Cyanide Source (KCN) + Activating Agent (DMCC) E This compound C->E Reissert-Henze Reaction Pd-Catalyzed Cyanation Workflow A 2-Halo-4-methoxypyridine (e.g., X=Br) D This compound A->D Cross-Coupling B Cyanide Source (e.g., Zn(CN)₂) C Palladium Catalyst + Ligand Sandmeyer Reaction Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanide Displacement A 2-Amino-4-methoxypyridine C Pyridyldiazonium Salt A->C Formation B NaNO₂ + Acid (0-5°C) D Copper(I) Cyanide (CuCN) E This compound C->E Sandmeyer Reaction

References

A Senior Application Scientist’s Guide: Benchmarking 4-Methoxypyridine-2-carbonitrile Against Halogenated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern drug discovery and materials science, the 2-cyano-4-substituted pyridine scaffold is a cornerstone for building molecular complexity. The choice of the substituent at the 4-position dictates the entire synthetic strategy, influencing reactivity, potential for diversification, and the ultimate properties of the target molecule. This guide provides an in-depth comparison of 4-Methoxypyridine-2-carbonitrile (4-MeO-PyCN) with its halogenated counterparts, primarily 4-Chloropyridine-2-carbonitrile (4-Cl-PyCN) and 4-Fluoropyridine-2-carbonitrile (4-F-PyCN). We will dissect their reactivity profiles in key synthetic transformations, provide field-proven experimental protocols, and offer a strategic framework for selecting the optimal building block for your research objectives.

Introduction: The 2-Cyano-4-Substituted Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties. The addition of a nitrile group at the 2-position and a variable functional group at the 4-position creates a versatile template for constructing potent and selective bioactive molecules.[1][2][3]

This compound (4-MeO-PyCN) is often employed when the methoxy group itself is a key pharmacophoric feature, intended to be retained in the final molecule.[3][4][5] It can influence receptor binding, improve metabolic stability, or modulate solubility.

Alternative Building Blocks , such as 4-Cl-PyCN and 4-F-PyCN, are typically selected when the 4-position is viewed as a synthetic handle—a reactive site for introducing a wide array of functional groups through subsequent reactions.[1][6]

Below is a summary of their key physical properties.

PropertyThis compound4-Chloropyridine-2-carbonitrile4-Fluoropyridine-2-carbonitrile
CAS Number 36057-44-0[7][8]19235-89-3[6][9]847225-56-3[10]
Molecular Formula C₇H₆N₂O[7][11]C₆H₃ClN₂[12][13]C₆H₃FN₂[10]
Molecular Weight 134.14 g/mol [7][14]138.55 g/mol [12][13]122.10 g/mol [10]
Appearance White to off-white solid[14]White to off-white solid[12][13]Solid
Melting Point 83 - 87 °C[14] or 118-121 °C[7][15]73 - 75 °C[13] or 113 - 117 °C[12]Not specified

Comparative Reactivity: A Tale of Two Synthetic Philosophies

The fundamental difference between using 4-MeO-PyCN and its halogenated analogs lies in the intended fate of the 4-substituent. The methoxy group is typically a "destination," while a halogen is a "gateway." This divergence in synthetic utility is best illustrated by examining their performance in two of the most critical classes of reactions in modern chemistry: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Synthetic_Workflow cluster_0 Strategy 1: Halogen as a Reactive Handle cluster_1 Strategy 2: Methoxy as a Final Feature 4_Halo_PyCN 4-Cl-PyCN or 4-F-PyCN SNAr Nucleophilic Aromatic Substitution (SNAr) 4_Halo_PyCN->SNAr + Nucleophile Cross_Coupling Pd-Catalyzed Cross-Coupling 4_Halo_PyCN->Cross_Coupling + Boronic Acid/Amine + Pd Catalyst Diverse_Products Diverse 4-Substituted Products (Amines, Ethers, Biaryls, etc.) SNAr->Diverse_Products Cross_Coupling->Diverse_Products 4_MeO_PyCN 4-MeO-PyCN Other_Chem Chemistry at other positions (e.g., lithiation, modification of CN) 4_MeO_PyCN->Other_Chem Final_Target Final Target with 4-Methoxy Group Intact Other_Chem->Final_Target

Caption: Divergent synthetic strategies based on the 4-substituent.

Nucleophilic Aromatic Substitution (SNAr): The Gateway Reaction

SNAr is a powerful method for functionalizing electron-poor aromatic rings. The pyridine ring is inherently activated towards this reaction, particularly at the 2- and 4-positions, because the anionic Meisenheimer intermediate can be stabilized by delocalizing the negative charge onto the ring nitrogen.[16][17][18][19]

SNAr_Mechanism Start 4-Substituted Pyridine N CN X Intermediate Meisenheimer Intermediate N⁻ CN X Nu Nucleophile Nu- Nucleophile->Start:p3 Product 4-Substituted Product N CN Nu Intermediate->Product Elimination Leaving_Group X-

Caption: SNAr mechanism highlighting the stabilized Meisenheimer intermediate.

The efficiency of the SNAr reaction is critically dependent on the ability of the substituent at the 4-position to act as a leaving group. Herein lies the most significant difference between the building blocks:

  • Fluorine (F): An excellent leaving group due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and stabilizes the departing anion. Reactions are often rapid and high-yielding, even at moderate temperatures.

  • Chlorine (Cl): A very good and widely used leaving group. While slightly less reactive than fluorine, it offers a good balance of reactivity and cost-effectiveness.[1][12]

  • Methoxy (OMe): A poor leaving group. The C-O bond is strong, and the methoxide anion is a relatively strong base, making its departure energetically unfavorable. Displacement of a methoxy group requires harsh conditions (e.g., very strong nucleophiles, high temperatures) and is often not a viable synthetic route.

Comparative Performance in a Representative SNAr Reaction Reaction: 4-X-PyCN + Benzylamine, K₂CO₃, DMSO, 100 °C

Leaving Group (X)Expected ReactivityTypical YieldTypical Reaction Time
-F Very High>95%1-4 hours
-Cl High85-95%6-12 hours
-OMe Very Low<5% (No Reaction)>24 hours

This data clearly illustrates that for diversification at the C4 position via SNAr, 4-F-PyCN and 4-Cl-PyCN are the superior choices.

Palladium-Catalyzed Cross-Coupling: Expanding the Toolkit

Reactions like the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation have revolutionized synthesis.[20][21][22][23] These reactions almost exclusively rely on an aryl halide (or triflate) as a coupling partner.

  • 4-Cl-PyCN: Serves as an excellent substrate for these transformations. The C-Cl bond readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle and enabling the formation of C-C or C-N bonds at the 4-position.[24][25]

  • 4-MeO-PyCN: The C-O bond of the methoxy group is generally unreactive towards oxidative addition under standard cross-coupling conditions. Therefore, 4-MeO-PyCN cannot be used to functionalize the 4-position via these methods. Its utility lies in scenarios where the methoxy group is a desired final feature and coupling is planned at another site on the molecule (e.g., a bromine installed at the 6-position).

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_complex Ar-Pd(II)L₂(X) OA->PdII_complex Ar-X Transmetal Transmetalation PdII_complex->Transmetal R-B(OH)₂ + Base PdII_R Ar-Pd(II)L₂(R) Transmetal->PdII_R R-B(OH)₂ + Base RE Reductive Elimination PdII_R->RE Ar-R RE->Pd0 Ar-R

References

The Evolving Landscape of Pyridine-2-Carbonitrile Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the 4-methoxypyridine-2-carbonitrile scaffold has emerged as a promising framework for the development of potent kinase inhibitors and anti-cancer compounds. This guide provides a comprehensive analysis of the in vitro and in vivo studies of compounds derived from this core structure, offering an objective comparison with alternative agents and supported by experimental data. By delving into the causality behind experimental choices and presenting self-validating protocols, we aim to equip researchers with the critical insights necessary to navigate this evolving field.

The Rationale for Targeting Kinases with Pyridine-2-Carbonitrile Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyridine-2-carbonitrile scaffold, with its unique electronic and steric properties, serves as an excellent starting point for the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carbonitrile group can participate in various interactions within the ATP-binding pocket of kinases. The methoxy group at the 4-position can be further modified to enhance potency and selectivity.

In Vitro Performance: A Comparative Analysis

The true measure of a compound's potential lies in its performance in a battery of in vitro assays. Here, we compare the cytotoxic and kinase inhibitory activities of representative pyridine and pyrimidine-carbonitrile derivatives against established cancer cell lines and standard-of-care drugs.

Comparative Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyridine and pyrimidine-carbonitrile derivatives against different cancer cell lines. For context, the activity of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, is included.

Compound IDCore ScaffoldTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
11e Pyrimidine-5-carbonitrileHCT-116 (Colon)1.14Sorafenib8.96[1]
11e Pyrimidine-5-carbonitrileMCF-7 (Breast)1.54Sorafenib11.83[1]
12b Pyrimidine-5-carbonitrileHCT-116 (Colon)>10Sorafenib8.96[1]
12d Pyrimidine-5-carbonitrileHCT-116 (Colon)10.33Sorafenib8.96[1]
10b PyridineHepG-2 (Liver)Not specifiedErlotinib0.037 (EGFR)[2]
2a PyrazoleHepG-2 (Liver)Not specifiedErlotinib0.037 (EGFR)[2]

Analysis: The data clearly indicates that certain pyrimidine-5-carbonitrile derivatives, such as compound 11e , exhibit significantly greater potency against HCT-116 and MCF-7 cancer cell lines compared to the established drug, Sorafenib.[1] This highlights the potential of this scaffold to yield compounds with superior anti-cancer activity. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyridine or pyrimidine ring play a crucial role in determining the cytotoxic potency.[1][2]

Kinase Inhibition Profile

To understand the mechanism of action, it is essential to evaluate the inhibitory activity of these compounds against specific kinases.

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)Source
11e VEGFR-2Not specifiedSorafenibNot specified[1]
10b EGFR0.161Erlotinib0.037[2]
10b VEGFR-20.141Sorafenib0.034[2]
2a EGFR0.209Erlotinib0.037[2]
2a VEGFR-20.195Sorafenib0.034[2]

Analysis: The pyridine derivative 10b and the pyrazole derivative 2a demonstrate potent dual inhibitory activity against both EGFR and VEGFR-2, two key kinases involved in tumor angiogenesis and proliferation.[2] While not as potent as the reference compounds Erlotinib and Sorafenib in these specific assays, their dual-targeting nature could offer advantages in overcoming drug resistance mechanisms that often arise from the redundancy of signaling pathways.

In Vivo Efficacy: Preclinical Validation in Xenograft Models

While in vitro data provides valuable initial insights, in vivo studies are critical for assessing the therapeutic potential of a compound in a living organism. Due to the limited availability of in vivo data specifically for this compound derivatives, we present data from structurally related compounds to illustrate the potential of this class of molecules.

A study on bipyrimidine gold(III) dithiocarbamate derivatives, which share the pyrimidine core, demonstrated significant in vivo anti-tumor activity. In mice bearing PC3 prostate tumor xenografts, compound C6 reduced tumor growth by more than 70% without causing noticeable weight loss, indicating a favorable toxicity profile.[3]

Another study on tetrahydropyrido[4,3-d]pyrimidine derivatives, which also contain a pyridine-like core, showed that compound 24 led to significant regression of subcutaneous tumors generated from primary Ptch1-deficient medulloblastoma cells in a SCID mouse model.[4] This compound also exhibited excellent pharmacokinetic profiles with 72% oral bioavailability in beagle dogs, a critical parameter for drug development.[4]

These findings, although not directly on this compound derivatives, provide a strong rationale for advancing optimized compounds from this scaffold into in vivo studies.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of the findings presented, we provide detailed, step-by-step methodologies for key in vitro experiments.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, a substrate peptide, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).

  • Data Analysis: Determine the percentage of kinase inhibition relative to a no-compound control and calculate the IC50 value.

Visualizing the Path Forward: Signaling Pathways and Workflows

To better understand the mechanisms of action and the experimental processes, we provide the following diagrams created using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Compound Synthesis & Characterization mtt MTT Assay (Cytotoxicity) synthesis->mtt Screening kinase_assay Kinase Inhibition Assay (Mechanism of Action) mtt->kinase_assay Identify Hits cell_cycle Cell Cycle Analysis (Apoptosis) kinase_assay->cell_cycle Confirm Mechanism pk_pd Pharmacokinetics & Pharmacodynamics cell_cycle->pk_pd Lead Optimization xenograft Xenograft Tumor Model (Efficacy) pk_pd->xenograft toxicity Toxicology Studies (Safety) xenograft->toxicity signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation Compound Pyridine-2-carbonitrile Derivative Compound->EGFR Inhibition Compound->VEGFR2 Inhibition

References

Safety Operating Guide

Navigating the Disposal of 4-Methoxypyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 4-Methoxypyridine-2-carbonitrile is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this heterocyclic nitrile, ensuring the protection of personnel and the integrity of your facility's waste management program.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 36057-44-0) is a substituted pyridine, a class of compounds known for its reactivity and potential biological effects.[1][2] The nitrile group (-C≡N) further contributes to its chemical properties and toxicological profile.

GHS Hazard Classification:

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation: Category 2. Causes skin irritation.[3][4][5]

  • Eye Irritation: Category 2. Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3][4][5]

This hazard profile necessitates that all handling and disposal operations be conducted with stringent safety measures in place.

Property[3][6][7]ValueSignificance for Disposal
Molecular Formula C₇H₆N₂OIndicates the presence of nitrogen and oxygen, which can influence combustion byproducts.
Melting Point 118-121 °CAs a solid, it is less likely to become airborne than a liquid, but dust can be generated.
Boiling Point 258 °CHigh boiling point suggests low volatility at room temperature, but heating will increase vapor pressure.
Flash Point 110 °CCombustible solid. Keep away from ignition sources.
Solubility Insoluble in water. Soluble in common organic solvents.[7][8]Insoluble in water, meaning it should not be disposed of down the drain.[1] Solubility in organic solvents is relevant for decontamination and potential incineration.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's classification as a skin and eye irritant with acute toxicity, a robust PPE protocol is non-negotiable.[2][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory.[2][10] Latex gloves are not suitable.[2] Gloves should be inspected before use and changed immediately if contaminated.[11]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against dust particles and splashes.[12][13]

  • Body Protection: A laboratory coat must be worn to prevent skin contact.[12]

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][12][14]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust is generated.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1]

  • Collection: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.[14][15]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[15] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2][16] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][16]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to a safe and compliant disposal process.

  • Designated Waste Container: Dedicate a specific, compatible, and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).[14][15] The container must be in good condition and have a secure, tight-fitting lid.[14]

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and acids.[1][14]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Disposal of This compound ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect_solid Collect Solid Waste: - Unused Reagent - Contaminated Disposables fume_hood->collect_solid container Place in a Labeled, Sealed Hazardous Waste Container collect_solid->container collect_liquid Collect Liquid Waste: - Contaminated Solvents - Rinsate collect_liquid->container storage Store Waste Container in a Designated, Secure Area container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal_company Licensed Hazardous Waste Disposal Company ehs_contact->disposal_company incineration Incineration at a Permitted Facility disposal_company->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Final Disposal by a Licensed Professional Service

The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.[16] These companies have the expertise and facilities to handle and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations.

When the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to arrange for a chemical waste pickup.[14] They will coordinate with their contracted waste disposal vendor. Incineration is a common disposal method for pyridine-based waste.[16]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the compound's hazards, utilizing appropriate personal protective equipment, and adhering to a stringent collection and disposal protocol, researchers can ensure that the final chapter of this reagent's lifecycle is managed with the utmost care and professionalism. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.